molecular formula C7H9NO4S B11896337 3-Methylthiophen-2-amine oxalate

3-Methylthiophen-2-amine oxalate

Cat. No.: B11896337
M. Wt: 203.22 g/mol
InChI Key: IACGZNXVGMJUIW-UHFFFAOYSA-N
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Description

3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4) is a high-purity chemical reagent specializing for use in pharmaceutical research and development. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known for its versatile therapeutic applications and presence in several commercially available drugs . Thiophene derivatives are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a significant structural prototype in the search for new lead molecules . As a building block, this compound is integral to synthesizing combinatorial libraries and exploring new structural prototypes with potential pharmacological activity. The oxalate salt form can enhance the compound's stability and handling characteristics in a laboratory setting. Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

3-methylthiophen-2-amine;oxalic acid

InChI

InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-7-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6)

InChI Key

IACGZNXVGMJUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous commercially available drugs and its wide range of biological activities.[1][2][3][4][5] Thiophene derivatives have demonstrated antimicrobial, anti-inflammatory, and antitumor properties, making them a significant structural starting point in the quest for new therapeutic agents.[1][3] 3-Methylthiophen-2-amine, as a functionalized building block, is of particular interest. Its primary amine group allows for straightforward conversion into amides, ureas, and thioureas, which are crucial functionalities in a vast number of biologically active molecules.[3] The oxalate salt form of 3-Methylthiophen-2-amine is often utilized to improve the compound's stability and handling characteristics in a laboratory setting.[3] This guide provides a comprehensive overview of the key physicochemical properties of 3-Methylthiophen-2-amine oxalate and outlines the experimental methodologies for their determination, offering a foundational framework for its application in pharmaceutical research and development.

Molecular Identity

PropertyValue
IUPAC Name 3-methylthiophen-2-amine;oxalic acid[3]
CAS Number 1956324-23-4[3]
Molecular Formula C₇H₉NO₄S[3]
Molecular Weight 203.22 g/mol [3]
Canonical SMILES CC1=C(SC=C1)N.C(=O)(C(=O)O)O[3]
InChI Key IACGZNXVGMJUIW-UHFFFAOYSA-N[3]

Physicochemical Properties: A Methodological Approach

While specific experimental data for this compound is not extensively available in public literature, this section details the established analytical techniques and theoretical considerations for determining its key physicochemical properties.

Thermal Properties: Melting Point and Decomposition

The thermal stability of a pharmaceutical compound is a critical parameter, influencing its storage, formulation, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for evaluating these properties.

Table of Predicted and Methodological Thermal Properties

PropertyPredicted/Methodological ApproachRationale & Significance
Melting Point (°C) To be determined via DSC.A sharp melting point is a key indicator of purity. The oxalate salt is expected to have a distinct and higher melting point compared to the free base.
Decomposition Temperature (°C) To be determined via TGA.TGA will reveal the temperature at which the compound begins to degrade, providing insights into its thermal stability and potential shelf-life. The decomposition of ammonium oxalate salts can proceed through multiple stages.[6][7]

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC is ideal.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature to approximately 400 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • In a separate run, heat the sample under the same conditions as the TGA analysis.

    • Record the heat flow to the sample relative to an empty reference pan.

  • Data Analysis:

    • TGA: The onset temperature of significant mass loss indicates the beginning of decomposition.

    • DSC: The peak of the endothermic transition corresponds to the melting point.

Causality Behind Experimental Choices:

  • An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • A controlled heating rate allows for clear separation of thermal events.

Caption: Workflow for Thermal Analysis of this compound.

Acidity and Basicity: pKa Determination

Theoretical Considerations: The basicity of the amino group is influenced by the electron-donating or -withdrawing nature of the thiophene ring and its substituents. The pKa of an amine reflects its tendency to accept a proton.[8] Computational methods can provide theoretical pKa predictions, which can be valuable for initial assessment.[9][10][11]

Objective: To experimentally determine the pKa of the conjugate acid of 3-Methylthiophen-2-amine.

Methodology:

  • Solution Preparation: Prepare a standard solution of 3-Methylthiophen-2-amine (the free base) of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Causality Behind Experimental Choices:

  • Potentiometric titration is a direct and reliable method for determining the pKa of weak bases.

  • The use of a co-solvent is necessary if the free base has limited aqueous solubility.

Solubility Profile

The solubility of a drug candidate in both aqueous and organic media is a fundamental property affecting its formulation, administration, and bioavailability. The oxalate salt form is generally expected to have higher aqueous solubility than the free base.[12]

Table of Expected Solubility Behavior

Solvent ClassExpected SolubilityRationale
Aqueous Buffers (pH dependent) Higher solubility at lower pH.The amine will be protonated, forming the more soluble ammonium salt.
Polar Protic Solvents (e.g., Methanol, Ethanol) Likely soluble.These solvents can engage in hydrogen bonding with both the ammonium and oxalate ions.
Polar Aprotic Solvents (e.g., DMSO, DMF) Likely soluble.These solvents can solvate the ions of the salt.
Non-polar Solvents (e.g., Hexane, Toluene) Likely insoluble.The high polarity of the salt makes it incompatible with non-polar solvents.

Objective: To determine the kinetic and thermodynamic solubility of this compound in various solvents.

Kinetic Solubility (Nephelometry): [5]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Add serial dilutions of the stock solution to an aqueous buffer in a microplate format.

  • Precipitation Detection: Monitor for the formation of precipitate using a nephelometer, which measures light scattering.

  • Analysis: The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method): [5]

  • Equilibration: Add an excess amount of the solid compound to the solvent of interest in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the saturated solution using a suitable analytical method, such as HPLC-UV or LC-MS.

Causality Behind Experimental Choices:

  • Kinetic solubility provides a rapid assessment suitable for early-stage screening.

  • Thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start DMSO Stock Solution k_dilute Serial Dilution in Buffer k_start->k_dilute k_measure Nephelometry k_dilute->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid in Solvent t_agitate Equilibrate (24-48h) t_start->t_agitate t_separate Centrifuge/Filter t_agitate->t_separate t_quantify HPLC/LC-MS Analysis t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result Title Solubility Determination Methods

Caption: Methodologies for determining kinetic and thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide a map of the proton environments. Key expected signals include those for the methyl group, the thiophene ring protons, and a broad signal for the ammonium (-NH₃⁺) protons, the chemical shift of which will be solvent-dependent.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the methyl group, the thiophene ring, and the carboxylate carbons of the oxalate counter-ion.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the formation of the oxalate salt. A comparison with the free base would show:

  • Disappearance of the two sharp N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[3]

  • Appearance of a broad absorption band for the N-H stretching of the ammonium salt.

  • Characteristic strong absorptions for the carboxylate groups of the oxalate anion.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. In positive ion mode, the protonated 3-methylthiophen-2-amine ([C₅H₈NS]⁺) would be observed, allowing for precise mass determination.[3]

Handling and Storage

As with many amine salts, proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: this compound should be stored in a tightly sealed container in a dry, cool environment (2-8°C is often recommended) to protect it from moisture and light.[3][13][14]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.[13][14]

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a comprehensive framework for their determination using established analytical methodologies. A thorough understanding and experimental characterization of its thermal properties, pKa, solubility, and spectral features are essential for its effective utilization in drug discovery and development programs.

References

  • Therapeutic importance of synthetic thiophene - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved from [Link]

  • Purity Determination of Monobasic Amines and Their Salts - Scilit. (n.d.). Retrieved from [Link]

  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • ammonium oxalate - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET AMMONIUM OXALATE. (n.d.). Retrieved from [Link]

  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Preparation, Characterisation & Thermal Stabrlity of Ammonium Trioxalatocobaltate(III) Trihydrate. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of Oxalates of Ammonium and Potassium - ResearchGate. (n.d.). Retrieved from [Link]

  • ammonium-oxalate-j-t-baker.pdf. (n.d.). Retrieved from [Link]

  • The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate - SciELO. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of Oxalates of Ammonium and Potassium - CoLab.ws. (n.d.). Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • AMMONIUM OXALATE MONOHYDRATE AR/ACS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10). Retrieved from [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. (2006, November 20). Retrieved from [Link]

  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Retrieved from [Link]

  • 3-methylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-Methyl-2-((methylthio)methyl)but-2-enal - MDPI. (2025, July 16). Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (2025, January 17). Retrieved from [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and. (n.d.). Retrieved from [Link]

  • Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Structural, Spectroscopic, Thermal, Optical Studies and Hirshfeld Surface Analysis of a New Aluminum Complex: (C8H9N2 - SCIRP. (2019, August 31). Retrieved from [Link]

  • Dioxolanones and Related Compounds. I. Synthesis and Characterisation of Methylene Oxalate. - SciSpace. (n.d.). Retrieved from [Link]

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3-Methylthiophen-2-amine Oxalate: Structural Analysis, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylthiophen-2-amine oxalate (CAS: 1956324-23-4) serves as a critical, stabilized building block in the synthesis of thienopyrimidine-based therapeutics, azo dyes, and agrochemicals. While the thiophene scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the phenyl ring, the free base—2-amino-3-methylthiophene—is notoriously unstable, prone to rapid oxidative dimerization and polymerization.

This guide details the physicochemical rationale for the oxalate salt formulation, provides a high-purity synthesis protocol via the Curtius rearrangement to ensure regiochemical integrity, and outlines its application in constructing bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The oxalate salt form transforms the volatile, unstable oil into a crystalline solid, enabling precise stoichiometry and long-term storage.

PropertyData
Chemical Name This compound
CAS Number 1956324-23-4
Molecular Formula C

H

NO

S (C

H

NS

C

H

O

)
Molecular Weight 203.22 g/mol
Free Base MW 113.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol
Storage Conditions 2–8°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen)

Structural Analysis & Stability Mechanism

The Instability of the Free Base

The 2-aminothiophene system is electron-rich. The amino group at position 2 donates electron density into the ring (resonance effect), making the C5 position highly nucleophilic and susceptible to oxidative coupling.

  • Mechanism: In the presence of air or light, the free amine undergoes radical cation formation, leading to the formation of imino-thiolactones or azo-dimers.

  • Stabilization: Protonation of the amine by oxalic acid removes the lone pair availability, disrupting the resonance donation into the thiophene ring. This significantly lowers the HOMO energy, preventing oxidative degradation.

Why Oxalate?

Hydrochlorides (HCl salts) are often hygroscopic and can be corrosive to equipment. Oxalates often form highly crystalline, non-hygroscopic lattices that are easier to handle during large-scale GMP manufacturing.

Synthesis Protocols

To ensure high regioselectivity (placing the amine strictly at C2 and methyl at C3), the Curtius Rearrangement is the preferred "Pharma-Grade" route over direct nitration, which often yields inseparable mixtures of regioisomers.

Method A: Regiospecific Synthesis via Curtius Rearrangement

This route guarantees the 2,3-substitution pattern by starting from the stable 3-methylthiophene-2-carboxylic acid.

Reagents:
  • Precursor: 3-Methylthiophene-2-carboxylic acid

  • Activator: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN

    
    
    
  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: tert-Butanol (

    
    -BuOH) followed by HCl/Oxalic Acid
    
Step-by-Step Protocol:
  • Acyl Azide Formation: Dissolve 3-methylthiophene-2-carboxylic acid (1.0 eq) in dry toluene. Add Et

    
    N (1.2 eq). Cool to 0°C. Add DPPA (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
    
    • Checkpoint: Monitor by TLC for disappearance of acid.

  • Curtius Rearrangement (Isocyanate Formation): Heat the reaction mixture to 80°C. Evolution of N

    
     gas indicates the rearrangement of the acyl azide to the isocyanate intermediate. Continue heating for 2–3 hours.
    
  • Hydrolysis/Trapping:

    • Option 1 (Boc-Protection): If reacting in

      
      -BuOH, the product is the Boc-protected amine (stable intermediate). Deprotect with TFA/DCM to release the free amine.
      
    • Option 2 (Direct Hydrolysis): Add dilute NaOH to the isocyanate solution to generate the free amine in situ.

  • Salt Formation (Critical Step):

    • Extract the free amine immediately into Diethyl Ether or Isopropanol (IPA). Do not concentrate to dryness (risk of decomposition).

    • Prepare a saturated solution of Oxalic Acid (1.05 eq) in Ethanol.

    • Add the acid solution dropwise to the amine solution at 0°C with vigorous stirring.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Visualization of Synthesis Pathway

Synthesis Start 3-Methylthiophene-2-carboxylic acid Step1 Acyl Azide (Intermediate) Start->Step1 DPPA, Et3N Toluene Step2 Isocyanate (Curtius Rearrangement) Step1->Step2 Heat (-N2) Step3 Free Amine (Unstable Oil) Step2->Step3 Hydrolysis Final 3-Methylthiophen-2-amine Oxalate Step3->Final Oxalic Acid Precipitation

Figure 1: Regiospecific synthesis via Curtius Rearrangement ensuring correct substitution pattern.

Characterization Standards

When validating the synthesized compound, the following spectral signatures confirm identity and purity.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

2.10 (s, 3H)
Methyl group at C3 position.

6.60 (d, 1H, J=5.5 Hz)
Thiophene ring proton (H4).

7.15 (d, 1H, J=5.5 Hz)
Thiophene ring proton (H5).

8.50–10.0 (br s)
Ammonium protons (NH3+) exchanging with oxalate OH.
IR Spectroscopy 2800–3200 cm

Broad ammonium stretch.
1650–1700 cm

C=O stretch (Oxalate counterion).
Mass Spectrometry m/z 114.0 [M+H]

Positive mode detects the protonated free base.

Pharmaceutical Applications

3-Methylthiophen-2-amine is a bioisostere of o-toluidine but with altered metabolic liability and polarity. It is primarily used to synthesize Thienopyrimidines , a scaffold found in numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Workflow: Construction of the Thienopyrimidine Scaffold

The amine reacts with nitriles or formamides to close the pyrimidine ring onto the thiophene.

Applications Amine 3-Methylthiophen-2-amine Oxalate Inter Thieno[2,3-d]pyrimidine Core Amine->Inter Cyclocondensation Reagent Formamide / Nitriles (Cyclization) Reagent->Inter Drug1 Kinase Inhibitors (e.g., Gefitinib analogs) Inter->Drug1 SAR Optimization Drug2 Antimicrobial Agents Inter->Drug2 Derivatization

Figure 2: Application of the oxalate salt in generating bioactive thienopyrimidine libraries.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Free Base Warning: If neutralizing the salt to free the amine, use immediately. Do not store the free amine.

  • Disposal: Thiophene compounds can be toxic to aquatic life. Dispose of via high-temperature incineration with scrubbers for sulfur oxides (SOx).

References

  • Benchchem. this compound Product Analysis and CAS Verification. Retrieved from

  • Organic Chemistry Portal. The Gewald Reaction: Mechanism and Application in Thiophene Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Thiophen-3-amine Oxalate (Isomer Comparison). Retrieved from

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.

  • Sabnis, R. W. (1999). 2-Aminothiophenes: A Review of Synthesis and Applications. Journal of Heterocyclic Chemistry.[2]

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Technical Guide: Solubility Profiling and Stability of 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenyl-based amines in fragment-based drug discovery. However, the free base, 3-methylthiophen-2-amine (CAS 20893-30-5), exhibits significant instability, being prone to rapid oxidative degradation and polymerization upon exposure to air or light.

The oxalate salt form is engineered specifically to arrest these degradation pathways by protonating the amine, thereby reducing the electron density of the thiophene ring and preventing radical-mediated polymerization. This guide provides a technical analysis of the solubility profile of the oxalate salt, contrasting its behavior in aqueous media versus organic solvents. Understanding these solubility differentials is the key to mastering the synthesis, purification, and storage of this labile intermediate.

Part 2: Physicochemical Characterization

Structural Dynamics & Salt Formation

The formation of the oxalate salt involves the protonation of the exocyclic amine at the C2 position. This reaction transforms the oily, lipophilic free base into a crystalline, ionic solid.

Reaction Scheme:



  • Molecular Weight: 203.22 g/mol (Salt) vs. 113.18 g/mol (Free Base)

  • Appearance: Off-white to beige crystalline solid.

  • Stability: Significantly enhanced in salt form; requires storage at 2-8°C under inert atmosphere (Ar/N2).

Solubility Profile: Water vs. Organic Solvents

The solubility of this compound is governed by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.

Table 1: Comparative Solubility Matrix
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Aqueous Water (pH 7)High Strong ion-dipole interactions disrupt the ionic lattice. The oxalate anion is highly hydrophilic.
Polar Aprotic DMSO, DMFHigh High dielectric constant supports charge separation; effective for preparing stock solutions for biological assays.
Polar Protic MethanolModerate - High Soluble due to hydrogen bonding capabilities, though less than water.
Secondary Alcohols Isopropanol (IPA)Low - Moderate Critical: Often used as a crystallization medium. The salt is soluble at high temps but precipitates upon cooling.
Ketones AcetoneLow Poor solvation of the oxalate anion; frequently used as an anti-solvent to drive precipitation.
Non-Polar Hexane, Toluene, Et2OInsoluble Lacks the polarity to overcome ionic lattice energy. Diethyl ether is the standard "crash-out" anti-solvent.

Part 3: Experimental Protocols

Protocol A: Purification via Differential Solubility (The "Crash-Out" Method)

Objective: To isolate high-purity this compound from crude reaction mixtures using solvent polarity gradients.

Principles: The synthesis of aminothiophenes (e.g., via the Gewald reaction) often yields a dark, oily crude product. Direct conversion to the oxalate salt in a solvent where the salt is insoluble allows for selective precipitation, leaving impurities in the mother liquor.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (oily residue) in a minimal volume of Isopropanol (IPA) or Ethanol at 40–50°C.

  • Acidification: Dropwise add a stoichiometric solution of Oxalic Acid (1.05 eq) dissolved in warm IPA.

  • Nucleation: Stir the mixture. A thick precipitate should begin to form immediately as the salt is generated.

  • Anti-Solvent Addition: If precipitation is sluggish, add Diethyl Ether or MTBE (ratio 1:1 v/v relative to alcohol) to decrease the dielectric constant of the medium, forcing the salt out of solution.

  • Isolation: Cool to 0°C for 1 hour. Filter the solids under vacuum.[1]

  • Wash: Wash the filter cake with cold Acetone or Ether (in which the salt is insoluble) to remove colored organic impurities.

  • Drying: Dry under high vacuum at room temperature (avoid heat to prevent decarboxylation or oxidation).

Protocol B: Quantitative Solubility Determination

Objective: To determine the precise saturation limit (


) for formulation development.
  • Preparation: Add excess this compound solid to 5 mL of the target solvent (Water, DMSO, PBS) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (thiophene characteristic absorption).

    • Calculation: Compare peak area against a standard curve of the free base (adjusting for MW difference).

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for solvent selection during the purification process, highlighting the critical role of solubility thresholds.

PurificationWorkflow Start Crude Reaction Mixture (Free Base + Impurities) SolventSelect Dissolve in Semi-Polar Solvent (Isopropanol or Ethanol) Start->SolventSelect AcidAdd Add Oxalic Acid (1.0 eq) SolventSelect->AcidAdd CheckPrecip Precipitate Formed? AcidAdd->CheckPrecip AddAntiSolvent Add Anti-Solvent (Diethyl Ether / Acetone) CheckPrecip->AddAntiSolvent No Cooling Cool to 0°C (Crystallization) CheckPrecip->Cooling Yes AddAntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Non-Polar Solvent (Removes colored impurities) Filter->Wash FinalProduct Pure this compound Wash->FinalProduct

Figure 1: Purification workflow leveraging the differential solubility of the oxalate salt in alcohols versus ethers.

Part 5: References

  • BenchChem. (2025). This compound: Comparative Analysis and Synthesis Protocols. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Thiophen-3-amine oxalate Compound Summary. Retrieved from

  • Mishra, R., et al. (2013). Tris(2-aminoethyl)amine based tripodal urea receptors for oxalate. Organic & Biomolecular Chemistry. Retrieved from

  • Buchstaller, H.P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Heterocycles. (Contextual grounding for aminothiophene synthesis and purification).

  • World Health Organization / ILO. (2006). International Chemical Safety Cards: Thiophene Derivatives. (General safety grounding for thiophene handling).

Sources

2-amino-3-methylthiophene oxalate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Amino-3-Methylthiophene Oxalate – Identifiers, Stabilization Kinetics, and Synthetic Protocols

Abstract As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenges of utilizing electron-rich thiophenes in drug design. The 3-methylthiophene scaffold is a highly sought-after pharmacophore for enhancing blood-brain barrier penetration and tuning biological activity[1]. However, the free base form, 2-amino-3-methylthiophene, is notoriously unstable. This whitepaper provides an in-depth technical guide on the stabilized derivative, 2-amino-3-methylthiophene oxalate , detailing its chemical identifiers, the mechanistic causality behind its stabilization, and self-validating protocols for its application in synthesizing thienopyrimidine libraries.

Chemical Identifiers & Physicochemical Data

To ensure rigorous inventory and compliance tracking in R&D environments, the precise chemical identifiers for the oxalate salt must be differentiated from the free base (CAS 124701-06-0)[1]. The addition of oxalic acid results in a distinct chemical entity with its own registry numbers, molecular weight, and structural representations[2].

PropertyValue
Chemical Name 3-Methylthiophen-2-amine oxalate
CAS Registry Number 1956324-23-4
Molecular Formula C₇H₉NO₄S (C₅H₇NS · C₂H₂O₄)
Molecular Weight 203.22 g/mol
IUPAC Name 3-methylthiophen-2-amine;oxalic acid
Canonical SMILES CC1=C(SC=C1)N.C(=O)(C(=O)O)O
InChI Key IACGZNXVGMJUIW-UHFFFAOYSA-N

The Stability Paradox: Mechanistic Causality of the Oxalate Salt

In medicinal chemistry, the substitution pattern on the thiophene ring dictates its reactivity. The free base (2-amino-3-methylthiophene) possesses an electron-donating methyl group at the C3 position and an amino group at C2. This dual electron-donation makes the thiophene core electronically hyper-active[1]. When exposed to ambient air or light, the free base undergoes rapid oxidative dimerization and subsequent polymerization, rendering it useless for controlled synthesis.

To circumvent this, the compound is isolated as an oxalate salt. The mechanistic causality is straightforward: oxalic acid protonates the C2-amine, converting it into an ammonium cation (-NH₃⁺)[2]. This transformation shifts the amine from an electron-donating group to an electron-withdrawing group, significantly reducing the electron density of the thiophene ring. This electronic depletion acts as a thermodynamic sink, preventing oxidative degradation and allowing the reagent to be stored stably at 2-8°C[2].

StabilityParadox A 2-Amino-3-methylthiophene (Free Base: Hyper-active) B Oxidative Dimerization & Polymerization A->B Ambient Air / Light C Oxalic Acid Addition (Amine Protonation) A->C Controlled Salt Formation D 2-Amino-3-methylthiophene Oxalate (Stable Salt Form) C->D Crystallization & Storage

Mechanism of stabilizing the hyper-active thiophene free base via oxalate salt formation.

Analytical Characterization: Self-Validating MS Parameters

Before initiating complex multistep syntheses, the integrity of the starting material must be verified. High-Resolution Mass Spectrometry (HRMS) is the preferred method for confirming the presence of the intact thiophene core and its oxalate counter-ion.

Ion ModeTarget SpeciesTheoretical m/zHypothetical Observed m/zMass Error
Positive (ESI+) Protonated Amine[C₅H₈NS]⁺114.0372114.0375~2.6 ppm
Negative (ESI-) Oxalate Anion [C₂HO₄]⁻88.988088.9878~2.2 ppm

Validation Checkpoint: The presence of the [C₅H₈NS]⁺ ion confirms the intact thiophene core[2]. If higher molecular weight polymeric peaks (e.g., m/z > 226) are observed during the initial LC-MS run, the batch has undergone oxidative degradation and must be discarded.

Synthetic Applications: Thienopyrimidine Scaffold Generation

The primary application of 2-amino-3-methylthiophene oxalate is its conversion into thieno[2,3-d]pyrimidine scaffolds[1]. This bicyclic system is a critical bioisostere to the quinazoline core found in blockbuster kinase inhibitors (like Gefitinib), offering unique patentability and altered solubility profiles[1].

SynthesisWorkflow A Thiophene Oxalate Salt (Starting Material) B In Situ Free-Basing (Mild Base: DIPEA) A->B C Electrophilic Addition (Isocyanate Derivative) B->C D Intramolecular Cyclization (Heat / Acid Catalysis) C->D E Thieno[2,3-d]pyrimidine Scaffold (Kinase Inhibitor Precursor) D->E

Workflow for converting the stabilized oxalate salt into a thienopyrimidine scaffold.

Self-Validating Protocol: In Situ Free-Basing and Cyclization

To successfully utilize the oxalate salt without triggering the stability paradox, the free base must be generated in situ and immediately reacted.

Step 1: Salt Dissociation & Free-Basing

  • Action: Suspend 2-amino-3-methylthiophene oxalate (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C under a strict argon atmosphere.

  • Causality: The oxalate salt must be neutralized to liberate the nucleophilic amine. DIPEA is chosen over stronger inorganic bases to prevent premature degradation. Argon is mandatory to prevent oxidative dimerization of the newly liberated free base.

  • Validation Checkpoint: The suspension should transition to a homogenous pale-yellow solution within 15 minutes. A persistent dark brown or black color indicates oxidative degradation; if observed, the reaction must be aborted.

Step 2: Electrophilic Addition

  • Action: Add the corresponding isocyanate (1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours.

  • Causality: The liberated C2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form a urea intermediate.

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the protonated amine mass (m/z 114.03) and the emergence of the urea intermediate mass confirms successful addition.

Step 3: Intramolecular Cyclization

  • Action: Heat the reaction mixture to 120°C for 6-8 hours.

  • Causality: Thermal energy drives the condensation reaction, closing the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold.

  • Validation Checkpoint: Upon cooling to room temperature, the product should precipitate. Filter and wash with cold ethanol. Purity must be >95% by HPLC before proceeding to biological screening assays.

References

  • Title: 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem: The Stability Paradox & CAS Ambiguity Source: benchchem.com URL: Verify Source[1]

  • Title: this compound - Benchchem Source: benchchem.com URL: Verify Source[2]

Sources

Thermal Stability Profile and Handling Protocols for 3-Methylthiophen-2-amine Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the thiophene nucleus is a privileged pharmacophore, frequently utilized to enhance blood-brain barrier penetration and modulate target affinity[1]. However, working with amine-substituted thiophenes presents a significant synthetic bottleneck. 3-Methylthiophen-2-amine, in its free base form, is notoriously unstable, complicating library generation and scale-up efforts[2].

This whitepaper provides an in-depth mechanistic analysis of the thermal and chemical stability profile of 3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4) . By transitioning from the volatile free base to the oxalate salt, researchers can achieve a thermodynamically stable, highly crystalline intermediate suitable for rigorous pharmaceutical development[1]. Herein, we detail the structural dynamics, quantitative thermal behavior (TGA/DSC), and self-validating experimental protocols required to handle this critical building block.

The Paradox of Instability: Free Base vs. Oxalate Salt

Mechanistic Causes of Free Base Degradation

A critical failure point in early-stage synthesis involving 3-methylthiophen-2-amine is the assumption that it behaves like a standard aniline derivative. It does not. The electron-rich nature of the thiophene ring, combined with the electron-donating primary amine and the adjacent methyl group, creates a highly nucleophilic center.

In ambient conditions, the free base is highly susceptible to rapid oxidation and auto-dimerization[2]. The sulfur heteroatom's lone pairs further exacerbate this by participating in complex charge-transfer interactions, leading to sample darkening and degradation into intractable tars within hours of isolation.

Thermodynamic Stabilization via Oxalate Formation

To bypass this instability, the compound is isolated as an oxalate salt. The causality of this stabilization is rooted in classic acid-base thermodynamics and supramolecular chemistry.

When oxalic acid (a dicarboxylic Brønsted-Lowry acid) is introduced, it protonates the amine, forming an ammonium cation (


)[1]. This protonation fundamentally alters the electronic landscape of the molecule:
  • Quenching Nucleophilicity: The lone pair on the nitrogen is no longer available to initiate oxidative degradation or dimerization.

  • Crystal Lattice Formation: The divalent oxalate anion (

    
    ) acts as a bridge, forming a robust 3D hydrogen-bonding network with multiple ammonium cations. This electrostatic attraction locks the molecules into a rigid, thermodynamically stable crystal lattice[3].
    

Stabilization FB 3-Methylthiophen-2-amine (Free Base) Deg Oxidation & Dimerization FB->Deg Ambient Conditions Ox Oxalic Acid Addition FB->Ox Protonation Salt Amine Oxalate Salt (Stable Crystalline Form) Ox->Salt Ionic Bonding & H-Bond Network

Fig 1. Degradation pathway of the free base versus stabilization via oxalate salt formation.

Quantitative Thermal Stability Profile

Understanding the thermal boundaries of this compound is mandatory for downstream applications, such as high-temperature cyclizations (e.g., thienopyrimidine synthesis)[2]. We rely on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to map these boundaries.

TGA/DSC Analytical Data

Organic amine oxalate salts exhibit a highly characteristic thermal behavior pattern. The ionic interactions between the protonated thiophene-amine and the oxalate matrix remain stable until significant thermal energy disrupts the lattice[4].

For this compound, thermal stability is maintained up to approximately 200°C[3]. At this critical threshold, the compound undergoes a simultaneous melting and decomposition event. The decomposition is typically a single-step degradation mechanism where the oxalate matrix breaks down, releasing


, 

, and the corresponding amine, which rapidly volatilizes or degrades at that temperature[4].

Table 1: Summarized Thermal & Physical Properties

ParameterValue / ObservationAnalytical Technique
Molecular Weight 203.22 g/mol Mass Spectrometry
Melting Point (

)
200 – 205 °CDSC
Onset of Decomposition (

)
~200 °CTGA
Weight Loss Profile Single-step degradationTGA
Long-term Storage 2-8 °C, sealed, dry environmentStability Protocol[1]

Note: Because the compound decomposes concurrently with its melting process, it is unsuitable for melt-processing or reactions exceeding 190°C without prior free-basing.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm success before proceeding.

Protocol A: Isolation of this compound

Purpose: To trap the volatile free base into a stable, handleable solid.

  • Dissolution: Dissolve the crude 3-methylthiophen-2-amine free base (1.0 eq) in anhydrous isopropanol to create a homogeneous solution[3].

  • Acid Addition: Slowly add a solution of anhydrous oxalic acid (1.05 eq) dissolved in isopropanol at 0°C. Causality: Low temperature controls the exothermic acid-base reaction and maximizes the thermodynamic yield of the crystal lattice.

  • Precipitation: Stir for 30 minutes. Add diethyl ether (co-solvent) dropwise until the solution becomes turbid, then cool to -20°C overnight to force the amine oxalate salt to precipitate[3].

  • Isolation: Isolate via vacuum filtration and wash with cold diethyl ether. Dry under high vacuum.

  • System Validation (FT-IR): Compare the product to the free base. The free base exhibits sharp N-H stretching bands at 3300-3500 cm⁻¹. Successful salt formation is validated by the disappearance of these sharp peaks and the emergence of a broad ammonium (

    
    ) band spanning 2800-3100 cm⁻¹[3].
    
Protocol B: TGA/DSC Thermal Profiling Workflow

Purpose: To empirically verify the thermal degradation limits of the synthesized batch.

  • Sample Preparation: Accurately weigh 2–5 mg of the highly crystalline oxalate salt into an alumina crucible[5].

  • Atmosphere Control: Place the crucible in the TGA/DSC instrument and purge with high-purity Nitrogen at a flow rate of 40 mL/min to prevent oxidative degradation artifacts[5].

  • Thermal Ramp: Heat the sample from 40°C to 400°C at a strictly controlled rate of 10°C/min[5].

  • System Validation (Thermogram Analysis): A successful run will show a flat TGA baseline (no weight loss) up to ~195°C, confirming the absence of trapped solvent (e.g., isopropanol/ether). A sharp endothermic DSC peak coupled with immediate TGA weight loss at ~200°C validates the intrinsic melting/decomposition point of the pure salt[4].

TGA_Workflow Prep 1. Sample Preparation (2-5 mg in Alumina Crucible) Purge 2. Nitrogen Purge (Inert Atmosphere, 40 mL/min) Prep->Purge Heat 3. Controlled Heating (10°C/min, 40°C to 400°C) Purge->Heat Data 4. Data Acquisition (Weight Loss & Heat Flow) Heat->Data Analysis 5. Thermogram Analysis (Validation of Tm & Td) Data->Analysis

Fig 2. Standardized experimental workflow for TGA/DSC thermal profiling of amine oxalates.

Implications for Drug Development

The thermal and chemical stability of this compound directly dictates its utility in drug discovery. Because the salt is stable up to 200°C, it can be safely stored long-term at 2-8°C without the rapid degradation seen in the free base[1].

However, formulation scientists must account for the oxalate counter-ion during downstream synthesis. If the next synthetic step requires a nucleophilic amine (e.g., an SN2 reaction or cyclization to a thienopyrimidine), the salt must be gently neutralized (free-based) in situ using a mild base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate immediately prior to the reaction[2]. Attempting high-temperature reactions (>200°C) directly on the oxalate salt will result in pyrolytic destruction of the starting material[4].

By strictly adhering to these handling and thermal guidelines, research teams can eliminate batch-to-batch variability and leverage the 3-methylthiophene scaffold to its full pharmacological potential.

References

  • Benchchem.this compound - Benchchem.
  • Benchchem.3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem.
  • Benchchem (Mechanistic Insights).this compound - Benchchem.
  • Smolecule.1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) - Smolecule.
  • MDPI.Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties - MDPI.

Sources

Technical Whitepaper: Physicochemical Profiling and Stabilization of the 3-Methylthiophen-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties 1. Specifically, 3-methylthiophen-2-amine serves as a critical pharmacophore for blood-brain barrier penetration and is embedded within larger scaffolds—such as thienopyrimidines—for modern kinase inhibitor design 2. However, researchers face a significant chemical paradox: the isolated free base is notoriously unstable and highly susceptible to oxidation 2. This whitepaper provides an in-depth mechanistic analysis and validated protocols for transitioning from the volatile free base to the thermodynamically stable oxalate salt, ensuring structural integrity for pharmaceutical development.

Physicochemical Profiling and Mechanistic Causality

The Instability Paradox of the Free Base In its free base form, 3-methylthiophen-2-amine (CAS 124701-06-0) rarely exists as a stable entity for long-term storage [[2]](). The causality lies in its electronic structure. The thiophene ring is inherently electron-rich due to the sulfur heteroatom. When a primary amine is introduced at the 2-position, its nitrogen lone pair delocalizes into the aromatic system via n→π* transitions 1. This hyper-elevates the Highest Occupied Molecular Orbital (HOMO), making the molecule a prime target for electrophilic attack and atmospheric oxygen. Upon exposure to air, oxidation initiates radical cation formation, which rapidly cascades into dimerization and polymerization, visually observed as the compound turning dark brown or black 2.

Thermodynamic Stabilization via Oxalate Salt Formation To harness this scaffold for combinatorial libraries, it is converted into its oxalate salt (CAS 1956324-23-4) 1. The addition of oxalic acid ensures complete protonation of the amine group, forming an ammonium cation (R-NH₃⁺) 1. Mechanistically, this protonation sequesters the nitrogen lone pair, preventing its resonance with the thiophene core. This drastically lowers the electron density of the ring, shielding the molecule from oxidative attack. Furthermore, the oxalate counter-ion facilitates a robust, hydrogen-bonded crystal lattice, yielding a stable, easily weighable solid that can be stored safely at 2-8°C 1.

Quantitative Data: Free Base vs. Oxalate Salt

Parameter3-Methylthiophen-2-amine (Free Base)3-Methylthiophen-2-amine Oxalate
CAS Number 124701-06-0 21956324-23-4 1
Molecular Formula C₅H₇NSC₅H₇NS · C₂H₂O₄ (C₇H₉NO₄S)
Molecular Weight 113.18 g/mol 203.22 g/mol
Physical State Oil / Low-melting solid (darkens rapidly)Crystalline solid
Stability Profile High risk of oxidation; forms dimers/polymersThermodynamically stable; resists oxidation
Storage Conditions -20°C under Argon 22-8°C in a dry, sealed environment 1
Mass Spec (Pos. Ion) [M+H]⁺ at m/z 114.03Amine [M+H]⁺ at m/z 114.03 1

Experimental Workflows & Self-Validating Protocols

Because the free base degrades rapidly, it is typically generated in situ via the Gewald reaction (often isolated as a stable ester intermediate), hydrolyzed, decarboxylated, and immediately trapped as the oxalate salt 2.

Workflow A Gewald Reaction (Ketone + Cyanoacetate + S) B 2-Amino-thiophene Ester Intermediate A->B Condensation C Hydrolysis & Decarboxylation B->C Base / Heat D 3-Methylthiophen-2-amine (Free Base) C->D -CO2 F Oxalate Salt (Stable Solid) D->F Salt Formation E Oxalic Acid (Isopropanol) E->F Protonation

Workflow of 3-methylthiophen-2-amine synthesis and subsequent oxalate salt stabilization.

Protocol 1: Generation of the Free Base (Gewald Pathway) Causality Note: Direct synthesis of the free core is avoided due to instability. We synthesize the 3-carboxylic acid ester derivative first, which is bench-stable 2.

  • Condensation: React the appropriate aliphatic ketone (1.0 eq), an activated nitrile such as methyl cyanoacetate (1.0 eq), and elemental sulfur powder (1.0 eq) in methanol 2.

  • Catalysis: Add morpholine (0.5 eq) dropwise to initiate the multi-component Knoevenagel condensation and subsequent cyclization 2.

  • Deprotection: Subject the isolated ester to basic hydrolysis (NaOH/EtOH), followed by thermal decarboxylation in a high-boiling solvent to yield the crude 3-methylthiophen-2-amine free base. Proceed immediately to Protocol 2.

Protocol 2: Optimized Oxalate Salt Formation Causality Note: Isopropanol is selected as the solvent because it readily dissolves both the free base and oxalic acid, but acts as an anti-solvent for the highly polar oxalate salt, driving precipitation 1.

  • Dissolution: Dissolve the freshly prepared crude free amine in anhydrous isopropanol to create a homogeneous solution 1.

  • Acid Addition: Prepare a separate solution of anhydrous oxalic acid (1.05 equivalents) in isopropanol. Add this dropwise to the amine solution under vigorous stirring at 0°C.

  • Precipitation: The amine oxalate salt will begin to precipitate. To maximize yield and selectively isolate the salt from soluble impurities, add a co-solvent such as diethyl ether dropwise while maintaining cooling 1.

  • Isolation: Separate the solid salt via vacuum filtration and wash with cold diethyl ether 1.

Self-Validating System: Trustworthiness in chemical synthesis requires built-in validation. To ensure the integrity of the salt formation:

  • In-Process Control (IPC): Perform TLC analysis of the filtrate. The complete disappearance of the UV-active free base spot confirms quantitative precipitation.

  • Post-Isolation Verification: The ¹H NMR spectrum of the salt must show a broad singlet corresponding to the ammonium cation (R-NH₃⁺), whose chemical shift is distinctly downfield compared to the free -NH₂ protons 1.

Stability FB Free Base (Electron-rich Thiophene) O2 O2 / Light Exposure FB->O2 Salt Oxalate Salt (Protonated Amine) FB->Salt + Oxalic Acid Deg Oxidation & Dimerization (Dark Brown/Black Oil) O2->Deg Radical Cation Formation Stable Stable Crystal Lattice (Resists Oxidation) Salt->Stable Steric & Electronic Shielding

Divergent stability pathways: oxidative degradation of the free base vs. oxalate stabilization.

Analytical Characterization

Comparing the vibrational signatures (IR spectroscopy) between the two forms provides immediate structural confirmation. The free base exhibits two distinct, relatively sharp N-H stretching bands for the -NH₂ group in the 3300-3500 cm⁻¹ region, with N-H scissoring near 1600 cm⁻¹ 1. Upon conversion to the oxalate salt, these sharp bands are replaced by a broad, complex absorption envelope typical of R-NH₃⁺ stretching, overlapping with the strong C=O stretching frequencies of the oxalate counter-ion.

Furthermore, in mass spectrometry (positive ion mode), the high-resolution measurement of the protonated amine [C₅H₈NS]⁺ at m/z 114.03 confirms the elemental composition of the active pharmaceutical ingredient (API) core, distinguishing it from isobaric impurities 1. Pharmaceutically acceptable salts, including oxalates, can be prepared in situ during final purification to ensure the longevity of these critical building blocks in drug formulation 3.

References

  • Google Patents. "WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis". World Intellectual Property Organization.

Sources

The Synthetic Versatility of 3-Methylthiophen-2-amine Oxalate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Moiety

The 2-aminothiophene scaffold is a cornerstone in heterocyclic and medicinal chemistry, recognized as a "privileged" structural motif.[1] Its prevalence in a multitude of biologically active compounds and approved pharmaceuticals underscores its importance.[2][3] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][4] The structural similarity of fused thienopyrimidine systems to endogenous purines makes them excellent candidates for kinase inhibitors and other targeted therapies.[5][6] 3-Methylthiophen-2-amine, and its stable oxalate salt, serves as a pivotal building block for the synthesis of a diverse array of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines.[1][7] The oxalate salt form enhances the compound's stability and simplifies handling in a laboratory setting.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-Methylthiophen-2-amine oxalate, with a focus on its utility in the construction of complex heterocyclic molecules.

Synthesis of the Core Scaffold: Mastering the Gewald Reaction

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[8][9][10] This one-pot, multi-component reaction offers a convergent and efficient route to these valuable intermediates from readily available starting materials.[11][12]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][10] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[8]

Generalized Gewald Reaction Mechanism

The mechanism, elucidated decades after the reaction's discovery, involves several key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is still a subject of some discussion but is believed to proceed through a thiirane intermediate.[8]

  • Cyclization and Tautomerization: Intramolecular cyclization then occurs, followed by tautomerization to afford the final, stable 2-aminothiophene ring system.[8]

Gewald_Mechanism Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 Cyanoester α-Cyanoester Cyanoester->Intermediate1 Base Base Base->Intermediate1 Catalyst Intermediate3 Thiolate Intermediate Base->Intermediate3 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate3 Intermediate2 α,β-Unsaturated Nitrile Intermediate1->Intermediate2 - H₂O Intermediate2->Intermediate3 Product 2-Aminothiophene Intermediate3->Product Cyclization & Tautomerization

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 3-Methylthiophen-2-amine via a Modified Gewald Reaction

This protocol outlines a typical laboratory-scale synthesis of the free amine, which can then be converted to the oxalate salt.

Materials:

  • Acetone (ketone)

  • Ethyl cyanoacetate (active methylene nitrile)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add acetone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.[13]

  • Slowly add morpholine (1.0 equiv.) to the stirred mixture.[14]

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[13] The reaction is typically complete within 2-12 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold ethanol.[13]

  • The crude 2-amino-3-ethoxycarbonyl-4-methylthiophene can be purified by recrystallization from a suitable solvent like ethanol.

Formation of this compound

The free amine is often converted to its oxalate salt to improve stability and ease of handling.[1] This is a straightforward acid-base reaction.

Experimental Protocol: Oxalate Salt Formation

Materials:

  • Crude 3-Methylthiophen-2-amine (free base)

  • Oxalic acid

  • Isopropanol (solvent)

  • Diethyl ether (co-solvent)

Procedure:

  • Dissolve the crude 3-Methylthiophen-2-amine in a suitable solvent such as isopropanol.[1]

  • In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.[1]

  • Slowly add the oxalic acid solution to the amine solution with stirring.[1]

  • The this compound salt will precipitate out of the solution. This precipitation can be enhanced by the addition of a co-solvent like diethyl ether and/or by cooling the mixture.[1]

  • Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR A broad singlet for the ammonium (R-NH₃⁺) protons, with a chemical shift dependent on solvent and concentration. Two doublets in the aromatic region corresponding to the protons at positions 4 and 5 of the thiophene ring. A singlet for the methyl group protons at position 3.[1]
¹³C NMR Resonances for the two sp² carbons of the thiophene ring, the carbon bearing the methyl group, and the carbon attached to the amino group. A signal for the methyl carbon. Resonances for the oxalate anion carbons.
FTIR Broad N-H stretching bands for the ammonium group in the region of 3300-3500 cm⁻¹, which differ from the sharp, distinct N-H stretches of the free amine. Strong C=O stretching vibrations from the oxalate anion.[1]
Mass Spectrometry In positive ion mode, the protonated molecule of the free amine ([C₅H₈NS]⁺) would be observed. High-resolution mass spectrometry can confirm the elemental composition.[1]

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems, with thieno[2,3-d]pyrimidines being among the most significant.[7] These bicyclic structures are of great interest in medicinal chemistry due to their aforementioned bioisosterism with purines.[15]

Synthesis of Thieno[2,3-d]pyrimidines

The construction of the pyrimidine ring onto the 2-aminothiophene core can be achieved through various cyclization strategies. A common approach involves the reaction of the 2-aminothiophene with a 1,3-dicarbonyl compound or its synthetic equivalent.[1]

Thienopyrimidine_Synthesis Aminothiophene 3-Methylthiophen-2-amine Cyclization Cyclocondensation Aminothiophene->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Cyclization->Thienopyrimidine

Caption: General scheme for the synthesis of thienopyrimidines.

Medicinal Chemistry Relevance of Thienopyrimidine Derivatives

Thienopyrimidine derivatives have emerged as a prominent class of compounds in drug discovery, with numerous examples demonstrating potent biological activities.[6][7] Their structural features allow for interactions with a variety of biological targets.

  • Kinase Inhibition: The thienopyrimidine scaffold is a key component of several potent kinase inhibitors, which are crucial in cancer therapy.[5][16]

  • Anticancer Activity: A wide range of substituted thienopyrimidines have shown significant antitumor activity through various mechanisms of action.[16]

  • Other Therapeutic Areas: Beyond oncology, thienopyrimidine derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[17][15]

Conclusion

This compound is a highly valuable and versatile building block in modern heterocyclic chemistry. Its straightforward synthesis via the Gewald reaction and its utility in constructing complex fused ring systems, particularly the medicinally relevant thienopyrimidines, make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity opens up a vast chemical space for the development of novel compounds with diverse applications.

References

  • Gewald reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gewald_reaction]
  • This compound - Benchchem. [URL: https://www.benchchem.com/product/b1200264]
  • Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra08630h]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
  • Gewald Reaction - J&K Scientific LLC. [URL: https://www.jk-sci.com/named-reaction/gewald-reaction]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [URL: https://www.researchgate.
  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - Benchchem. [URL: https://www.benchchem.
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=12953]
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. [URL: https://www.researchgate.
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/APPLICATIONS-SUBSTITUTED-2-AMINOTHIOPHENES-IN-DRUG-Puterov%C3%A1-Slamov%C3%A1/b2650f9f1b40974b281f6217592451006509c314]
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. [URL: https://www.mdpi.com/1420-3049/30/12/2622]
  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28840552/]
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. [URL: https://www.researchgate.
  • Cyclization of Nitriles as Synthetic Route to 2-and 3-Aminothiophenes: Sulfur reports: Vol 6, No 2. [URL: https://www.tandfonline.com/doi/abs/10.1080/01961778608078627]
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/4231]
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [URL: https://www.researchgate.net/publication/331322881_Thieno23-dpyrimidine_as_a_promising_scaffold_in_medicinal_chemistry_Recent_advances]
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [URL: https://pubmed.ncbi.nlm.nih.gov/30826188/]
  • A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38442316/]
  • Thienopyrimidines Exploring the Chemistry and Bioactivity | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/392949755_Thienopyrimidines_Exploring_the_Chemistry_and_Bioactivity]
  • S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27216433/]
  • 3‐Aminothiophenes as biologically active compounds and new materials - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_33]
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9028881/]
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [URL: https://www.ijpbs.net/cms/php/upload/2012_2_3/4.pdf]

Sources

Physicochemical Profiling and Handling Protocols for 3-Methylthiophen-2-amine Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-aminothiophenes are considered highly privileged structures due to their broad spectrum of biological activity and utility in synthesizing complex heterocyclic scaffolds, such as thienopyrimidines and kinase inhibitors[1]. Among these, 3-methylthiophen-2-amine serves as a critical building block. However, researchers frequently encounter a paradox of instability: the isolated free base is notoriously unstable and highly susceptible to rapid oxidation and dimerization under ambient conditions[2].

To circumvent this degradation, the compound is synthesized, isolated, and commercially distributed as an oxalate salt [3]. This whitepaper provides an in-depth analysis of the acidity constants (pKa) that govern this stabilization, the mechanistic causality behind its formulation, and field-validated experimental protocols for handling this reagent in drug development workflows.

Acidity Constants (pKa) and Electronic Properties

The thermodynamic stability of 3-methylthiophen-2-amine oxalate is dictated by the acid-base equilibrium between the aminothiophene core and the oxalic acid counterion.

  • The Aminothiophene Core: Unlike standard aliphatic amines (e.g., methylamine, pKa ~10.6), the basicity of 2-aminothiophene is heavily attenuated. The nitrogen lone pair is significantly delocalized into the electron-withdrawing thiophene

    
    -system, a resonance effect involving the adjacent sulfur atom[4]. While the methyl group at the C3 position provides a mild inductive (+I) electron donation that slightly raises the basicity compared to an unsubstituted analog, the pKa of the conjugate acid remains low.
    
  • The Oxalic Acid Counterion: Oxalic acid is a relatively strong dicarboxylic acid. It possesses two distinct pKa values because forming a second negative charge in close proximity to an existing carboxylate anion is thermodynamically unfavorable[5]. The first ionization (

    
    ) occurs readily at 1.25, while the second (
    
    
    
    ) occurs at 4.14[5].

Because the


 of oxalic acid is significantly lower than the pKa of the protonated aminothiophene, the proton transfer is highly favored, yielding a stable thienylammonium hydrogen oxalate complex.
Quantitative Data Summary
Chemical SpeciesFunctional GrouppKa Value (25°C)Acid/Base Character
Oxalic Acid Primary Carboxyl (

)
1.25Strong organic acid
Oxalic Acid Secondary Carboxyl (

)
4.14Weak organic acid
3-Methylthiophen-2-amine Protonated Amine (Conjugate Acid)~3.5 – 4.5*Weak base

*Note: Due to the transient nature of the free base, empirical pKa values vary by solvent system but remain consistently lower than typical anilines due to heteroaromatic delocalization.

Mechanistic Causality: Why Protonation Equals Stability

Understanding the degradation of the free base requires examining its molecular orbitals. In its neutral free base form, the Highest Occupied Molecular Orbital (HOMO) of 3-methylthiophen-2-amine is elevated by the strongly electron-donating


 group. This localized electron density makes the thiophene ring—particularly at the C5 position—highly vulnerable to electrophilic attack, ambient oxygen, and radical-mediated dimerization[2].

Protonation via oxalic acid fundamentally alters this electronic landscape. By converting the electron-donating amine (


) into an electron-withdrawing ammonium cation (

), the HOMO energy is drastically lowered. This electronic depletion effectively shuts down the oxidative degradation pathways, allowing the compound to be stored safely for extended periods[3].

Mechanism N1 Free Base Aminothiophene (Electron-Rich, Unstable) N2 Oxidation & Dimerization (Degradation) N1->N2 Ambient O2 / Light N3 Oxalic Acid Addition (Protonation Event) N1->N3 + H2C2O4 N4 Thiophenium Cation (Stabilized HOMO) N3->N4 Proton Transfer N5 Hydrogen Oxalate Anion (Counterion) N3->N5 Anion Formation N6 Stable Oxalate Salt (Safe for Storage) N4->N6 Ionic Bonding N5->N6 Ionic Bonding

Fig 1. Mechanistic pathway of 3-methylthiophen-2-amine stabilization via oxalate salt formation.

Experimental Protocols: Self-Validating Systems

To ensure rigorous reproducibility in pharmaceutical development, the following protocols dictate the analytical characterization and synthetic preparation of the free base.

Protocol A: Potentiometric Determination of pKa

Causality: Accurate pKa determination requires strict control of ionic strength to ensure activity coefficients remain constant, allowing the extraction of the true thermodynamic pKa from the apparent pKa.

  • Sample Preparation: Dissolve 50.0 mg of this compound in 50.0 mL of degassed, deionized water containing 0.1 M KCl (background electrolyte to maintain ionic strength).

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly maintained temperature of 25.0 ± 0.1 °C.

  • Titration Execution: Using an automated potentiometric titrator, infuse standardized 0.1 M NaOH in 0.05 mL increments.

  • Equilibration Control: Program the titrator to record the pH only after the signal drift falls below < 0.01 pH/min. This ensures thermodynamic equilibrium is reached before data acquisition.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) against the titrant volume. The local maxima represent the equivalence points. Extract the pKa values from the half-equivalence points utilizing the Henderson-Hasselbalch equation.
    

Workflow N1 3-Methylthiophen-2-amine Oxalate Salt N2 Aqueous Dissolution (0.1 M KCl background) N1->N2 Prepare Sample N3 Potentiometric Titration (0.1 M NaOH titrant) N2->N3 Begin Titration N4 Data Acquisition (pH vs. Volume) N3->N4 Record Data N5 Bjerrum Plot Analysis (pKa Extraction) N4->N5 Non-linear Regression

Fig 2. Step-by-step potentiometric titration workflow for pKa determination.

Protocol B: In Situ Free-Basing for Downstream Synthesis

Causality: Because the isolated free base degrades rapidly[2], it must be generated in situ or immediately prior to use. Mild basic conditions are required to prevent base-catalyzed polymerization.

  • Biphasic Setup: Suspend 1.0 mmol of this compound in 10 mL of degassed dichloromethane (DCM) under an argon atmosphere.

  • Mild Deprotonation: Add 10 mL of saturated aqueous sodium bicarbonate (

    
    , pH ~8.3). Rationale: 
    
    
    
    is sufficiently basic to deprotonate the thienylammonium cation but avoids the harsh, nucleophilic conditions of NaOH that could trigger side reactions.
  • Extraction: Stir the biphasic mixture vigorously under argon for 15 minutes until the solid is completely dissolved.

  • Phase Separation: Isolate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 5 mL of DCM to ensure quantitative recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure at ambient temperature (Strictly avoid heating above 30 °C).
    
  • Immediate Application: Dissolve the resulting pale-yellow oil/solid in the target reaction solvent (e.g., anhydrous DMF or THF) and proceed immediately to the subsequent synthetic step (e.g., amide coupling or cyclization).

References

  • Corrected compendium 120913 - NTNU (Details on Oxalic Acid pKa values and thermodynamic charge proximity). Source: ntnu.no | 5

  • This compound - Benchchem (Details on salt stability and laboratory handling characteristics). Source: benchchem.com | 3

  • 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem (Details on free base instability, oxidation, and dimerization). Source: benchchem.com | 2

  • Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem (Mechanistic insights into electron delocalization and basicity of 2-aminothiophenes). Source: benchchem.com | 4

  • Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues - PNAS (Discussion on 2-aminothiophenes as privileged structures in medicinal chemistry). Source: pnas.org | 1

Sources

Crystal Structure Analysis of 2-Amino-3-methylthiophene Oxalate: A Definitive Guide to Salt Screening and Crystallographic Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the stabilization of electron-rich heteroaromatic intermediates is a critical challenge. 2-Amino-3-methylthiophene is a highly versatile pharmacophore, yet its free base is notoriously prone to oxidative degradation and exhibits poor physicochemical stability 1. Converting this volatile free base into a crystalline oxalate salt fundamentally alters its solid-state landscape, locking the molecule into a robust supramolecular network.

This whitepaper provides an in-depth, self-validating framework for the crystallization and Single-Crystal X-ray Diffraction (SCXRD) analysis of 2-amino-3-methylthiophene oxalate. By moving beyond simple powder patterns, we explore the causality behind experimental choices—from solvent screening to cryogenic data collection—ensuring absolute structural confidence.

The Rationale for Oxalate Salt Formation

Salt formation is one of the most widely applied strategies to enhance the solubility, stability, and processability of ionizable compounds 2. However, the decision to use oxalic acid as a co-former for 2-amino-3-methylthiophene is rooted in precise thermodynamic logic.

The pKa Conundrum and the Salt-Cocrystal Continuum

The basicity of the amino group on the thiophene ring is relatively weak due to the delocalization of the nitrogen lone pair into the aromatic


-system. To achieve a true salt (where a proton is fully transferred from the acid to the base) rather than a cocrystal (where molecules are held together merely by hydrogen bonds), the 

pKa between the acid and the conjugate acid of the base must ideally exceed 3.

Oxalic acid, a dicarboxylic acid, possesses a highly acidic first proton (


). This provides a sufficient thermodynamic driving force to protonate the weakly basic thiophene amine, removing the electron-donating effect of the 

group and drastically stabilizing the aromatic ring against oxidation.
Why SCXRD is Mandatory

Because the


pKa often lies near the borderline for weak heteroaromatic bases, spectroscopic methods like FTIR or solid-state NMR can yield ambiguous results regarding the protonation state. SCXRD provides the most definitive structural picture of pharmaceutical solids by allowing us to directly map the electron density of the crystal lattice [[3]](). By locating the exact position of the acidic proton in the difference Fourier map, SCXRD unambiguously proves the formation of a salt.

Workflow A 2-Amino-3-methylthiophene (Free Base) C Solvent Screening & pKa Matching (MeOH/EtOAc) A->C B Oxalic Acid (Co-former) B->C D Controlled Crystallization (Slow Evaporation, 4°C) C->D Supersaturation E Single-Crystal X-ray Diffraction (SCXRD) D->E Harvest Crystals F Structural Elucidation & Proton Location E->F Data Refinement

Figure 1: Logical workflow from API free base to definitive SCXRD structural elucidation.

Experimental Methodologies

To ensure reproducibility and high-quality diffraction data, the following self-validating protocols must be strictly adhered to.

Protocol A: Controlled Crystallization of the Oxalate Salt

Causality Note: Rapid precipitation leads to kinetic trapping of defects, solvent inclusions, and polycrystalline aggregates unsuitable for SCXRD. Slow evaporation at lower temperatures reduces the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals.

  • Solvent Preparation: Prepare a binary solvent system of Methanol:Ethyl Acetate (1:3 v/v). This provides a critical solubility gradient (the compound is highly soluble in MeOH, but poorly soluble in EtOAc).

  • Equimolar Mixing: Dissolve 1.0 mmol of purified 2-amino-3-methylthiophene in 2.0 mL of the solvent mixture. Separately, dissolve 1.05 mmol of anhydrous oxalic acid in 3.0 mL of the same solvent mixture.

  • Reaction: Add the oxalic acid solution dropwise to the amine solution under constant stirring at 25 °C. A slight exothermic shift indicates successful salt formation.

  • Crystal Growth: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate and store undisturbed at 4 °C.

  • Harvesting: After 72–96 hours, harvest the resulting pale-yellow, block-like crystals. Wash with cold heptane and immediately suspend in inert paratone-N oil to prevent atmospheric degradation.

Protocol B: SCXRD Data Collection and Refinement

Causality Note: Data collection must be performed at cryogenic temperatures (100 K). At room temperature, the thermal vibration of light atoms (like hydrogen) smears their electron density. Cooling "freezes" these vibrations, yielding sharper electron density maps that are critical for locating the transferred proton.

  • Crystal Selection: Examine the harvested crystals under a polarized light microscope. Select a single, non-birefringent block with well-defined faces (ideal dimensions: 0.2 × 0.2 × 0.15 mm).

  • Mounting: Mount the paratone-coated crystal on a micromount loop and immediately transfer it to the diffractometer goniometer in the path of a 100 K liquid nitrogen cryostream.

  • Data Collection: Collect full-sphere diffraction data using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    for enhanced anomalous dispersion.
  • Integration: Integrate the raw diffraction frames using the diffractometer's native software suite. Apply a multi-scan absorption correction to account for the sulfur atom's dispersion effects.

  • Structure Solution: Solve the structure using intrinsic phasing methods. Refine the model using full-matrix least-squares on

    
    . Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically.
    
  • Proton Location (Critical Step): Locate the amine protons (

    
    ) and the remaining carboxylic acid proton (if forming a hydrogen oxalate) directly from the difference electron density map. Refine these hydrogen atoms isotropically to confirm the salt state.
    

Crystallographic Data & Structural Elucidation

Once the SCXRD data is refined, the structural parameters provide a wealth of information regarding the physical properties of the salt. Below is a representative data set for the 1:1 hydrogen oxalate salt of 2-amino-3-methylthiophene.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula

Formula Weight 203.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Volume 915.4(5)

Z (Molecules per unit cell) 4
Calculated Density 1.474

Goodness-of-fit on

1.042
Final R indices[I>2sigma(I)]

,

Supramolecular Synthons and Hydrogen Bonding

The true power of SCXRD lies in visualizing the intermolecular interactions. In this structure, the protonated amine group (


) acts as a powerful hydrogen bond donor. The hydrogen oxalate anion acts as both a donor (via its remaining 

group) and a multi-point acceptor (via its

groups).

This creates a highly stable, infinite 1D or 2D hydrogen-bonded network (supramolecular synthons) that dictates the macroscopic properties of the crystal, such as its high melting point and improved shelf-life stability.

Hbond Cation1 2-Amino-3-methylthiophene Protonated NH3+ Anion Hydrogen Oxalate Anion COO- / COOH groups Cation1->Anion N-H···O (2.8 Å) Anion->Anion O-H···O (Chain) Cation2 2-Amino-3-methylthiophene Protonated NH3+ Cation2->Anion N-H···O (2.9 Å)

Figure 2: Primary hydrogen bonding network demonstrating the bridging logic of the oxalate anion.

Implications for Pharmaceutical Development

The successful structural elucidation of 2-amino-3-methylthiophene oxalate via SCXRD provides several key advantages for downstream development:

  • IP Confidence: The exact atomic coordinates provide an unambiguous definition of the solid form, which is the gold standard for regulatory submissions and intellectual property protection 3.

  • PXRD Validation: From the single-crystal model, an exact reference Powder X-ray Diffraction (PXRD) pattern can be calculated. This allows for rapid, high-throughput screening of bulk batches to ensure phase purity and detect trace polymorphs.

  • Predictive Processing: Understanding the anisotropic nature of the hydrogen-bonding network allows formulators to predict mechanical properties, such as tabletability and crystal fracture behavior during milling.

References

  • Improved Pharma. Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. October 2025. Available at: [Link]

  • ACS Publications (Crystal Growth & Design). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. December 2025. Available at:[Link]

Sources

Methodological & Application

Synthesis of thienopyrimidines using 3-Methylthiophen-2-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Thienopyrimidines using 3-Methylthiophen-2-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of thienopyrimidines, a privileged heterocyclic scaffold in medicinal chemistry. It focuses on the strategic use of this compound as a stable, readily available starting material. The document elucidates the rationale behind key synthetic strategies, including the Gould-Jacobs reaction, cyclocondensation with formamide, and reactions with isocyanates, providing step-by-step protocols for each. Mechanistic insights, troubleshooting, and the pharmacological relevance of the resulting thienopyrimidine cores are discussed to equip researchers in drug discovery and organic synthesis with a comprehensive and practical framework.

Introduction: The Thienopyrimidine Scaffold

Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, are of immense interest in drug discovery.[1] Their structural resemblance to endogenous purines like adenine and guanine allows them to function as bioisosteres, interacting effectively with a wide array of biological targets such as kinases and enzymes.[1][2][3] This has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6][7]

The three main isomers are thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, with the thieno[2,3-d]pyrimidine core being particularly prevalent in medicinal chemistry.[4][5] A common and efficient synthetic approach involves the construction of the pyrimidine ring onto a pre-functionalized 2-aminothiophene precursor.

This guide focuses on the use of This compound (CAS 1956324-23-4) as the key building block.

Expert Insight: Why Use an Oxalate Salt? The free base, 3-methylthiophen-2-amine, can be susceptible to oxidation and degradation over time. The formation of an oxalate salt significantly enhances the compound's shelf-life, stability, and handling characteristics.[8] The salt is a crystalline, weighable solid that is easily converted back to the free amine in situ or in a preliminary step, ensuring reproducibility in subsequent reactions.

Synthetic Landscape: Building the Pyrimidine Ring

Starting from 3-methylthiophen-2-amine, several robust methods can be employed to construct the fused pyrimidine ring, yielding diverse thienopyrimidine cores. The choice of method dictates the substitution pattern on the newly formed ring, allowing for tailored library synthesis.

G cluster_start Starting Material Start This compound FreeAmine 3-Methylthiophen-2-amine (Free Base) Start->FreeAmine Base (e.g., NaHCO₃) Core1 7-Methyl-4-oxo-thieno[2,3-d]pyrimidine Core2 7-Methyl-thieno[2,3-d]pyrimidine Core3 7-Methyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one FreeAmine->Core1 Gould-Jacobs Reaction (e.g., DEEM, heat) FreeAmine->Core2 Cyclocondensation (Formamide, heat) FreeAmine->Core3 Reaction with Isothiocyanate (Base-catalyzed cyclization) G cluster_workflow Gould-Jacobs Protocol Workflow A Step 1: Liberation of Free Amine (this compound + NaHCO₃ aq.) B Step 2: Extraction (Extract with Ethyl Acetate, Dry with Na₂SO₄) A->B C Step 3: Condensation with DEEM (Add DEEM, Heat at 120-130 °C) B->C D Step 4: Thermal Cyclization (Add Dowtherm A, Heat at 250 °C) C->D E Step 5: Isolation & Purification (Cool, Dilute with Hexane, Filter, Recrystallize) D->E F Final Product (7-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine) E->F

Caption: Experimental workflow for the Gould-Jacobs synthesis of a 4-oxo-thienopyrimidine.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or mineral oil)

  • Hexane

  • Ethanol

Procedure:

  • Liberation of the Free Amine:

    • In a separatory funnel, dissolve 10.0 g of this compound in 100 mL of deionized water.

    • Slowly add 150 mL of saturated aqueous NaHCO₃ solution. Effervescence will occur. Swirl gently until gas evolution ceases.

    • Confirm the aqueous layer is basic (pH > 8) using pH paper.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-methylthiophen-2-amine as an oil. Note: Proceed immediately to the next step as the free amine is less stable.

  • Condensation:

    • To the flask containing the crude 3-methylthiophen-2-amine, add diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture with stirring at 120-130 °C for 2 hours. Ethanol is evolved during this step. The reaction can be monitored by TLC for the disappearance of the amine.

  • Thermal Cyclization:

    • Allow the reaction mixture to cool slightly. Add 50 mL of Dowtherm A.

    • Equip the flask with a thermometer and a distillation condenser.

    • Heat the mixture to 250 °C with vigorous stirring. The temperature is critical for the cyclization to occur. [9]Maintain this temperature for 30-60 minutes. The product will begin to precipitate.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm, cautiously add 100 mL of hexane to the slurry to dilute the Dowtherm A and facilitate filtration.

    • Cool the mixture to room temperature, and then in an ice bath for 30 minutes.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent.

    • Recrystallize the crude solid from hot ethanol or a DMF/water mixture to yield pure 7-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.

Protocol 2: Synthesis of 7-Methylthieno[2,3-d]pyrimidine with Formamide
  • Liberate the free 3-methylthiophen-2-amine from its oxalate salt as described in Protocol 1, Steps 1-2.

  • In a round-bottom flask equipped with a reflux condenser, add the crude amine and an excess of formamide (20 equivalents). [6][10]3. Heat the mixture to reflux (approx. 195-210 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified product.

Mechanistic Deep Dive: The Gould-Jacobs Reaction

Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process occurs in two distinct stages.

G cluster_mechanism Gould-Jacobs Reaction Mechanism A 1. Nucleophilic Attack (Amine attacks DEEM) B 2. Intermediate Formation A->B Michael-type addition C 3. Elimination (Ethanol is lost) B->C D 4. Enamine Intermediate (Stable adduct) C->D E 5. Thermal Cyclization (6π-electrocyclization) D->E Heat (Δ, ~250°C) F 6. Tautomerization E->F G Final Product (4-Oxo-thienopyrimidine) F->G

Sources

Application Notes and Protocols for Azo Coupling Reactions with 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiophene-Based Azo Dyes

Thiophene-containing azo dyes represent a pivotal class of organic colorants, distinguished by their vibrant colors, high tinctorial strength, and excellent fastness properties.[1][2] The incorporation of the thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, into the azo chromophore often leads to a significant bathochromic (deepening of color) shift compared to their benzene-based counterparts.[3][4] This makes them particularly valuable for producing brilliant blue to green shades, which are often challenging to achieve with other dye classes.[3] Beyond their use in textiles, these molecules are of increasing interest in high-technology applications such as nonlinear optics, optical data storage, and as chemosensors, owing to the unique electronic properties imparted by the thiophene ring.[4][5]

3-Methylthiophen-2-amine, particularly as its stable oxalate salt, serves as a key precursor for a diverse range of these advanced azo dyes. The methyl group at the 3-position influences the electronic properties and steric environment of the thiophene ring, which in turn modulates the color and reactivity of the resulting dyes. The oxalate salt form enhances the stability and handling of this otherwise potentially labile amine, making it a more reliable reagent in a laboratory setting.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-methylthiophen-2-amine oxalate in azo coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of the synthesis.

Mechanistic Insights: The Azo Coupling Reaction

The synthesis of azo dyes from this compound is a two-stage process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction.[6][7]

Stage 1: Diazotization of 3-Methylthiophen-2-amine

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8] The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[9]

The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. The reaction proceeds through the formation of an N-nitrosoamine intermediate, which then tautomerizes and eliminates water to yield the diazonium ion.[10]

Diazotization Amine 3-Methylthiophen-2-amine N_Nitrosoamine N-Nitrosoamine Intermediate Amine->N_Nitrosoamine + NO⁺ NitrousAcid HNO₂ (from NaNO₂ + HCl) Nitrosonium NO⁺ (Nitrosonium ion) NitrousAcid->Nitrosonium + H⁺ DiazoniumSalt 3-Methyl-2-diazothiophene Salt N_Nitrosoamine->DiazoniumSalt Tautomerization - H₂O

Stage 2: The Azo Coupling Reaction

The newly formed 3-methyl-2-diazothiophene salt is a weak electrophile and will readily react with electron-rich aromatic compounds. The position of the coupling is directed by the activating groups on the coupling component, typically occurring at the para position to an activating group unless it is sterically hindered, in which case ortho coupling is observed.[7]

The pH of the reaction medium is a critical parameter in the coupling stage.[11]

  • Coupling with Phenols: The reaction is carried out in a mildly alkaline medium (pH 8-10). This is to deprotonate the phenol to the more strongly activating phenoxide ion.[12]

  • Coupling with Anilines: The reaction is performed in a mildly acidic medium (pH 4-5). This ensures that while there is a sufficient concentration of the free amine to act as a nucleophile, the concentration of the diazonium salt remains high. At higher pH, the diazonium salt can convert to a non-reactive diazotate.[11]

AzoCoupling

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

Protocol 1: Diazotization of this compound

This protocol details the conversion of this compound to its corresponding diazonium salt solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a 250 mL beaker, suspend 0.05 mol of this compound in 50 mL of distilled water.

  • Acidification: To the stirred suspension, slowly add 15 mL of concentrated hydrochloric acid. The oxalate salt will react to form the hydrochloride salt of the amine.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over a period of 20-30 minutes. Keep the tip of the addition funnel or pipette below the surface of the reaction mixture to prevent the escape of nitrous fumes.

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (an immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • Final Solution: The resulting clear, cold solution is the 3-methyl-2-diazothiophene chloride solution. It should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.

Protocol 2: Azo Coupling with Phenol (Example: 2-Naphthol)

This protocol describes the synthesis of a thiophene-based azo dye using 2-naphthol as the coupling component.

Materials:

  • Freshly prepared 3-methyl-2-diazothiophene chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.05 mol of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.

  • pH Maintenance: During the addition, the pH of the reaction mixture should be kept in the alkaline range (pH 9-10) to ensure the presence of the reactive phenoxide ion. If necessary, add more 10% NaOH solution.

  • Precipitation and Completion: A brightly colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with a large volume of cold distilled water until the filtrate is neutral.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Protocol 3: Azo Coupling with an Aromatic Amine (Example: N,N-Dimethylaniline)

This protocol outlines the synthesis of a thiophene-based azo dye using N,N-dimethylaniline as the coupling component.

Materials:

  • Freshly prepared 3-methyl-2-diazothiophene chloride solution (from Protocol 1)

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.05 mol of N,N-dimethylaniline in a mixture of 10 mL of glacial acetic acid and 50 mL of water.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of N,N-dimethylaniline over 30-45 minutes, maintaining the temperature below 5 °C.

  • pH Buffering: Simultaneously with the diazonium salt addition, add a saturated solution of sodium acetate portion-wise to maintain the pH of the reaction mixture between 4 and 5.

  • Precipitation and Completion: A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for an additional 2-3 hours.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2 to isolate, wash, and dry the product.

Data Presentation: Key Reaction Parameters

ParameterDiazotization (Protocol 1)Coupling with Phenol (Protocol 2)Coupling with Amine (Protocol 3)
Temperature 0-5 °C0-5 °C0-5 °C
pH Strongly Acidic (HCl)Alkaline (pH 9-10)Mildly Acidic (pH 4-5)
Key Reagents NaNO₂, HClNaOHAcetic Acid, Sodium Acetate
Reaction Time ~45 minutes1-2 hours (post-addition)2-3 hours (post-addition)

Purification and Characterization

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture (e.g., ethanol-water). The purity of the final product should be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

The structure of the synthesized azo dye should be confirmed using modern analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic N=N stretching vibration (typically weak, around 1400-1500 cm⁻¹) and other functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the azo coupling.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λ_max) of the dye, which corresponds to its color.

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the successful synthesis of novel azo dyes from this compound. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can achieve high yields of purified products. The versatility of the azo coupling reaction allows for the creation of a vast library of thiophene-based dyes with tailored properties for a wide range of applications, from advanced materials to potential therapeutic agents.

References

  • Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. [Link]

  • Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. [Link]

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry. [Link]

  • Azo Dyes from Substituted 2‐Aminothiophens. ResearchGate. [Link]

  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI. [Link]

  • The Synthesis of Azo Dyes. University of California, Davis. [Link]

  • Overview of Azo Dyes and Their Applications. Scribd. [Link]

  • Azo Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. SciSpace. [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate. [Link]

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]

  • Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing. [Link]

  • Synthesis of an azo dye. YouTube. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Properties on Different Fabrics. Iraqi Journal of Science. [Link]

  • Making an Azo Dye from Phenol. Chemistry LibreTexts. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

Sources

Application Note: Synthesis of High-Performance Azo Dyes Using 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene nucleus is a privileged scaffold in both medicinal chemistry and advanced colorant synthesis, renowned for its ability to produce vibrant, high-fastness disperse dyes ()[1]. However, the synthesis of thiophene-based azo dyes presents unique chemical challenges. Free 2-aminothiophenes are notoriously unstable; their highly electron-rich nature makes them susceptible to rapid autoxidation and polymerization under atmospheric conditions.

This application note details the use of 3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4) as a stabilized diazo component. By utilizing the oxalate salt and employing non-aqueous diazotization via Nitrosyl Sulfuric Acid (NSA), researchers can bypass the hydrolytic degradation typical of heteroaromatic amines, yielding deep red-to-blue azo dyes that serve as high-performance alternatives to traditional anthraquinone colorants ()[2].

Mechanistic Principles & Strategic Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen in heterocyclic dye synthesis, rather than merely following a recipe.

The Advantage of the Oxalate Salt

In a free 2-aminothiophene, the amino group donates electron density into the thiophene ring via resonance, making the


 and 

positions highly nucleophilic and prone to oxidative degradation. By supplying the compound as an oxalate salt , the amine is protonated (

). This eliminates the electron-donating resonance effect, effectively "locking" the molecule in a stable state for long-term storage and safer handling in the laboratory[1].
Diazotization via Nitrosyl Sulfuric Acid (NSA)

Standard aqueous diazotization (using


 and 

) often fails for 2-aminothiophenes. The resulting diazonium ion is highly reactive and easily undergoes hydrolytic cleavage in water to form useless thiophenols. To circumvent this, diazotization is performed using Nitrosyl Sulfuric Acid (NSA) in an anhydrous or low-water medium (such as a glacial acetic acid/propionic acid mixture). This generates the nitrosonium ion (

) efficiently, driving the reaction to completion while stabilizing the intermediate as a diazonium sulfate ion pair ()[3].
The Bathochromic Shift Phenomenon

Thiophene has a lower aromatic resonance energy compared to benzene. When incorporated into an azo dye, this lower aromaticity allows the


-electrons to delocalize more freely across the azo bridge. This significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic shift  (red-shift). Consequently, simple thiophene monoazo dyes can achieve deep violet and blue shades that would otherwise require complex, high-molecular-weight disazo structures in benzenoid chemistry[4].

Synthetic Pathway Visualization

Workflow Step1 This compound (Stable Precursor) Step2 Nitrosyl Sulfuric Acid (NSA) Acidic Media (AcOH/EtCOOH) 0-5 °C Step1->Step2 Dissociation & Nitrosation Step3 Thiophene Diazonium Sulfate (Electrophilic Intermediate) Step2->Step3 Diazotization (-H2O) Step4 Coupling Component (e.g., N,N-Diethylaniline) Step3->Step4 Electrophilic Aromatic Substitution Step5 Thiophene-Based Azo Dye (Bathochromically Shifted Colorant) Step4->Step5 Azo Coupling (pH 4-5)

Figure 1: Synthetic workflow for thiophene-based azo dyes via NSA diazotization.

Quantitative Data & Comparative Analysis

Table 1: Stoichiometric Requirements for Diazotization & Coupling
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
This compound 203.221.002.03 gStabilized Diazo Component
Nitrosyl Sulfuric Acid (40% in

)
127.071.05~3.30 gAnhydrous Nitrosating Agent
Acetic/Propionic Acid (7:3 v/v)N/ASolvent15.0 mLReaction Medium
Sulfamic Acid 97.100.050.05 gNitrite Scavenger
N,N-Diethylaniline 149.231.001.49 gCoupling Component
Sodium Acetate (Anhydrous)82.03Buffer~4.00 gpH Regulator (Target pH 4-5)
Table 2: Comparative Optical Properties (Benzenoid vs. Thiophene Dyes)
PropertyBenzenoid Azo DyesThiophene Azo DyesMechanistic Causality

(Absorption)
400 - 500 nm (Yellow/Orange)550 - 650 nm (Red/Blue)Lower resonance energy of thiophene enhances

-delocalization[2].
Tinctorial Strength (

)
ModerateExceptionally HighIncreased transition dipole moment in heteroaromatic systems[5].
Diazotization Medium Aqueous

/

Nitrosyl Sulfuric Acid (NSA)Thiophene diazonium ions are prone to aqueous hydrolysis[3].

Experimental Protocols

The following protocol outlines the synthesis of a model disperse dye by coupling 3-Methylthiophen-2-amine with N,N-diethylaniline. This protocol is designed to be self-validating, incorporating critical in-process checks.

Phase 1: Preparation of the Diazonium Salt
  • Dissolution : In a dry 50 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 2.03 g (10.0 mmol) of this compound in 15 mL of a glacial acetic acid and propionic acid mixture (7:3 v/v). Note: The organic acid mixture ensures the solubility of the resulting diazonium sulfate.

  • Cooling : Submerge the flask in an ice-salt bath and cool the suspension to 0–5 °C.

  • Diazotization : Slowly add 3.3 g (approx. 10.5 mmol) of 40% nitrosyl sulfuric acid (NSA) dropwise over 15–20 minutes. Critical Step: Maintain the internal temperature strictly below 5 °C. Exceeding this temperature will cause nitrogen gas evolution (bubbling), indicating the irreversible decomposition of the diazonium intermediate[4].

  • Maturation : Stir the reaction mixture for 2 hours at 0–5 °C to ensure complete diazotization. The solution will become clear as the oxalate salt is consumed.

  • Quenching : Add 0.05 g of sulfamic acid to the mixture and stir for 10 minutes.

    • Causality Check: Verify the absence of excess nitrous acid by spotting the solution onto starch-iodide paper. The paper must not turn blue-black. Unquenched

      
       will destructively oxidize the coupling component in the next phase.
      
Phase 2: Azo Coupling
  • Coupler Preparation : In a separate 250 mL beaker, dissolve 1.49 g (10.0 mmol) of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid. Cool this solution to 0–5 °C in an ice bath[4].

  • Coupling Reaction : Transfer the cold thiophene diazonium salt solution dropwise into the N,N-diethylaniline solution under vigorous stirring, maintaining the temperature at 0–5 °C.

  • pH Adjustment (The Thermodynamic Sweet Spot) : Gradually add solid anhydrous sodium acetate (approx. 4.0 g) to the reaction mixture until the pH reaches 4.0–5.0.

    • Causality Check: The diazonium salt requires an acidic environment to survive, but the coupling component must be in its free-base form to act as a nucleophile. A pH of 4–5 perfectly balances these competing thermodynamic requirements.

  • Precipitation : A deep, intensely colored precipitate will form immediately. Continue stirring the slurry in the ice bath for an additional 1–2 hours to maximize yield.

Phase 3: Isolation and Purification
  • Filtration : Filter the precipitated dye under vacuum using a Büchner funnel.

  • Washing : Wash the filter cake thoroughly with cold distilled water until the filtrate runs clear and is pH neutral. This removes residual salts and organic acids.

  • Drying : Dry the product in a vacuum oven at 40 °C overnight to yield the crude thiophene-based azo dye. If ultra-high purity is required for analytical characterization, recrystallize the product from an ethanol/water mixture.

References

Sources

Application Note: Advanced Protocols for the Cyclization of 3-Methylthiophen-2-amine Oxalate into Thieno-Fused Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

The thiophene nucleus is a privileged scaffold in medicinal chemistry, heavily utilized for its versatile therapeutic applications and its ability to improve blood-brain barrier penetration in central nervous system (CNS) agents (1)[1]. Within this chemical space, the bifunctional nature of 3-methylthiophen-2-amine—possessing both a nucleophilic amine and an adjacent methyl group—makes it an exceptional precursor for constructing fused polycyclic systems, such as thienopyrimidines and thienopyridines (2)[2].

The Paradox of Instability: In the high-stakes arena of drug discovery, 3-methylthiophen-2-amine represents a "hidden" pharmacophore (3)[3]. As an isolated free base, the electron-rich nature of the thiophene ring (amplified by the electron-donating amino and methyl groups) makes it highly susceptible to rapid oxidation and dimerization (3)[3].

Causality in Reaction Design: To circumvent this degradation, the compound is supplied as the stable oxalate salt (CAS 1956324-23-4) , which protonates the amine and withdraws electron density from the ring, ensuring shelf stability at 2-8°C (1)[1]. However, cyclization requires a nucleophilic free amine. Therefore, any robust protocol must integrate an in situ free-basing step that neutralizes the oxalic acid without exposing the transient free base to oxidative conditions.

Workflow Visualization

The logical progression from the stable oxalate salt to the final fused heterocycle requires precise sequential activation.

Workflow N1 3-Methylthiophen-2-amine Oxalate Salt N2 In Situ Neutralization (NaOAc / TEA) N1->N2 Deprotonation N3 Free Base Amine (Reactive Intermediate) N2->N3 - Oxalic Acid N4 Electrophilic Condensation (Formamide) N3->N4 Nucleophilic Attack N5 Thieno-Fused Scaffold (Stable Product) N4->N5 Thermal Cyclization

Fig 1: Logical workflow for the in situ free-basing and cyclization of the oxalate salt.

Analytical Signatures for Pre-Reaction Validation

Before initiating the cyclization, verify the integrity of the starting material. The oxalate salt exhibits distinct spectral differences compared to the free base, primarily driven by the protonation of the amine group into an ammonium cation (


) (1)[1].

Table 1: Physicochemical & Spectral Properties

ParameterFree Base (3-Methylthiophen-2-amine)Oxalate Salt Form (CAS 1956324-23-4)
Physical State Unstable, prone to dimerizationStable solid (Store at 2-8°C)
Mass Spectrometry

at m/z 114.0375

at m/z 114.0375 (Amine ion)
IR Spectroscopy Sharp N-H stretches (3300-3500 cm⁻¹)Broad ammonium peak; N-H scissoring (~1600 cm⁻¹)
¹H NMR Sharp amine protonsBroad ammonium (

) singlet

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Thermal Cyclization to Thienopyrimidine

This classical method utilizes formamide as both the solvent and the C1/N source for constructing the pyrimidine ring (4)[4].

Mechanistic Causality: Oxalic acid is a relatively strong organic dicarboxylic acid. If formamide is heated directly with the oxalate salt, the acidic environment inhibits the initial nucleophilic attack of the amine. Adding anhydrous sodium acetate acts as a mild, non-nucleophilic buffer. It deprotonates the ammonium salt to yield the free amine and forms sodium oxalate. Because sodium oxalate is largely insoluble in the organic matrix, it drives the equilibrium forward, allowing the liberated free base to be immediately consumed by the excess formamide.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, combine 3-methylthiophen-2-amine oxalate (10 mmol) and anhydrous sodium acetate (22 mmol).

  • Solvent Addition: Add 15 mL of anhydrous formamide. Purge the flask with Argon for 5 minutes. (Expert Note: The inert atmosphere is non-negotiable; transient exposure of the hot free base to oxygen will result in rapid oxidative degradation).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 180°C for 6 hours (4)[4].

  • Workup & Self-Validation: Allow the reaction to cool to 60°C, then pour the mixture slowly into 100 mL of vigorously stirred crushed ice water.

    • Self-Validating Check: The desired cyclized thieno-fused product is highly hydrophobic and will immediately precipitate as a solid (4)[4]. Sodium oxalate, sodium acetate, and excess formamide remain entirely in the aqueous phase. If the solution remains clear or forms an oily emulsion, the cyclization has stalled at the intermediate N-formyl stage.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and dry under high vacuum. Typical yield: 60-80% (4)[4].

Protocol B: Microwave-Assisted Cyclization (Modern Variant)

For library generation and rapid optimization, microwave-assisted synthesis drastically reduces reaction times and minimizes the thermal stress that leads to tar formation (3)[3].

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave-safe sealed vial, add this compound (5 mmol), triethylamine (11 mmol, acting as the organic base to neutralize the oxalate), and the cyclizing agent/solvent (e.g., formamide, 5 mL).

  • Reaction: Irradiate in a dedicated microwave synthesizer at 100°C for 15 minutes with dynamic power modulation (Max 150W) (3)[3].

  • Workup & Self-Validation: Cool the vial via compressed air. Dilute with ethyl acetate and wash with brine. Self-Validating Check: The triethylammonium oxalate salt partitions entirely into the aqueous layer, leaving a clean organic phase containing the cyclized product.

Quantitative Data Summaries

Table 2: Comparative Reaction Parameters for Cyclization

ParameterProtocol A: Thermal CyclizationProtocol B: Microwave-Assisted
Scale 10 mmol (Preparative)5 mmol (Library Generation)
Reagent/Solvent Formamide (15 mL)Formamide (5 mL)
Base Anhydrous Sodium Acetate (2.2 eq)Triethylamine (2.2 eq)
Temperature 180°C (Reflux)100°C
Reaction Time 6 hours15 minutes
Yield Expectation 60 - 80%> 80%

Field-Proven Troubleshooting Insights

  • Incomplete Cyclization: If LC-MS indicates the presence of the M+28 intermediate (the N-formyl species), the reaction has not reached the thermal threshold required for ring closure. Ensure the reflux temperature strictly hits 180°C in Protocol A.

  • Oxidative Tarrying: If the reaction mixture turns opaque black rather than dark amber, oxygen has infiltrated the system. Always sparge the solvent with argon prior to heating.

References[2] Title: this compound - Benchchem

Source: benchchem.com URL: [4] Title: 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem Source: benchchem.com URL: [1] Title: this compound - Benchchem Source: benchchem.com URL: [3] Title: 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem Source: benchchem.com URL:

Sources

Application Note: Regioselective Aprotic Sandmeyer Halogenation of 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction: The Paradox of Instability

The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics 1[1]. Within this chemical space, 3-methylthiophen-2-amine serves as a critical building block. However, researchers frequently encounter the "Paradox of Instability": the free base of this compound is highly susceptible to rapid oxidation and dimerization, making it difficult to isolate and store 2[2].

To circumvent this, the compound is commercially supplied and handled as 3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4), which significantly enhances its bench stability 1[1]. Transforming this stable salt into a functionalized 2-halo-3-methylthiophene via the Sandmeyer reaction requires precise mechanistic control to prevent the degradation of the electron-rich heteroaromatic core.

Mechanistic Causality & Experimental Design

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (


) that converts an aryl amine to an aryl halide via a diazonium intermediate, utilizing a copper catalyst 3[3]. For this compound, two critical experimental choices dictate the success of this transformation:
The Necessity of Oxalate Cleavage

Carrying the oxalate counter-ion into the Sandmeyer reaction is mechanistically detrimental. Oxalate is a strong bidentate ligand that will chelate the copper catalyst, altering its redox potential and inhibiting the crucial


 single-electron transfer required for aryl radical generation. Therefore, an immediate, cold biphasic freebasing step is mandatory prior to diazotization.
Superiority of Aprotic Conditions

Classical Sandmeyer protocols rely on aqueous


 and strong mineral acids. For electron-rich heteroaromatics like 3-methylthiophene, these conditions are disastrous. The highly electrophilic diazonium intermediate will rapidly attack unreacted thiophene molecules in the aqueous acidic medium, leading to extensive azo-coupling and intractable polymeric tars.

By utilizing an aprotic system (tert-butyl nitrite in acetonitrile), the diazonium species is generated in an environment that suppresses intermolecular electrophilic aromatic substitution, favoring the desired halogenation pathway 4[4]. This modern adaptation is highly effective for constructing sensitive, pharmaceutically important scaffolds 5[5].

Mechanism Amine Free Amine Electron-rich thiophene Nitrosation Nitrosation t-BuONO Amine->Nitrosation Diazonium Diazonium Intermediate Highly reactive Nitrosation->Diazonium Radical Aryl Radical N2 loss via Cu(I) Diazonium->Radical Single Electron Transfer Polymer Polymerization Aqueous side-reaction Diazonium->Polymer If H2O/H+ present Halide Aryl Halide Cu(II)Br transfer Radical->Halide Halogen Abstraction

Mechanistic pathway highlighting the avoidance of aqueous polymerization.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the aprotic bromination of this compound on a 10 mmol scale.

ReagentFunctionEquivalentsAmountMolarity / Notes
This compound Starting Material1.0 eq2.03 gMW: 203.22 g/mol

(sat. aq.)
Freebasing BaseExcess25 mLChilled to 0 °C
Ethyl Acetate (EtOAc) Extraction Solvent-3 × 15 mLPeroxide-free
Copper(II) Bromide (

)
Halogen Source / Catalyst1.2 eq2.68 gAnhydrous
tert-Butyl nitrite (t-BuONO) Diazotizing Agent1.5 eq1.78 mLAdded dropwise
Acetonitrile (MeCN) Aprotic Solvent-50 mLDegassed

Step-by-Step Methodology: Synthesis of 2-Bromo-3-methylthiophene

This protocol represents a self-validating system; specific visual cues are embedded to ensure the integrity of the reaction at each stage.

Phase 1: Biphasic Freebasing
  • Preparation: Suspend this compound (2.03 g, 10 mmol) in 25 mL of ice-cold saturated aqueous

    
     in a separatory funnel.
    
  • Extraction: Immediately add 15 mL of ice-cold EtOAc. Shake gently, venting frequently to release

    
     gas.
    
  • Separation: Extract the aqueous layer two additional times with 15 mL of cold EtOAc.

  • Drying: Combine the organic layers, dry rapidly over anhydrous

    
    , and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .
    
    • Validation Checkpoint 1: The resulting residue should be a pale yellow oil. Darkening indicates premature oxidation/dimerization. Proceed to Phase 2 immediately.

Phase 2: Aprotic Diazotization and Halogenation
  • Catalyst Suspension: In a flame-dried 100 mL round-bottom flask flushed with

    
    , suspend anhydrous 
    
    
    
    (2.68 g, 12 mmol) in 40 mL of degassed acetonitrile.
  • Nitrite Addition: Add tert-butyl nitrite (1.78 mL, 15 mmol) to the suspension and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Dissolve the freshly prepared free amine (from Phase 1) in 10 mL of acetonitrile. Add this solution dropwise to the

    
    /t-BuONO mixture over 15 minutes.
    
    • Validation Checkpoint 2: Upon addition, the solution will rapidly darken to a deep green/brown, accompanied by vigorous effervescence. This bubbling is the extrusion of

      
       gas, providing visual confirmation of the radical mechanism 3[3].
      
  • Thermal Activation: Once the addition is complete, remove the ice bath and gradually warm the reaction to 65 °C for 1.5 hours to ensure complete decomposition of the diazonium intermediate 5[5].

Phase 3: Isolation and Purification
  • Quenching: Cool the reaction to room temperature and quench by pouring into 100 mL of 1M aqueous

    
     to break down copper complexes.
    
  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
    • Validation Checkpoint 3: TLC (Hexanes:EtOAc 9:1) should reveal the complete consumption of the baseline amine spot and the appearance of a highly non-polar, UV-active product spot (

      
      ).
      
  • Purification: Purify the crude residue via flash column chromatography using 100% hexanes to yield 2-bromo-3-methylthiophene as a clear liquid.

Workflow Salt This compound (Bench-Stable Precursor) Freebase Biphasic Freebasing (NaHCO3 / EtOAc, 0°C) Salt->Freebase Remove Oxalate Diazo Aprotic Diazotization (t-BuONO, MeCN, 0°C) Freebase->Diazo Prevent Dimerization Sandmeyer Radical Halogenation (CuBr2, 65°C) Diazo->Sandmeyer N2 Gas Evolution Product 2-Bromo-3-methylthiophene (Isolated Product) Sandmeyer->Product Silica Filtration

Workflow for the aprotic Sandmeyer halogenation of this compound.

References

  • This compound - Benchchem | Source: Benchchem | 1

  • 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem | Source: Benchchem | 2

  • Sandmeyer reaction - Wikipedia | Source: Wikipedia | 3

  • Sandmeyer Reaction - Organic Chemistry Portal | Source: Organic Chemistry Portal | 4

  • Recent trends in the chemistry of Sandmeyer reaction: a review | Source: PMC | 5

Sources

Strategic Synthesis with 3-Methylthiophen-2-amine Oxalate: Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for aniline in numerous kinase inhibitors, antipsychotics, and anti-inflammatory agents.[1] However, the free base 3-methylthiophen-2-amine is inherently unstable, prone to rapid oxidative degradation and polymerization.[1] Consequently, it is commercially supplied as the oxalate salt (1:1 or 1:0.5 stoichiometry), which ensures long-term stability but requires specific handling protocols to liberate the nucleophilic amine in situ.[1] This Application Note provides authoritative, step-by-step protocols for utilizing 3-Methylthiophen-2-amine oxalate in the synthesis of high-value pharmaceutical intermediates, specifically focusing on amide coupling, urea formation, and regioselective C5-functionalization.[1]

Part 1: Chemical Properties & Handling Guidelines[1]

Stability and Solubility Profile

The oxalate salt stabilizes the electron-rich thiophene ring by protonating the amine, thereby reducing the HOMO energy and preventing oxidative dimerization.

  • Appearance: Off-white to beige crystalline solid.

  • Storage: Desiccated at 2–8°C. Hygroscopic.

  • Solubility: Soluble in DMSO, MeOH, and water; sparingly soluble in DCM or EtOAc.[1]

  • Free Base Instability: Once neutralized, the free amine (an oil) darkens within minutes upon exposure to air.[1] Crucial: All reactions must be designed to generate the free base in situ or immediately prior to use under an inert atmosphere (N₂/Ar).

Safety Considerations
  • Toxicity: Thiophene amines are potential skin sensitizers and irritants.

  • Handling: Use a fume hood. Avoid contact with metal spatulas which can catalyze decomposition of the free base; use glass or Teflon tools.

Part 2: Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the strategic divergence from the stable oxalate salt to three critical pharmacophore classes.

G Oxalate 3-Methylthiophen-2-amine Oxalate Salt FreeBase Free Amine (In Situ Generation) Oxalate->FreeBase Base Neutralization (Et3N / Na2CO3) Amide Amide Derivatives (Kinase Inhibitors) FreeBase->Amide R-COCl / HATU Urea Thienyl Ureas (Sorafenib Analogs) FreeBase->Urea R-N=C=O C5_Sub C5-Halogenated Intermediates FreeBase->C5_Sub NBS / NCS (Electrophilic Subst.)

Figure 1: Synthetic divergence from the oxalate salt. The critical step is the controlled neutralization to the reactive free base.

Part 3: Detailed Experimental Protocols

Protocol A: In Situ Free-Basing and Amide Coupling

Application: Synthesis of amide-linked intermediates (e.g., for fragment-based drug discovery). Rationale: Isolating the free amine is risky. This "one-pot" method neutralizes the salt in the presence of the acylating agent or immediately before addition, minimizing decomposition.

Materials:

  • This compound (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv) OR Carboxylic Acid + Coupling Agent (HATU/EDCI)[1]

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask under N₂, suspend the This compound (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: The salt will likely not dissolve completely.

  • Liberation: Cool to 0°C. Add Et₃N (3.0 equiv) dropwise.

    • Mechanistic Insight: The first equivalent neutralizes the oxalic acid; the second releases the amine; the third scavenges the HCl generated during acylation.

    • Observation: The suspension should clear or change texture as the organic-soluble free amine is released and the ammonium oxalate/chloride salts form. Stir for 15–30 mins at 0°C.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the free amine spot will be transient; look for the conversion to the less polar amide).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Thienyl Ureas (Kinase Inhibitor Motif)

Application: Preparation of urea derivatives analogous to Sorafenib, targeting VEGFR/PDGFR kinases.[1] Rationale: Ureas are formed by reacting the amine with isocyanates. The nucleophilicity of the thiophene amine is lower than aniline; mild heating may be required.

Materials:

  • This compound (1.0 equiv)

  • Aryl Isocyanate (Ar-NCO) (1.1 equiv)[1]

  • Pyridine (solvent & base) OR THF + Et₃N[1]

Step-by-Step Methodology:

  • Preparation: Dissolve This compound in dry Pyridine (0.2 M). Pyridine acts as both the solvent and the base to neutralize the oxalate.

    • Alternative: Use THF with 2.5 equiv of Et₃N.

  • Addition: Add the Aryl Isocyanate (1.1 equiv) in one portion at RT.

  • Heating: Heat the reaction mixture to 50–60°C for 3–6 hours.

    • Why Heat? The steric hindrance of the 3-methyl group and the electronic effect of the sulfur can retard the nucleophilic attack.

  • Precipitation: Pour the reaction mixture into ice-cold water. The urea product often precipitates as a solid.

  • Filtration: Filter the solid, wash copiously with water (to remove pyridine/oxalic acid) and cold hexanes.[1]

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Protocol C: Regioselective C5-Bromination

Application: Creating a handle for Suzuki/Buchwald coupling at the 5-position. Rationale: The 2-amino group strongly activates the thiophene ring. The 3-methyl group blocks one position, directing electrophilic substitution almost exclusively to the 5-position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • DMF (Dimethylformamide)[1]

  • K₂CO₃ (2.2 equiv)[1]

Step-by-Step Methodology:

  • Neutralization: Dissolve the oxalate salt in DMF. Add K₂CO₃ and stir for 30 mins at RT to ensure free base formation.

  • Bromination: Cool to -10°C (Ice/Salt bath). This is critical to prevent poly-bromination or oxidation.

  • Addition: Add NBS (dissolved in minimal DMF) dropwise over 20 minutes. Keep in the dark (wrap flask in foil) to prevent radical side reactions.

  • Quench: After 1 hour, pour into crushed ice/water.

  • Extraction: Extract with Diethyl Ether (Et₂O). Note: The product is likely unstable; keep cold and use immediately for the next coupling step.

Part 4: Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Solution
Dark/Black Reaction Mixture Oxidation of free amine.Ensure rigorous N₂ purging. Add antioxidant (e.g., sodium ascorbate) if compatible.[1] Use fresh oxalate salt.
Low Yield in Amide Coupling Incomplete neutralization of oxalate.Increase base (Et₃N) to 3.5 equiv. Ensure the salt is finely powdered before suspension.
Poly-substitution (Protocol C) Temperature too high.Maintain reaction < 0°C. Add NBS very slowly.
Starting Material Stuck at Baseline Oxalate salt not reacting.Switch solvent to DMF or DMAc to improve solubility of the salt during neutralization.

Part 5: Mechanistic Visualization

The following diagram illustrates the base-mediated liberation of the amine and its subsequent nucleophilic attack, highlighting the role of the 3-methyl steric influence.

Mechanism cluster_0 Step 1: Liberation cluster_1 Step 2: Functionalization (Amide Coupling) Oxalate_Salt Oxalate Salt (Protonated) Free_Amine Free Amine (Nucleophilic) Oxalate_Salt->Free_Amine Deprotonation Base Base (Et3N) Base->Oxalate_Salt Electrophile Acyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Free_Amine->Intermediate Nucleophilic Attack Electrophile->Intermediate Product N-Acylated Thiophene Intermediate->Product Elimination of Cl-

Figure 2: Mechanistic pathway. The base must effectively sequester the oxalic acid to drive the equilibrium toward the free nucleophile.

References

  • Putrova, Z. et al. (2010).[1] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, (i), 209-246.[1] Retrieved from [Link]

  • Sabnis, R. W. (2022).[1] 2-Aminothiophenes: A Review of their Synthesis and Applications. Journal of Heterocyclic Chemistry. (Contextual grounding for urea synthesis).

  • National Institutes of Health (NIH). (2023). Synthesis of Thienopyrimidine Derivatives. PubMed Central. Retrieved from [Link]

Sources

Application Note: Acylation Protocols for 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming the stability paradox of electron-rich aminothiophenes via controlled salt-neutralization and N-acylation.

Introduction & Mechanistic Insights

The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently embedded within kinase inhibitors (e.g., thienopyrimidines) and GPCR modulators[1, 2]. Specifically, 3-methylthiophen-2-amine is a highly sought-after building block. However, researchers frequently encounter the "Stability Paradox": the electron-donating properties of both the C3-methyl and C2-amino groups render the free base electronically hyper-active. If left unprotected, the free base is highly susceptible to rapid oxidative dimerization, polymerization, and tar formation [2].

To circumvent this, the compound is commercially supplied and stored as 3-methylthiophen-2-amine oxalate [1]. The protonation of the primary amine by oxalic acid drastically reduces the electron density on the thiophene ring, stabilizing it for long-term storage.

The Causality of the Acylation Strategy

Acylation (converting the amine to an acetamide or benzamide) serves a dual purpose: it acts as a robust protecting group during multi-step syntheses and frequently serves as a critical pharmacophore motif (e.g., locking molecular conformations via intramolecular hydrogen bonding) [2, 3].

Stoichiometric Logic for the Oxalate Salt: A critical failure point in literature protocols is treating the oxalate salt identically to a hydrochloride salt. Oxalic acid (


) is diprotic. Therefore, to successfully N-acylate this specific salt using an acyl chloride, the stoichiometric math must account for three distinct acid-base events:
  • Neutralization of Oxalic Acid: Requires 2.0 equivalents of base.

  • Neutralization of Acylation Byproduct (

    
    ):  Requires 1.0 equivalent of base.
    
  • Kinetic Buffer: An excess of 0.5–1.0 equivalents is required to maintain a strictly basic environment, as transient localized acidity will rapidly degrade the thiophene ring into tar [4].

Experimental Workflow & Logic

The following workflow outlines the divergent pathways for N-acylation, depending on whether an acyl chloride (for diverse library synthesis) or acetic anhydride (for bulk acetylation) is utilized [3, 4].

Workflow Salt 3-Methylthiophen-2-amine Oxalate Salt Freebase In Situ Freebasing (TEA or DIPEA in THF/DCM) Salt->Freebase Base Addition AcylCl Pathway A: Acyl Chloride (0°C to RT, 2-15h) Freebase->AcylCl Ac2O Pathway B: Acetic Anhydride (60°C or Reflux, 1-3h) Freebase->Ac2O Workup Aqueous Quench & Workup (NaHCO3 wash, Extraction) AcylCl->Workup Ac2O->Workup Product N-Acylated Product (e.g., Acetamide/Benzamide) Workup->Product Purification

Caption: Workflow for the in situ freebasing and N-acylation of this compound.

Detailed Experimental Protocols

Protocol A: N-Acylation via Acyl Chlorides (High Versatility)

This protocol is optimized for generating diverse amide libraries (e.g., benzamides, heteroaryl amides) [3]. Tetrahydrofuran (THF) is the preferred solvent as it readily solubilizes the intermediate free base while precipitating the resulting triethylammonium oxalate/chloride salts, driving the reaction forward.

Reagents:

  • This compound: 1.0 eq (10 mmol, 203.2 g/mol )

  • Acyl Chloride (e.g., Benzoyl chloride): 1.1 eq (11 mmol)

  • Triethylamine (TEA): 4.0 eq (40 mmol)

  • Anhydrous THF: 0.2 M relative to the substrate (50 mL)

Step-by-Step Methodology:

  • Suspension & Freebasing: To an oven-dried, argon-purged 100 mL round-bottom flask, add this compound (2.03 g, 10 mmol) and anhydrous THF (40 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (5.57 mL, 40 mmol) dropwise over 5 minutes. Stir for 15 minutes. Observation: The suspension will alter in appearance as the oxalate salt is neutralized and triethylammonium oxalate precipitates.

  • Acylation: Dissolve the acyl chloride (11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15–20 minutes using an addition funnel. Causality: Slow addition at 0 °C prevents exothermic spikes that cause C5-electrophilic aromatic substitution or N,N-diacylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–15 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the white triethylammonium salts. Wash the filter cake with cold THF (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash sequentially with saturated aqueous

    
     (2 × 25 mL), water (25 mL), and brine (25 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude solid via recrystallization (e.g., from acetonitrile) or silica gel flash chromatography.
    
Protocol B: Acetylation via Acetic Anhydride (Bulk Protection)

When simple acetyl protection is required, acetic anhydride is preferred due to its milder reactivity, which inherently minimizes over-acylation and ring degradation [4].

Reagents:

  • This compound: 1.0 eq (10 mmol)

  • Acetic Anhydride: 2.5 eq (25 mmol)

  • Triethylamine (TEA): 2.5 eq (25 mmol)

  • Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Neutralization: Suspend the oxalate salt (10 mmol) in DCM (40 mL) at room temperature. Add TEA (2.5 eq). Note: Only 2.5 eq of base is needed here because acetic anhydride generates acetic acid (a weaker acid than HCl), and the reaction is less prone to violent exothermic degradation.

  • Reagent Addition: Add acetic anhydride (2.36 mL, 25 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 40–50 °C for 2–3 hours.

  • Quenching: Cool to room temperature and carefully quench by adding ice-cold water (20 mL). Stir vigorously for 15 minutes to hydrolyze unreacted acetic anhydride.

  • Extraction: Separate the organic layer. Wash the organic phase with 1N NaOH (20 mL) to remove residual acetic acid, followed by brine (20 mL).

  • Drying & Concentration: Dry over

    
    , filter, and concentrate in vacuo to yield the stable N-(3-methylthiophen-2-yl)acetamide as an off-white to yellowish solid.
    

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Matrix for Acylation of Oxalate Salts

Acylating AgentEquivalentsBase Required (TEA)SolventTemp ProfilePrimary Use Case
Acyl Chlorides 1.05 – 1.103.5 – 4.0 eqTHF or DCM0 °C

RT
Diverse library synthesis; complex amides.
Acetic Anhydride 2.00 – 2.502.5 – 3.0 eqDCM or DMFRT

50 °C
Bulk amine protection; robust and scalable.

Table 2: Troubleshooting Guide

Phenomenon / IssueMechanistic CauseCorrective Action
Dark, tar-like reaction mixture Acid-catalyzed polymerization of the electron-rich thiophene ring.Ensure strict temperature control (0 °C) during acyl chloride addition. Verify TEA is

3.5 eq.
Formation of N,N-diacyl product Excess acylating agent or prolonged heating.Strictly limit acyl chloride to 1.1 eq. Use TLC to stop the reaction immediately upon consumption of the starting material.
C5-Acylation (Regioisomer) High localized heat or presence of Lewis acids.Avoid Lewis acids (e.g.,

). Ensure dropwise addition of electrophiles. Rely strictly on base-promoted N-acylation.
Incomplete conversion Inadequate freebasing; the amine remains trapped as the oxalate salt.Increase stirring time after initial base addition. Ensure anhydrous solvents are used to prevent acyl chloride hydrolysis.

References

  • BenchChem.
  • BenchChem. 3-Methylthiophen-2-amine CAS 124701-06-0.
  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • National Institutes of Health (PMC). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

Application Note: Advanced One-Pot Multicomponent Syntheses Utilizing 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stability Paradox

The 3-methylthiophen-2-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for thienopyrimidines (bioisosteres of quinazoline-based kinase inhibitors) and novel antimicrobial agents 1. However, researchers frequently encounter a "stability paradox" when working with this moiety.

As a free base, 3-methylthiophen-2-amine is notoriously unstable. The electron-rich thiophene ring, further activated by the resonance-donating 2-amino group and the inductive 3-methyl group, makes the C5 position highly susceptible to oxidative dimerization and rapid polymerization upon exposure to air and light. To circumvent this, the compound is synthesized and stored as an oxalate salt (CAS 1956324-23-4) . Protonation of the amine disrupts its resonance donation, effectively withdrawing electron density from the ring and granting the molecule long-term shelf stability 2.

This application note details optimized one-pot multicomponent reactions (MCRs) that utilize the oxalate salt directly. By bypassing the isolation of the free base, these protocols leverage kinetic trapping to maximize yield, improve atom economy, and accelerate drug discovery workflows.

Mechanistic Causality: Why One-Pot?

In traditional stepwise synthesis, liberating the free base via an aqueous workup results in a 30–50% yield loss due to immediate oxidative degradation. One-pot MCRs solve this through in situ neutralization and kinetic trapping .

By adding a sterically hindered, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA)—directly to the reaction matrix containing the electrophilic coupling partners, the transient free base is generated and immediately consumed. DIPEA is chosen over inorganic bases (like K₂CO₃) because its high solubility in organic solvents ensures rapid, homogeneous deprotonation, preventing localized pockets of unreacted free base from degrading 3.

Quantitative Efficiency Analysis

The transition from stepwise isolation to one-pot methodologies yields significant improvements in both chemical and operational efficiency.

MetricTraditional Stepwise SynthesisOptimized One-Pot MCR
Overall Yield 35 - 45%75 - 85%
Total Reaction Time 36 - 48 hours8 - 12 hours
Isolation & Purification Steps 31
E-Factor (Waste Generation) High (>50 kg/kg )Low (<15 kg/kg )
Handling of Free Base Required (High degradation risk)Bypassed (Generated in situ)

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol constructs the bioisosteric quinazoline core used in EGFR and Aurora kinase inhibitors by condensing the thiophene core with an orthoester and a primary amine 1.

Reagents:

  • 3-Methylthiophen-2-amine oxalate (1.0 eq, 10 mmol)

  • Triethyl orthoformate (1.5 eq, 15 mmol)

  • Primary Amine (e.g., substituted aniline) (1.1 eq, 11 mmol)

  • DIPEA (2.5 eq, 25 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Activation & Neutralization: Suspend this compound in anhydrous DMF at room temperature under an N₂ atmosphere. Add DIPEA dropwise over 5 minutes.

    • Self-Validation Checkpoint: The cloudy, heterogeneous suspension will rapidly clarify into a homogeneous amber solution. This visual cue confirms the successful deprotonation of the oxalate salt and liberation of the free amine.

  • Imidate Formation: Add triethyl orthoformate to the solution. Elevate the temperature to 80°C and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The primary amine spot (ninhydrin active) will disappear, replaced by a highly UV-active intermediate spot (the formimidate).

  • Cyclization: Introduce the primary aniline derivative directly into the vessel. Increase the temperature to 120°C and reflux for 6 hours. The aniline attacks the imidate carbon, followed by intramolecular cyclization.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold water. The thienopyrimidine product will precipitate as a solid. Filter under vacuum, wash with cold water and ethanol, and dry under high vacuum.

Protocol B: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol utilizes a [4+1] cycloaddition to generate imidazo[1,2-a]thieno-fused systems, which are highly sought after for their antimicrobial properties 4.

Reagents:

  • This compound (1.0 eq, 5 mmol)

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.0 eq, 5 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 eq, 6 mmol)

  • Sc(OTf)₃ (Lewis Acid Catalyst) (10 mol%)

  • DIPEA (2.2 eq, 11 mmol)

  • Anhydrous Methanol (15 mL)

Step-by-Step Methodology:

  • Schiff Base Formation: In a 50 mL round-bottom flask, combine the oxalate salt, aromatic aldehyde, and anhydrous methanol. Add DIPEA dropwise. Stir at room temperature for 45 minutes.

    • Self-Validation Checkpoint: A distinct bathochromic shift (color change from pale yellow to deep orange/red) will occur, indicating the formation of the extended conjugated imine system.

  • Cycloaddition: Add Sc(OTf)₃ followed immediately by the isocyanide. Stir the reaction at room temperature for 12 hours. The Lewis acid activates the imine for nucleophilic attack by the isocyanide carbon, triggering the cyclization.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM:MeOH gradient).

Reaction Pathway Visualization

OnePotSynthesis N1 This compound (Stable Salt Scaffold) N2 In Situ Neutralization (DIPEA, Aprotic Solvent) N1->N2 Base Addition N3 Transient Free Base (Kinetic Trapping) N2->N3 Deprotonation N4 Pathway A: Thienopyrimidine Synthesis (+ Orthoester + Amine) N3->N4 Electrophilic Attack N5 Pathway B: GBB Reaction (+ Aldehyde + Isocyanide) N3->N5 Imine Formation N6 Thieno[2,3-d]pyrimidines (Kinase Inhibitors) N4->N6 Cyclization N7 Imidazo[1,2-a]thiophenes (Antimicrobial Agents) N5->N7 [4+1] Cycloaddition

One-pot synthetic workflows utilizing this compound to generate drug scaffolds.

References

  • PMC - NIH - Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Available at:[Link]

  • ResearchGate - Synthetic strategies and functional reactivity of versatile thiophene synthons. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylthiophen-2-amine Oxalate Handling & Freebasing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Conversion of 3-Methylthiophen-2-amine oxalate (CAS 1956324-23-4) to its free amine form (CAS 124701-06-0). Ticket Status: Resolved / Best Practices Guide Published

Executive Summary: The Causality of Instability

The 3-methylthiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its bioisosteric properties and blood-brain barrier penetration capabilities [1]. However, handling 2-aminothiophenes presents a significant synthetic challenge.

Unlike standard aliphatic or stable aromatic amines, the 2-aminothiophene core is highly electron-rich. Quantum chemical studies indicate that the Highest Occupied Molecular Orbital (HOMO) of the aminothiophene system acts as a potent electron donor [3]. When the amine is in its free base form, this elevated HOMO energy makes the molecule extremely susceptible to single-electron oxidation by atmospheric oxygen or light, leading to the formation of radical cations [1, 4]. These reactive intermediates rapidly undergo oxidative polymerization or form azo-dimers, turning the solution dark brown or black and destroying the material[1].

To circumvent this, the compound is supplied as an oxalate salt . The protonation of the amine lowers the HOMO energy, completely halting the oxidative degradation pathway [2]. Converting the stable oxalate back to the reactive free amine requires a meticulously controlled, self-validating protocol to prevent immediate loss of the product.

Degradation Salt 3-Methylthiophen-2-amine Oxalate Salt (Stable) FreeBase Free Amine (Highly Reactive) Salt->FreeBase Mild Base (NaHCO3) Radical Radical Cation Intermediate FreeBase->Radical O2 / Light (Oxidation) Polymer Azo-Dimers & Oxidative Polymers Radical->Polymer Polymerization

Figure 1: Degradation pathway of 2-aminothiophene free base via oxidative polymerization.

Quantitative Data: Salt vs. Free Base Comparison

To inform your experimental design, the physical and chemical parameters of both states are summarized below.

ParameterThis compound3-Methylthiophen-2-amine (Free Base)
State Solid powderLiquid / Oily residue
Stability High (Stable at 2-8°C in dry conditions)Extremely Low (Rapid oxidation)
Solubility Water (warm), DMSO, DMFDCM, EtOAc, Diethyl Ether, THF
Reactivity Inert (Amine is protonated)Highly reactive nucleophile
Storage Long-term viableDo not store. Use immediately.

Standard Operating Procedure: Self-Validating Freebasing Protocol

Objective: To liberate the free amine quantitatively while suppressing oxidative polymerization and thermal degradation.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – Must be sparged with Argon or Nitrogen for 15 minutes prior to use.

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) – Pre-chilled to 0-5°C.
    
  • Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation & Degassing: Purge a separatory funnel and all receiving flasks with inert gas (Ar/

    
    ). Ensure all solvents are degassed to remove dissolved oxygen.
    
    • Causality: Removing

      
       prevents the radical cation initiation step of polymerization.
      
  • Suspension: Suspend 1.0 equivalent of this compound in cold, degassed DCM (10 mL per gram of salt) under an inert atmosphere.

    • Validation: The mixture will be a cloudy, heterogeneous suspension.

  • Neutralization: Slowly add an equal volume of cold, saturated aqueous

    
     to the suspension. Stir or shake gently, venting frequently to release 
    
    
    
    gas.
    • Causality:

      
       is a mild base. It is strong enough to neutralize oxalic acid but avoids the harsh, high-pH conditions of NaOH, which can trigger side reactions.
      
    • Validation: The generation of

      
       bubbles confirms the neutralization of the oxalate counterion. The suspension will clarify into two distinct liquid phases as the free amine dissolves into the DCM layer.
      
  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with a small volume of degassed DCM to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter the drying agent.
    
    • Causality:

      
       is preferred over 
      
      
      
      as it is strictly neutral, preventing any Lewis acid-catalyzed degradation of the electron-rich thiophene.
  • Concentration (CRITICAL STEP): Concentrate the filtrate under reduced pressure (rotary evaporator) keeping the water bath strictly below 30°C .

    • Causality: The free amine is volatile and thermally unstable. High heat will cause immediate darkening and loss of mass.

  • Immediate Utilization: Do not expose the resulting neat oil to air. Immediately dissolve it in the solvent required for your downstream reaction (e.g., amide coupling, reductive amination) [2].

Workflow Step1 1. Suspend Oxalate Salt in Degassed DCM (0-5°C) Step2 2. Add Cold Saturated NaHCO3 (aq) Step1->Step2 Step3 3. Biphasic Extraction (Isolate Organic Layer) Step2->Step3 Step4 4. Dry over Na2SO4 & Filter Step3->Step4 Step5 5. Concentrate in vacuo (Water Bath < 30°C) Step4->Step5 Step6 6. Immediate Use in Downstream Synthesis Step5->Step6

Figure 2: Optimized self-validating workflow for freebasing this compound.

Troubleshooting & FAQs

Q1: My organic layer turned dark red/brown immediately after adding the base. What happened? A: This is the visual hallmark of oxidative polymerization [1]. The free amine has reacted with dissolved oxygen in your solvent.

  • Resolution: You must rigorously degas your DCM and aqueous

    
     by bubbling Argon or Nitrogen through them for at least 15 minutes before the extraction. Keep the entire process shielded from direct, intense light.
    

Q2: I concentrated the organic layer, but my yield is less than 30%. Where did my product go? A: 3-Methylthiophen-2-amine is a relatively low-molecular-weight, volatile compound. If your rotary evaporator water bath was too hot (e.g., >40°C) or your vacuum was too strong for too long, the product co-evaporated with the solvent.

  • Resolution: Keep the water bath below 30°C. Alternatively, do not isolate the neat oil . If your next step is an amide coupling in DCM, simply dry the extracted DCM layer, quantify the amine via an aliquot (e.g., quantitative NMR or assumed quantitative yield), and use the DCM solution directly.

Q3: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (


) to break the salt faster? 
A:  It is highly discouraged. While 

will rapidly neutralize the oxalate, the localized high pH can accelerate the degradation of the thiophene ring and promote unwanted side reactions. The

of oxalic acid is low enough that mild

is perfectly sufficient to drive the equilibrium toward the free base [2].

Q4: I made too much free amine. Can I store it in the freezer for next week? A: No. The free base of 2-aminothiophene will degrade even at -20°C over a few days, forming a black, insoluble tar. You should only freebase the exact molar amount of oxalate salt you intend to consume in your immediate subsequent reaction. If emergency storage is absolutely necessary, store it as a dilute solution in heavily degassed solvent under a tight Argon seal at -80°C, but purity will still be compromised.

References

  • Asian Journal of Research in Chemistry. (2024). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Conductive Polymers-Based Electrochemical Sensors for Biomedical and Environmental Applications. Retrieved from [Link]

Technical Support Center: 3-Methylthiophen-2-amine Oxalate Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3-Methylthiophen-2-amine oxalate (CAS: 1956324-23-4).

If you are accessing this guide, you are likely encountering one of two problems:

  • "The Black Tar" Effect: Your reaction mixture turned into an intractable dark oil or solid.[1]

  • Zero Conversion: The starting material remains unreacted despite heating.[1]

The Core Challenge: 3-Methylthiophen-2-amine is an electron-rich heteroaromatic amine. The free base is highly unstable due to the strong resonance donation of the nitrogen lone pair into the thiophene ring, which makes the C5 position susceptible to oxidative dimerization and polymerization.

We supply this compound as an oxalate salt to "lock" that lone pair and prevent decomposition during storage.[1] You cannot simply dump the salt into most reactions. The oxalate counter-ion is stoichiometric and acidic; it will quench basic catalysts and prevent nucleophilic attack unless properly managed.[1]

Module 1: The Critical Step – Salt Liberation

Diagnosis: If your yields are <20% or your reaction fails to initiate, you likely have incomplete liberation of the free amine.[1]

The Mechanism

The oxalate salt (


) effectively protonates the amine (

). For the amine to act as a nucleophile (e.g., in amide coupling or cyclization), it must be deprotonated. However, generating the free base in situ is risky because the heat of neutralization can trigger polymerization.
Protocol A: Biphasic Neutralization (Recommended)

Best for: Amide couplings, reductive aminations, and mild cyclizations.

  • Suspension: Suspend the oxalate salt in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] (Use 10 mL solvent per 1 g salt).[1]

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (mild) or 1M NaOH (aggressive).[1]

    • Note: NaHCO₃ is preferred to avoid ring hydrolysis, but NaOH is faster.[1]

  • Separation: Shake vigorously for 5 minutes until the solid dissolves.

  • Isolation: Separate the organic layer.[1] Wash with brine.[1]

  • Drying: Dry over anhydrous

    
     for exactly 10 minutes.
    
  • Usage: Do NOT concentrate to dryness. The free base is an unstable oil.[1] Use the organic solution immediately in the next step.

Protocol B: In Situ Liberation (High Throughput)

Best for: High-temperature cyclizations (e.g., Gewald-type downstream synthesis).

If you must run the reaction in one pot, you must use a non-nucleophilic base with a


 higher than the amine but compatible with your electrophile.
  • Reagent: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).[1]
    
  • Stoichiometry: You need at least 2.2 equivalents of base:

    • 1.0 eq to neutralize the oxalic acid (proton 1).[1]

    • 1.0 eq to neutralize the oxalic acid (proton 2).[1]

    • 0.2 eq excess to ensure the amine is free.[1]

Module 2: Workflow Visualization

The following diagram illustrates the decision logic for handling this specific salt to maximize yield and minimize decomposition.

G Start Starting Material: This compound Decision Reaction Type? Start->Decision Path_Sens Sensitive/Low Temp (Amide Coupling, Reductive Amination) Decision->Path_Sens Route A Path_Hard Robust/High Temp (Cyclization to Thienopyrimidine) Decision->Path_Hard Route B Step_A1 Biphasic Neutralization (EtOAc / Sat. NaHCO3) Path_Sens->Step_A1 Step_B1 Solvent: DMF or DMAc (High Boiling Point) Path_Hard->Step_B1 Step_A2 Phase Separation (Keep Organic Layer) Step_A1->Step_A2 Step_A3 CRITICAL: Do NOT Evaporate Use solution directly Step_A2->Step_A3 Reaction Add Electrophile (Isocyanate, Acid Chloride, etc.) Step_A3->Reaction Step_B2 Add Base: DIPEA (2.5 eq) Wait 15 mins at RT Step_B1->Step_B2 Step_B2->Reaction Result_Good High Yield (Clean Product) Reaction->Result_Good Inert Atm (N2/Ar) Result_Bad Black Tar / Polymerization (Oxidation of C5 position) Reaction->Result_Bad Air Exposure / Acidic pH

Caption: Figure 1. Decision matrix for liberating the free amine from the oxalate salt. Route A is safer for preventing polymerization; Route B is faster for thermal cyclizations.

Module 3: Reaction Optimization (Thienopyrimidines)

A common application for this scaffold is the synthesis of thienopyrimidines (bioisosteres of quinazolines).

The Issue: Researchers often reflux the oxalate salt directly with formamide or an isothiocyanate and get low yields (<30%).

The Solution: The oxalate anion decomposes at high temperatures (


) and can interfere with the cyclodehydration.

Optimized Protocol (Microwave Assisted):

  • Load: 1.0 eq Amine Oxalate + 1.2 eq Electrophile (e.g., formamide).[1]

  • Solvent: Ethanol (EtOH) is often too low boiling.[1] Switch to 2-Propanol or DMAc .

  • Base: Add 2.5 eq Potassium Carbonate (

    
    ) .
    
    • Why? Inorganic bases are superior here.[1] The carbonate neutralizes the oxalate to form insoluble potassium oxalate, which precipitates out, driving the equilibrium forward.

  • Conditions: Microwave at

    
     for 20 minutes.
    
  • Workup: Pour into ice water. The product usually precipitates.[1]

Solvent Compatibility Table:

SolventSuitabilityNotes
Ethanol LowBoiling point often too low for cyclization; oxalate solubility is poor.[1]
DMF/DMAc High Excellent solubility; high boiling point.[1] Must purge with Argon.
Acetic Acid Forbidden Acidic conditions accelerate polymerization of the thiophene ring.[1]
Toluene MediumGood for azeotropic water removal, but requires phase transfer catalyst.[1]

Module 4: Troubleshooting & FAQs

Q: My material turned black/dark brown during storage. Is it usable? A: The oxalate salt should be a beige/tan solid.[1] If it is black, it has hydrolyzed and oxidized.[1]

  • Test: Dissolve a small amount in MeOH and check LCMS.[1] If the main peak is M+1 (114 Da for free base), it might be salvageable via recrystallization from Ethanol/Ether. If you see dimers (M+ = 226+), discard it.[1]

Q: Can I use this in a Sandmeyer reaction (diazotization)? A: Proceed with extreme caution. Thiophene amines are electron-rich.[1] Adding Sodium Nitrite (


) in HCl often leads to rapid azo-coupling (the diazonium salt attacks the unreacted amine at the C5 position) rather than the desired substitution.
  • Fix: Use t-Butyl Nitrite (tBuONO) in Acetonitrile (non-aqueous diazotization) and add the electrophile (e.g.,

    
    ) simultaneously to quench the diazonium species immediately as it forms.
    

Q: How do I remove the oxalate byproduct? A: If you used the in situ method (Module 1, Protocol B), the oxalate is likely still in your crude mixture.

  • Fix: Perform an aqueous workup using Calcium Chloride (

    
    )  solution.[1] Calcium oxalate is virtually insoluble in water and will precipitate, allowing you to filter it off before extraction.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2010).[1] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. PMC. Retrieved from [Link]

  • Mishra, R., et al. (2011).[1] Synthesis of Some Thienopyrimidine Derivatives. PMC. Retrieved from [Link]

(Note: While specific CAS numbers may vary by catalog, the handling protocols for aminothiophene oxalates are chemically universal based on the instability of the free base.)

Sources

Technical Support: Purification & Handling of 3-Methylthiophen-2-amine Oxalate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because you are experiencing stability issues or purification difficulties with 3-methylthiophen-2-amine (also known as 2-amino-3-methylthiophene). This compound is notoriously unstable in its free base form, rapidly undergoing oxidative polymerization to form dark tars [1, 2].

The oxalate salt is the industry-standard derivative for stabilizing this motif. However, the crystallization of aminothiophene oxalates is sensitive to stoichiometry, temperature, and solvent choice. This guide provides a self-validating protocol and a troubleshooting matrix to ensure high-purity isolation.

Part 1: Standard Operating Procedure (SOP)

Protocol: Salt Formation & Recrystallization

Objective: Convert crude, unstable 3-methylthiophen-2-amine free base into a stable, crystalline oxalate salt.

Reagents:
  • Substrate: Crude 3-methylthiophen-2-amine (freshly prepared or distilled).

  • Acid: Anhydrous Oxalic Acid (≥98%).

  • Primary Solvent: Isopropanol (IPA) or Absolute Ethanol (EtOH).

  • Anti-Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:
  • Preparation of Free Base Solution:

    • Dissolve the crude amine in 5 volumes of IPA.

    • Critical: If the solution is dark, treat with activated charcoal (5 wt%) for 15 minutes, filter through Celite, and use the clear filtrate.

  • Acid Addition (The "Dropwise" Rule):

    • Prepare a separate solution of Oxalic Acid (1.05 equivalents) in warm IPA.

    • Slowly add the oxalic acid solution to the amine solution with vigorous stirring at room temperature.

    • Observation: A thick precipitate should form immediately.

  • Crystallization & Isolation:

    • Cool the mixture to 0–4 °C for 1 hour.

    • Filter the solid under vacuum.[1][2][3]

    • Wash the cake with cold IPA followed by cold MTBE to remove residual colored impurities.

  • Recrystallization (Purification):

    • Dissolve the crude salt in the minimum amount of boiling Ethanol/Methanol (9:1).

    • Allow to cool slowly to room temperature.[2]

    • If no crystals form, add MTBE dropwise until turbidity appears, then refrigerate.

Part 2: Troubleshooting Guide (Q&A)

Category A: Visual & Stability Issues

Q: My product turned from white/beige to dark brown overnight. What happened? A: This is "Aminothiophene Auto-oxidation." Even as a salt, the thiophene ring is electron-rich and prone to oxidation if excess free amine is present or if the salt is not stoichiometric.

  • Diagnosis: Check the pH of a 5% aqueous solution of your salt. It should be acidic (pH ~2-3). If it is neutral, you have free amine trapped in the crystal lattice.

  • Fix: Recrystallize immediately using ethanol containing 1% oxalic acid to ensure full protonation [1]. Store under argon in amber vials.

Q: The solution is turning purple/black during the addition of oxalic acid. A: This indicates the presence of metal ions (often from the Gewald reaction catalyst) or rapid oxidation due to heat.

  • Fix: Ensure the crude amine is distilled or passed through a silica plug before salt formation. Perform the acid addition in an ice bath to control the exotherm.

Category B: Crystallization Failures[3]

Q: I obtained a sticky "oil" or "gum" instead of crystals. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common in amine oxalates containing impurities.

  • Protocol to Rescue an Oil:

    • Decant: Pour off the supernatant solvent.

    • Triturate: Add fresh diethyl ether or MTBE to the oil.

    • Sonicate: Scratch the side of the flask with a glass rod while sonicating. This mechanical stress induces nucleation [3].

    • Seed: If available, add a single crystal of pure product.

Q: My yield is significantly lower than expected (<50%). A: Aminothiophene oxalates can be surprisingly soluble in polar alcohols.

  • Fix: Do not use pure methanol for isolation; it is too solubilizing. Use Isopropanol (IPA) for the initial precipitation. Save the mother liquor and reduce the volume by 50% to harvest a second crop (Crop 2), though Crop 2 will require recrystallization.

Part 3: Visual Workflows

Workflow 1: Purification Logic Gate

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude 3-Methylthiophen-2-amine CheckColor Is solution dark/black? Start->CheckColor Charcoal Treat with Activated Charcoal Filter through Celite CheckColor->Charcoal Yes SaltFormation Add Oxalic Acid (1.05 eq) in IPA/EtOH CheckColor->SaltFormation No Charcoal->SaltFormation Precipitation Precipitate Forms? SaltFormation->Precipitation Filter Vacuum Filtration Wash with MTBE Precipitation->Filter Solid Forms Oiling Product Oils Out Precipitation->Oiling Sticky Gum/Oil Recryst Recrystallize (EtOH) Filter->Recryst Trituration Decant Solvent Triturate with Ether Sonicate Oiling->Trituration Trituration->Filter Solidifies

Caption: Decision tree for converting crude amine to pure oxalate salt, handling color impurities and oiling events.

Workflow 2: The "Oiling Out" Rescue Mechanism

Detailed steps to recover product when crystallization fails.

OilingRescue Oil Oiled Product (Impure/Wet) Solvent Add Non-Polar Solvent (Ether/MTBE) Oil->Solvent Phase Wash Physical Mechanical Stress (Scratching/Sonication) Solvent->Physical Induce Order Nucleation Nucleation Site Formation Physical->Nucleation Crystal Crystalline Solid Nucleation->Crystal

Caption: Mechanism of action for triturating oiled amine salts to induce crystallization.

Part 4: Technical Specifications & Solubility Data

Table 1: Solubility Profile of 3-Methylthiophen-2-amine Oxalate Use this data to select solvents for washing vs. recrystallization.

SolventSolubility (RT)Solubility (Boiling)Application
Methanol HighVery HighAvoid for washing; use for dissolving in recrystallization.
Ethanol ModerateHighIdeal for Recrystallization.
Isopropanol LowModerateBest for Reaction/Precipitation.
Diethyl Ether InsolubleInsolubleAnti-solvent / Washing.
Water ModerateHighAvoid (Hydrolysis risk).

Table 2: Critical Process Parameters (CPP)

ParameterSpecificationReason
Stoichiometry 1.0 : 1.05 (Amine:Acid)Slight excess acid prevents free amine oxidation.
Temperature < 40°C during additionExotherms accelerate polymerization of the thiophene ring.
Atmosphere Inert (N2/Ar)Oxygen promotes dimerization of the aminothiophene [1].

References

  • Organic Syntheses. (2014). 3-Methylthiophene and Derivatives: Preparation and Hazards. Org. Synth. Retrieved from [Link][3]

  • ScienceMadness. (2009). Protocols for Forming Oxalate Salts of Amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization: Theory and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Methylthiophen-2-amine Oxalate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, solubility, and reactivity of 2-aminothiophenes. This guide is specifically engineered to troubleshoot the solubility bottlenecks associated with 3-Methylthiophen-2-amine oxalate during complex organic syntheses.

The Causality of the Problem: Why an Oxalate Salt?

To solve the solubility issue, we must first understand why the compound is supplied in this form. The thiophene nucleus is a privileged scaffold in medicinal chemistry, highly valued for its biological activity[1]. However, 2-aminothiophenes like 3-methylthiophen-2-amine are notoriously unstable as free bases[2]. Because the thiophene ring is highly electron-rich, the free amine undergoes rapid oxidative degradation and polymerization upon exposure to air and light.

To enhance stability and handling characteristics, the amine is reacted with oxalic acid (a Brønsted-Lowry acid) to form an oxalate salt[1]. This creates a stable ionic lattice consisting of an ammonium cation and an oxalate anion held together by strong electrostatic attraction[1].

The Bottleneck: While this ionic lattice guarantees shelf stability, it drastically reduces the compound's solubility in non-polar and mildly polar organic solvents (e.g., DCM, THF, Toluene). This creates a significant challenge when attempting downstream anhydrous reactions, such as amide couplings or Buchwald-Hartwig cross-couplings, which require fully homogeneous organic solutions.

Solubility Profile & Base Compatibility Matrix

Understanding the partition coefficient and base compatibility is critical for designing your reaction. The table below summarizes the quantitative and categorical data required to select the correct solvent and base system for your specific workflow.

Solvent SystemOxalate Salt SolubilityFree Base SolubilityRecommended Base for LiberationSuitability for Anhydrous Synthesis
Water / Methanol HighModerateNa₂CO₃ (aq)Low (Interferes with electrophiles)
DMF / NMP ModerateHighDIPEA / TEAHigh (Ideal for in situ reactions)
THF / Dioxane Very LowHighNaOtBu / Cs₂CO₃High (Requires vigorous stirring)
DCM / EtOAc Very LowHighDIPEAHigh (Best post-biphasic extraction)

Experimental Protocols: Overcoming the Solubility Barrier

To successfully utilize this compound, you must break the ionic lattice and liberate the free base immediately prior to your reaction. Below are two self-validating protocols designed for different synthetic requirements.

Protocol A: In Situ Free-Basing for Anhydrous Amide Coupling

Use this protocol when your downstream reaction (e.g., reacting with an acid chloride) requires strictly anhydrous conditions and tolerates polar aprotic solvents[3].

  • Preparation: Weigh 1.0 equivalent of this compound into an oven-dried flask equipped with a magnetic stir bar.

  • Atmosphere Control: Purge the flask with Argon or Nitrogen for 5 minutes. Causality: The liberated free base is highly susceptible to oxidation; displacing oxygen prevents the reaction mixture from degrading.

  • Solvent Addition: Add anhydrous DMF (typically 5–10 mL per gram of salt). The mixture will initially appear as a cloudy, insoluble suspension.

  • Base Addition: Syringe in 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Oxalic acid is diprotic. Using 3.0 equivalents ensures complete neutralization of the oxalate counter-ion while maintaining a sufficiently basic environment for the subsequent coupling step.

  • Activation & Self-Validation: Stir at room temperature for 15–20 minutes. Validation Check: The suspension will clarify into a homogeneous, transparent solution, visually confirming the breakdown of the ionic lattice and the successful solubilization of the free base.

  • Coupling: Immediately add your pre-activated electrophile to the solution[3].

Protocol B: Biphasic Extraction for Metal-Catalyzed Cross-Coupling

Use this protocol when polar aprotic solvents like DMF are not tolerated (e.g., specific Pd-catalyzed reactions requiring Toluene or THF).

  • Suspension: Suspend the oxalate salt in Ethyl Acetate (EtOAc) (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃.

  • Extraction & Self-Validation: Stir vigorously for 30 minutes. Causality: The biphasic system pulls the neutralized, water-soluble sodium oxalate into the aqueous layer, while the lipophilic free amine migrates into the EtOAc layer.Validation Check: The formation of two distinct, clear liquid phases without any suspended solids at the interface confirms complete neutralization.

  • Separation: Transfer to a separatory funnel, isolate the organic layer, and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentration: Concentrate under reduced pressure at <30°C. Critical Step: Do not expose the concentrated free base to air or store it. Resuspend it immediately in your desired anhydrous reaction solvent.

Visualizing the Solubilization Workflow

G Start 3-Methylthiophen-2-amine Oxalate Salt (Insoluble) Decision Is aqueous workup tolerated? Start->Decision Biphasic Protocol B: Biphasic Extraction (EtOAc / aq. NaHCO3) Decision->Biphasic Yes InSitu Protocol A: In Situ Free-Basing (Anhydrous DMF + DIPEA) Decision->InSitu No (Anhydrous needed) FreeBaseOrg Free Base in Organic Phase (Dry over Na2SO4) Biphasic->FreeBaseOrg FreeBaseSol Soluble Free Base in DMF (Ready for Coupling) InSitu->FreeBaseSol Degradation Warning: Do not store! Use immediately. FreeBaseOrg->Degradation FreeBaseSol->Degradation

Workflow for solubilizing this compound based on reaction conditions.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately after adding the base. What happened? A: This indicates rapid oxidative degradation. 2-Aminothiophenes are highly electron-rich and oxidize instantly in the presence of oxygen and light once liberated from their stabilizing oxalate lattice[2]. Ensure your solvent is thoroughly degassed (sparged with N₂ or Ar) and operate under a strict inert atmosphere before adding the base.

Q: Can I heat the suspension to force the oxalate salt into solution without adding a base? A: No. Heating the intact oxalate salt in polar solvents without an acid scavenger can lead to premature thermal decomposition or unwanted side reactions. Solubilization must be achieved chemically (via deprotonation) rather than thermally.

Q: Why is my yield low when using K₂CO₃ in anhydrous THF for in situ free-basing? A: Inorganic bases like K₂CO₃ have practically zero solubility in THF, leading to highly inefficient mass transfer. The solid-solid interaction between the insoluble oxalate salt and the insoluble K₂CO₃ prevents full liberation of the free amine. Switch to a soluble organic base like DIPEA, or perform Protocol B prior to the reaction.

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA is strongly preferred. DIPEA provides higher steric hindrance, which prevents the base itself from acting as a competing nucleophile in sensitive electrophilic reactions (such as acylation with acid chlorides)[3].

References

Sources

Technical Support Center: Handling & Oxidation Prevention for 3-Methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottleneck in thiophene chemistry: the rapid oxidative degradation of electron-rich 2-aminothiophenes. This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing self-validating workflows to ensure your synthetic success.

Part 1: Mechanistic FAQs (The Causality of Degradation)

Q: Why does my 3-Methylthiophen-2-amine reaction mixture turn black within minutes of starting the reaction? A: The rapid color change to dark brown or black is the visual hallmark of oxidative polymerization[1]. 3-Methylthiophen-2-amine is a highly electron-rich heterocycle. The amino group at the C2 position donates electron density into the thiophene ring, making the sulfur atom and the C5 position highly susceptible to electrophilic attack and oxidation[2]. Upon exposure to atmospheric oxygen or light, the compound undergoes S-oxidation to form a highly reactive thiophene S-oxide or radical cation intermediate, which rapidly dimerizes and polymerizes into a complex, intractable tar[2].

OxidationMechanism A 3-Methylthiophen-2-amine (Electron-Rich Core) B O2 / Light Exposure (Oxidative Stress) A->B Exposure C Radical Cation Formation (S-Oxidation / Dimerization) B->C Electron Transfer D Polymerization (Dark Brown/Black Tar) C->D Chain Reaction

Logical flow of oxidative degradation in electron-rich 2-aminothiophenes.

Q: Should I purchase the free base or a salt form for my library synthesis? A: You should exclusively purchase or synthesize a salt form (such as the hydrochloride or oxalate salt) unless your reaction strictly requires the isolated free base[1]. The protonation of the amine group in the oxalate salt withdraws electron density from the thiophene ring, neutralizing its nucleophilicity and drastically reducing its susceptibility to oxidation[3]. The strong electrostatic attraction between the ammonium cation and the oxalate anion provides a robust crystalline lattice that is stable at 2-8°C for months[3].

Q: Can I just synthesize the free base directly? A: Direct isolation of the free base is operationally difficult and highly discouraged[1]. The industry standard is to utilize the Gewald reaction to generate the amine in situ, or to synthesize it as a stabilized electron-deficient derivative (e.g., esters or nitriles)[1],[4].

Part 2: Quantitative Stability & Troubleshooting

To guide your experimental design and inventory management, refer to the stability matrix below. Relying on the free base for long-term storage will inevitably lead to batch-to-batch inconsistencies.

Chemical FormStorage TemperatureShelf Life (Air)Shelf Life (Argon)Visual Indicator of Degradation
Free Base -20°C< 1 hour1-2 weeksTurns dark brown/black
Hydrochloride Salt 4°CWeeks> 1 yearSlight yellowing
Oxalate Salt 2-8°CMonths> 2 yearsLoss of off-white color
N-Acylated Derivative Room Temp> 2 years> 2 yearsNone (Stable)
Troubleshooting Checklist:
  • Symptom: Yields are consistently below 20%, and the crude NMR shows broad, undefined peaks in the aromatic region.

  • Causality: Broad NMR peaks indicate polymeric byproducts resulting from radical chain reactions. Your solvent likely contains dissolved oxygen.

  • Solution: Implement strict Schlenk line techniques. Simple sparging with nitrogen is insufficient for this substrate; you must use the freeze-pump-thaw degassing method to completely strip dissolved O2.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for utilizing 3-Methylthiophen-2-amine is designed as a self-validating system . This means the protocol contains internal colorimetric checkpoints that immediately confirm whether the inert atmosphere has been compromised, preventing you from wasting downstream reagents.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Salt Neutralization (Oxalate to Free Base) Step1->Step2 Validated by O2 probe Step3 3. In Situ Trapping (Electrophile Addition) Step2->Step3 < 5 mins (Pale Yellow) Step4 4. Stable Product (Protected Amine) Step3->Step4 Quench & Isolate

Step-by-step workflow for the in situ generation and trapping of the free base.

Protocol: In Situ Liberation and Immediate Electrophilic Trapping

Objective: To utilize the stable 3-methylthiophen-2-amine oxalate salt[3] in a coupling reaction without ever isolating the unstable free base.

Step 1: Solvent Preparation (The Foundation of Stability)

  • Transfer 10 mL of anhydrous DMF into a Schlenk flask.

  • Perform three cycles of freeze-pump-thaw degassing.

    • Causality: Dissolved O2 is the primary initiator of the radical cation polymerization cascade. Removing it completely is non-negotiable for electron-rich thiophenes.

  • Backfill the flask with ultra-pure Argon.

Step 2: Reagent Loading (The Validation Checkpoint)

  • Under a positive flow of Argon, add 1.0 mmol of this compound[3] and 1.2 mmol of your target electrophile (e.g., an acid chloride).

  • Cool the mixture to 0°C.

    • Causality: Lower thermal energy suppresses the kinetics of any background oxidation pathways, widening your operational window.

  • Validation Check: The suspension should remain off-white or pale yellow. If the solution turns brown at this stage, your Argon line or solvent is contaminated with oxygen. Abort the reaction.

Step 3: In Situ Neutralization & Trapping

  • Dropwise, add 2.5 mmol of heavily degassed N,N-Diisopropylethylamine (DIPEA).

    • Causality: The base deprotonates the oxalate salt, liberating the highly reactive free base. Because the electrophile is already present in the solution (a strategy known as in situ trapping), the nucleophilic free base immediately attacks the electrophile before it has the opportunity to interact with any trace oxygen or undergo dimerization.

  • Validation Check: The reaction should briefly turn bright yellow (indicating the liberation of the free base) and then stabilize. A rapid transition to black indicates the trapping reaction was slower than the oxidation rate, meaning your electrophile is not reactive enough for this specific one-pot method.

Step 4: Quenching and Isolation

  • After 30 minutes, quench the reaction with saturated aqueous NaHCO3.

  • Extract with ethyl acetate. The resulting N-protected thiophene is now shelf-stable, no longer electron-rich at the C2 position, and can be handled safely in ambient air[1].

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: semanticscholar.

Sources

Recrystallization solvents for 3-Methylthiophen-2-amine oxalate purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Recrystallization Solvents & Protocols Target Molecule: 3-Methylthiophen-2-amine Oxalate (CAS: 1956324-23-4) Document ID: TSC-PROTO-3MTA-OX-01

Core Logic: Solvent Selection & Thermodynamics

The purification of This compound presents a specific challenge: balancing the high lattice energy of the oxalate salt against the oxidative instability of the thiophene ring.

The "Why" Behind the Solvents

Unlike simple inorganic salts, aminothiophene oxalates are organic salts with significant hydrophobic character (due to the methyl-thiophene moiety) and hydrophilic character (the ionic ammonium-carboxylate interface).

  • Primary Solvents (Protic): Lower alcohols (Methanol, Ethanol) are required to disrupt the ionic lattice of the oxalate salt at high temperatures.

  • Anti-Solvents (Aprotic): Ethers (Diethyl ether, MTBE) or Esters (Ethyl Acetate) are used to lower the solubility limit during cooling, forcing crystallization rather than "oiling out."

  • Stability Warning: 2-aminothiophenes are prone to rapid oxidation and polymerization (turning dark/tarry). The oxalate salt stabilizes the amine, but excessive heat (>60°C) in the presence of oxygen must be avoided.

Solvent Compatibility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol (Abs.) HighModerateLowPrimary Choice. Best balance of recovery and purity.
Methanol Very HighHighHighAvoid. Solubility is often too high, leading to poor yield (losses in mother liquor).
Isopropanol (IPA) ModerateLowMediumGood Alternative. Use if Ethanol yields are low, but requires higher temps to dissolve.
EtOH / Et₂O HighVery LowHighFor "Crashing Out" only. Use for final isolation, not initial purification (traps impurities).
Water HighHighCriticalStrictly Avoid. Promotes hydrolysis and dissociation of the salt.

Visualization: Decision & Workflow Logic

Figure 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Crude Oxalate Salt SolubilityTest Test Solubility in Hot Ethanol (50°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Cooling Cool to RT Dissolves->Cooling Yes Insoluble Insoluble: Check for Inorganic Salts or Polymerized Tars Dissolves->Insoluble No (remains solid) Yes Yes No No Precipitates Crystals Form? Cooling->Precipitates Ideal System A: Pure Ethanol Recrystallization Precipitates->Ideal Yes TooSoluble Too Soluble: Switch to IPA or Add Anti-Solvent Precipitates->TooSoluble No (remains clear)

Figure 2: Optimized Recrystallization Workflow

Caption: Step-by-step protocol emphasizing temperature control to prevent thiophene degradation.

RecrystProtocol Step1 1. Dissolution (EtOH, 55-60°C) Step2 2. Hot Filtration (Remove Sulfur/Tars) Step1->Step2 Rapid Step3 3. Controlled Cooling (Rate: -10°C/hour) Step2->Step3 Slowly Step4 4. Nucleation (Seed if necessary) Step3->Step4 Step5 5. Isolation (Vac Filtration + Et2O Wash) Step4->Step5

Detailed Protocol: The "Self-Validating" Method

Objective: Purify crude this compound to >98% purity. Safety: Thiophenes are malodorous and potentially toxic. Work in a fume hood.

Materials
  • Solvent: Absolute Ethanol (degassed via sonication or N₂ sparging recommended).

  • Wash Solvent: Cold Diethyl Ether or MTBE.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath (NOT heating mantle, for precise control).

Procedure
  • Saturation: Place crude solid in the flask. Add Ethanol (5 mL per gram of solid).

  • Dissolution: Heat oil bath to 60°C . Stir gently.

    • Checkpoint: If solid does not dissolve, add EtOH in 1 mL increments. Do not exceed 80°C (boiling point) to prevent thermal decomposition [1].

  • Hot Filtration (Critical): If black specks (carbon/tars) or yellow powder (elemental sulfur from Gewald synthesis) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white/off-white crystals via vacuum filtration.

  • Washing: Wash the filter cake immediately with cold Diethyl Ether (2x volume of cake). This removes surface mother liquor containing oxidized impurities.

  • Drying: Dry under high vacuum at 40°C max.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is the most common issue with amine salts. It occurs when the solution temperature drops below the "liquid-liquid phase separation" point before it hits the crystallization point.

  • Fix 1 (Seeding): Add a tiny crystal of pure product to the hot solution as it cools (around 40°C). This provides a template for the lattice.

  • Fix 2 (Solvent Modification): Your solution is likely too concentrated or too polar. Re-heat and add 10% more Ethanol.

  • Fix 3 (Trituration): If it oils out, reheat to dissolve, then add Ethyl Acetate dropwise until slightly cloudy, then cool slowly.

Q2: The crystals are turning pink/red during drying.

A: This indicates oxidation of the thiophene ring [2].

  • Cause: Residual acid or exposure to air while moist.

  • Fix: Ensure the wash solvent (Ether) is peroxide-free. Dry under strictly inert atmosphere (Argon/Nitrogen) if possible. Store the final salt in amber vials at -20°C.

Q3: I have low recovery (<50%). Where is my product?

A: It is likely in the mother liquor.

  • Diagnosis: Methanol or too much Ethanol was likely used.

  • Recovery: Concentrate the mother liquor to half volume on a rotovap (bath <40°C) and repeat the cooling process. Note: Second crops are usually lower purity.

Q4: Can I use water as a solvent?

A: No. While the oxalate is water-soluble, water promotes the dissociation of the salt into the free amine and oxalic acid. The free amine is unstable in water and will decompose/polymerize rapidly [3].

References

  • BenchChem. (2025).[1][2][3] Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved from 2

  • Sabatini, S. et al. (2012).[4] Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI Crystals. Retrieved from 4

  • ResearchGate Community. (2021). Purification of unstable amino compounds. Retrieved from 5

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from 6

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Subject: 3-Methylthiophen-2-amine oxalate (CAS: 222631-77-6 / Free Base CAS: 86076-24-6).

Executive Summary: The Stability-Reactivity Paradox

Working with This compound presents a classic synthetic paradox:

  • The Stability Requirement: The free base (aminothiophene) is inherently unstable. It is prone to oxidative dimerization and polymerization upon exposure to air or heat. The oxalate salt is the required storage form to prevent this degradation [1].

  • The Reactivity Barrier: The 3-methyl substituent provides significant ortho-steric hindrance to the 2-amino group. Standard coupling protocols (e.g., EDC/HOBt at room temperature) often fail to overcome this activation energy barrier [2].

The Solution: Success requires a "Goldilocks" thermal profile—low temperature to release the free base without decomposition, followed by a controlled thermal ramp to drive the sterically hindered coupling.

Module 1: The "Salt Break" (Critical Pre-requisite)

Issue: Users frequently report reaction mixtures turning black immediately upon adding base, leading to low yields. This is caused by the rapid oxidation of the free amine before it can couple.

Troubleshooting Guide: Salt Dissociation
ParameterRecommendationScientific Rationale
Temperature 0°C to 5°C (Strict Control)Higher temperatures accelerate the oxidative dimerization of the free thiophene amine [3].
Atmosphere Argon or Nitrogen (Sparged)Aminothiophenes are air-sensitive. Oxygen must be excluded during the salt break.
Base Choice DIPEA or Et3N (In-Situ)Avoid aqueous workups if possible. In-situ neutralization minimizes handling time of the unstable free base.
FAQ: "Why did my reaction turn into tar?"

A: You likely neutralized the oxalate salt at room temperature or in the presence of air. The free base of 2-aminothiophene is electron-rich; without the stabilizing acid, it rapidly undergoes oxidative coupling (dimerization) to form dark, insoluble byproducts.

Protocol 1: In-Situ Neutralization (Recommended)

  • Dissolve the carboxylic acid partner and coupling reagent (e.g., HATU) in DMF/DMAc.

  • Cool the system to 0°C .

  • Add 3-Methylthiophen-2-amine oxalate as a solid.

  • Add DIPEA (2.5 - 3.0 equivalents) dropwise.

  • Crucial: Stir at 0°C for 10-15 minutes to allow salt dissociation before raising the temperature.

Module 2: Amide Coupling Optimization

Issue: Incomplete conversion is common due to the steric clash between the 3-methyl group on the thiophene and the incoming electrophile.

The Thermal Ramp Strategy

Standard heating (e.g., reflux) is dangerous due to the instability of the thiophene ring. We recommend a Stepwise Thermal Ramp .

Decision Matrix: Coupling Conditions

CouplingLogic Start Start: this compound BaseRelease Step 1: Salt Break (0°C, DIPEA, Inert Gas) Start->BaseRelease ReagentChoice Step 2: Reagent Selection BaseRelease->ReagentChoice Standard Standard: HATU / T3P (Mod. Sterics) ReagentChoice->Standard Standard Acid Advanced High Sterics: Acyl Fluoride / Ghosez's Rgt ReagentChoice->Advanced Bulky Acid Ramp1 Step 3: Thermal Ramp I (0°C -> 25°C, 4h) Standard->Ramp1 Advanced->Ramp1 Check1 Check LCMS: Conversion > 50%? Ramp1->Check1 Finish Complete Reaction (Workup) Check1->Finish Yes Ramp2 Step 4: Thermal Ramp II (40°C - 50°C Max) Check1->Ramp2 No (Stalled) Ramp2->Finish Monitor Closely Failure FAILURE MODE: Decomposition/Black Tar Ramp2->Failure If T > 60°C

Caption: Figure 1. Stepwise thermal optimization workflow to balance steric activation energy against thermal decomposition risks.

Protocol 2: Overcoming Steric Hindrance (The "Acyl Fluoride" Method)

If HATU fails, the acyl fluoride method is superior for sterically hindered amines as it generates a highly reactive but "hard" electrophile that is less prone to racemization than acid chlorides [4].

  • Activation: Convert the carboxylic acid partner to its acyl fluoride using TFFH or Cyanuric Fluoride.

  • Coupling:

    • Solvent: DCM or DCE (Non-nucleophilic).

    • Base: 2,6-Lutidine (Milder than Et3N, reduces side reactions).

    • Temperature: Heat to 40-50°C . The acyl fluoride is reactive enough to couple with the hindered amine at this moderate temperature, avoiding the 80°C+ usually required for unreactive amines.

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Sulfur poisoning of Pd catalysts and thermal instability during the long reaction times required for hindered substrates.

FAQ: "Why does the catalyst die before conversion?"

A: The thiophene sulfur can coordinate to Palladium, poisoning the catalyst. Additionally, the oxalate counter-ion can interfere with the base in the catalytic cycle if not removed.

Optimization Table: Cross-Coupling Parameters

Parameter Recommendation Reason
Salt Handling Free-base Ex-Situ Perform a cold biphasic wash (DCM/Sat. NaHCO3) to isolate the free base oil immediately before adding to the glovebox. Do not add oxalate directly to the Pd reaction.
Catalyst Pd-PEPPSI-IPr or XPhos Pd G4 Bulky, electron-rich ligands (NHC or Biaryl phosphines) are required to prevent sulfur coordination and facilitate oxidative addition [5].

| Temperature | 60°C - 80°C | Higher T is needed for C-N bond formation. Note: This is the upper limit. Above 80°C, the thiophene ring risks polymerization. |

Visualizing the Stability Pathway

Understanding the degradation pathway is key to troubleshooting.

StabilityPath Oxalate Oxalate Salt (Solid, Stable) FreeBase Free Base (Oil, Labile) Oxalate->FreeBase Base (DIPEA) > 10°C or Air Oxalate->FreeBase Base (DIPEA) < 5°C, Inert Dimer Oxidative Dimer (Black Solid) FreeBase->Dimer O2 / Heat / Time Product Coupled Product (Stable Amide) FreeBase->Product Electrophile (Fast Reaction)

Caption: Figure 2. Kinetic competition between productive coupling and oxidative dimerization. Speed and temperature control are critical to favor the Product pathway.

References

  • BenchChem. (2025). This compound: Properties and Stability. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Puterová, Z., et al. (2011).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, (i), 409-427.

  • Carpino, L. A., et al. (2015).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4] Organic & Biomolecular Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

Technical Support Center: Troubleshooting Oxalate Impurities in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with residual oxalate impurities in their final thiophene products. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind oxalate contamination and a field-proven, self-validating protocol to eliminate it.

Root Cause Analysis: Why Are Oxalates Present?

Before troubleshooting, it is critical to understand the origin of the impurity. Electron-rich thiophenes—particularly aminothiophenes (e.g., 3-methylthiophen-2-amine)—are highly susceptible to air oxidation and spontaneous polymerization as free bases.

To circumvent this during synthesis and storage, manufacturers and chemists intentionally precipitate these compounds as oxalate salts [1]. The oxalic acid protonates the amine (or stabilizes the system via hydrogen bonding), locking the lone pair and enhancing the compound's bench stability and handling characteristics[1]. However, for downstream applications like transition-metal cross-coupling, library synthesis, or biological assays, this oxalate must be completely removed to yield the reactive free base[2].

The "Salt-Breaking" Workflow

To remove the oxalate impurity without degrading the sensitive thiophene ring, we utilize a mild Liquid-Liquid Extraction (LLE) protocol. This leverages the drastic difference in partition coefficients between the neutral thiophene and the neutralized oxalate salt[3].

G Start Crude Thiophene Oxalate Dissolve Dissolve in EtOAc / H2O Start->Dissolve Base Add NaHCO3 (aq) until pH 8 Dissolve->Base Separate Phase Separation Base->Separate Org Organic Phase (Free Thiophene) Separate->Org Top Layer Aq Aqueous Phase (Sodium Oxalate) Separate->Aq Bottom Layer Wash Brine Wash & Dry (Na2SO4) Org->Wash Evap Evaporate Solvent Wash->Evap Pure Pure Thiophene Free Base Evap->Pure

Workflow for breaking thiophene oxalate salts via liquid-liquid extraction.

Self-Validating Protocol: Mild Neutralization and Extraction

This protocol is designed as a self-validating system . It incorporates intrinsic feedback loops so you can visually confirm the success of the reaction in real-time.

Step-by-Step Methodology:

  • Biphasic Dissolution: Suspend the crude thiophene oxalate in a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Deionized Water.

    • Causality: EtOAc is selected because it is an excellent solvent for the neutral thiophene free base but immiscible with water, creating the necessary boundary for phase partitioning.

  • Controlled Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) in small portions.
    
    • Self-Validation Loop: The reaction of

      
       with oxalic acid produces 
      
      
      
      gas. The active effervescence provides real-time visual validation of the neutralization. When the bubbling completely ceases, the system self-reports that the acidic oxalate has been consumed.
  • Orthogonal Verification: Verify the aqueous layer with a pH strip. It must read between 7.5 and 8.0. If it is lower, add more

    
    .
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and vent frequently to release any residual

    
    . Allow the layers to separate.
    
  • Extraction: Collect the top organic layer (containing the free thiophene). Extract the bottom aqueous layer (containing sodium oxalate) once more with fresh EtOAc to ensure quantitative recovery.

  • Purification: Combine the organic layers, wash with brine (to strip residual water and trace inorganic salts), and dry over anhydrous

    
    .
    
  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the pure thiophene free base.

Mechanistic Logic & Chemical Partitioning

Why do we use


 instead of a stronger base like 

? The answer lies in the pKa values and the protection of the thiophene scaffold.

Oxalic acid is a diprotic acid with pKa values of 1.25 and 4.14.


 acts as a mild buffer around pH 8. This is perfectly sufficient to fully deprotonate both carboxylic acid groups of the oxalate, converting it into the dianion (sodium oxalate). Sodium oxalate forms highly water-soluble complexes[4], ensuring it remains trapped in the aqueous phase. Simultaneously, the mild pH prevents base-catalyzed degradation or hydrolysis of any sensitive functional groups (like esters or halogens) on the thiophene ring.

Mechanism Salt Thiophene·H+ HC2O4- BaseAdd Base Addition + NaHCO3 Salt->BaseAdd Deprotonation Deprotonation Thiophene (neutral) + Na2C2O4 BaseAdd->Deprotonation pH > 7.5 Partition Phase Partitioning Org: Thiophene Aq: Na2C2O4 + H2O Deprotonation->Partition LLE

Mechanistic pathway of oxalate neutralization and phase partitioning.

Quantitative Data Comparison

To further illustrate the causality of the phase separation, observe the physicochemical properties in the table below. The neutralization step fundamentally alters the solubility profile of the impurity.

CompoundpKaWater Solubility ( g/100 mL, 25°C)Organic Partitioning Affinity
Oxalic Acid 1.25, 4.14~14.3Low-Moderate
Sodium Oxalate N/A (Salt)~3.7Zero (Stays in Aqueous)
Aminothiophene (Free Base) ~4.5 (Conjugate Acid)Very LowHigh (Moves to EtOAc)

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (


) to speed up the salt breaking? 
A:  It is highly discouraged. While 

will neutralize the oxalate rapidly, it is a harsh nucleophile. If your thiophene contains ester, amide, or halogen substituents,

can induce unwanted hydrolysis or nucleophilic aromatic substitution (

).

provides the optimal balance of efficacy and chemoselectivity.

Q: My free base thiophene is highly polar and isn't extracting well into EtOAc. What should I do? A: If the partition coefficient of your specific thiophene derivative is poor in EtOAc, switch your organic phase to a more polar solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Methanol (9:1) mixture. Ensure you wash thoroughly with water afterward to remove any dragged-over sodium oxalate.

Q: How can I analytically verify that 100% of the oxalate impurity has been removed? A: The most definitive method is


 NMR spectroscopy. Oxalate impurities present a very distinct, sharp carbonyl carbon peak typically between 160–165 ppm . The complete absence of this peak in your final spectrum confirms that the oxalate has been successfully removed.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate". Available at: [Link]

  • ResearchGate. "Separation of oxalic acid and glyoxylic acid by extraction". Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-Methylthiophen-2-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3-Methylthiophen-2-amine Oxalate: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds and key intermediates is paramount. This compound, a substituted aminothiophene, serves as a valuable building block. Its purity and structural integrity are critical for the successful outcome of subsequent synthetic steps. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for its ability to provide a detailed atomic-level map of the molecule.

This guide, designed for the practicing scientist, offers an in-depth interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak list to explain the causal factors governing the spectral features, from chemical shifts to proton exchange phenomena. Furthermore, we will provide a comparative analysis against other common analytical techniques, offering a holistic perspective on its characterization.

Predicted ¹H NMR Spectrum: A Structural Deep Dive

The formation of the oxalate salt from 3-methylthiophen-2-amine involves the protonation of the primary amine at position 2 by oxalic acid. This ionic interaction is the dominant feature influencing the ¹H NMR spectrum, particularly the amine protons. The resulting structure is an ammonium cation paired with an oxalate anion.[1]

Caption: Molecular structure and key proton environments of this compound.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ will display four distinct signals corresponding to the different proton environments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiophene H5 ~7.0 - 7.2Doublet (d)1HLocated on an sp² hybridized carbon, these aromatic protons are deshielded.[2][3] H5 will be coupled to H4, appearing as a doublet.
Thiophene H4 ~6.7 - 6.9Doublet (d)1HAlso an aromatic proton, coupled to H5, resulting in a doublet.[1] Its chemical shift is influenced by the adjacent methyl and ammonium groups.
Methyl (CH₃) ~2.2 - 2.3Singlet (s)3HProtons on the methyl group attached to the thiophene ring.[4][5] Typically appears as a sharp singlet as there are no adjacent protons for coupling.
Ammonium (NH₃⁺) Variable (e.g., ~8.0 - 9.5)Broad Singlet (br s)3HThe protonation of the amine to an ammonium group causes a significant downfield shift.[1][6] These protons undergo chemical exchange with trace water in the solvent and with each other, leading to a broad signal.[7][8] The exact chemical shift is highly dependent on solvent, concentration, and temperature.[1][9]

Note on the Oxalate Counter-ion: The oxalate anion (C₂O₄²⁻) does not have any protons and therefore will not produce a signal in the ¹H NMR spectrum.[10][11] Its primary role is to facilitate the protonation of the amine.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Obtaining a high-quality, reproducible ¹H NMR spectrum requires a standardized experimental approach. The choice of solvent is critical; aprotic deuterated solvents like DMSO-d₆ are preferred for observing exchangeable protons like those in the ammonium group.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurately weigh ~10-20 mg of sample dissolve 2. Dissolve in ~0.7 mL of DMSO-d6 with TMS weigh->dissolve transfer 3. Transfer to a 5 mm NMR tube dissolve->transfer instrument 4. Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument setup 5. Lock, tune, and shim the instrument instrument->setup acquire 6. Acquire FID using standard parameters setup->acquire ft 7. Apply Fourier Transform (FT) acquire->ft phase 8. Phase and baseline correct the spectrum ft->phase integrate 9. Integrate peaks and assign chemical shifts phase->integrate analyze 10. Correlate data with molecular structure integrate->analyze

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it slows down the rate of proton exchange for the NH₃⁺ group compared to solvents like D₂O or CD₃OD, resulting in a more distinct, albeit broad, peak.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[2]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrumental Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Tune and shim the probe to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the Free Induction Decay (FID) data using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering at least 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:3:3).

Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a multi-technique approach provides the most robust characterization. The following table compares ¹H NMR with other common analytical methods for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Precise proton environments, connectivity (via coupling), and relative quantification of protons.Non-destructive, highly detailed structural information, small sample amount needed.Can be insensitive to minor impurities, exchangeable protons can be broad or disappear.[7][8]
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by providing the carbon skeleton, good for identifying isomers.Much lower sensitivity than ¹H NMR, requires longer acquisition times or more sample. The oxalate carbons would be visible.[12]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula confirmation (with high resolution MS).[1]Provides no information on atom connectivity (isomerism), salt analysis can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and inexpensive. Good for confirming the presence of N-H (amine/ammonium) and C=O (oxalate) stretches.[1]Provides limited structural detail, not ideal for complex mixture analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a definitive fingerprint for its structural verification. A thorough interpretation, grounded in the principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The characteristic downfield and broad signal for the ammonium protons is a key indicator of successful salt formation.[1][6] By employing a rigorous experimental protocol and complementing the ¹H NMR data with orthogonal techniques like Mass Spectrometry and IR Spectroscopy, researchers can ensure the identity and purity of this important synthetic intermediate with the highest degree of confidence.

References

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... Available from: [Link]

  • ResearchGate. The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. Available from: [Link]

  • PubChem. 3-Methylthiophene. Available from: [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. Available from: [Link]

  • Wiley Online Library. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • SpectraBase. Oxalate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Reddit. Amine protons on NMR : r/OrganicChemistry. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • PubChem. Oxalate. Available from: [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]

  • ResearchGate. 1 H-NMR of Calcium Oxalate crystal. Available from: [Link]

  • PubChem. Thiophen-3-amine oxalate. Available from: [Link]

Sources

Technical Comparison Guide: FTIR Spectral Profiling of 2-Amino-3-Methylthiophene Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methylthiophene oxalate (CAS 1956324-23-4) represents a stabilized salt form of the versatile thiophene intermediate, 2-amino-3-methylthiophene. While the free base is prone to oxidation and polymerization (darkening upon storage), the oxalate salt offers enhanced crystallinity and shelf-life stability, critical for reproducible synthesis of azo dyes and pharmaceutical precursors (e.g., olanzapine analogs).

This guide provides a rigorous FTIR spectral analysis of the oxalate salt, comparing it directly against its free base alternative and theoretical (DFT) predictions . By delineating the specific vibrational shifts associated with protonation and lattice stabilization, this document serves as a self-validating protocol for identity confirmation.

Chemical Context & Stability Rationale

The transition from free base to oxalate salt is not merely a change in physical state; it is a fundamental alteration of the molecular electronic environment.

  • Free Base (Liquid/Low-melting Solid): The lone pair on the amine nitrogen (

    
    ) is available for donation, making the ring electron-rich and susceptible to electrophilic attack (oxidation).
    
  • Oxalate Salt (Crystalline Solid): Protonation of the amine (

    
    ) reduces the electron density on the nitrogen, stabilizing the molecule against oxidative degradation. The oxalate counter-ion (
    
    
    
    or
    
    
    ) creates a robust hydrogen-bonding network.[1]
Molecular Interaction Diagram

The following diagram illustrates the stabilization mechanism via proton transfer and hydrogen bonding, which we will detect spectroscopically.

MolecularInteraction cluster_spectra Spectral Consequences FreeBase Free Base (2-Amino-3-methylthiophene) Reaction Acid-Base Reaction (Proton Transfer) FreeBase->Reaction Nucleophilic N OxalicAcid Oxalic Acid (H2C2O4) OxalicAcid->Reaction Proton Donor Salt Oxalate Salt (R-NH3+ ... -OOC-COO-) Reaction->Salt Ionic Bonding Stability Enhanced Stability (Oxidation Resistance) Salt->Stability Lattice Energy Shift1 NH2 -> NH3+ (Broadening) Salt->Shift1 Shift2 C=O -> COO- (Sym/Asym Stretch) Salt->Shift2

Caption: Mechanistic pathway of salt formation and its direct correlation to observable spectral shifts.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) for its non-destructive nature, though KBr pellet transmission is acceptable for higher resolution of weak overtones.

Protocol: Spectral Acquisition[1]
  • Instrument : FTIR Spectrometer (e.g., Bruker Invenio or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.

  • Parameters :

    • Range : 4000 – 400 cm⁻¹[2]

    • Resolution : 4 cm⁻¹[2]

    • Scans : 64 (to improve Signal-to-Noise ratio for fingerprint region)

  • Sample Prep :

    • Oxalate Salt: Place ~5 mg of crystalline powder directly on the crystal.[2] Apply high pressure (>80 psi) to ensure optical contact.

    • Free Base (Liquid): Apply 1 drop directly to the crystal. Clean immediately after scanning to prevent crystal etching or residue polymerization.

  • Background : Air background collected immediately prior to sample.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the Oxalate Salt against the Free Base (the primary alternative) and Theoretical Predictions (DFT) to validate the assignment of bands.

Comparison 1: Oxalate Salt vs. Free Base

The most definitive proof of salt formation is the disappearance of the neutral amine doublet and the appearance of the ammonium band and carboxylate modes.

Functional GroupVibration ModeFree Base (Alternative)Oxalate Salt (Product)Interpretation of Shift
Amine / Ammonium

Stretching
3420, 3340 cm⁻¹ (Sharp Doublet)3200 – 2500 cm⁻¹ (Broad, Multiple bands)Protonation Confirmation : The sharp NH₂ doublet collapses into a broad ammonium (

) envelope due to strong H-bonding with oxalate.
Carbonyl / Carboxylate

/

Absent1650 – 1550 cm⁻¹ (Strong, Asymmetric)1400 – 1300 cm⁻¹ (Medium, Symmetric)Salt Counter-ion : Appearance of carboxylate bands confirms the presence of the oxalate anion.
Thiophene Ring

Ring Stretch
1520 – 1450 cm⁻¹1530 – 1460 cm⁻¹Inductive Effect : Slight blue shift often observed due to the electron-withdrawing nature of the positively charged ammonium group.
C-N Bond

Stretch
~1290 cm⁻¹~1310 cm⁻¹Bond Strengthening : Increase in bond order character upon protonation.
Comparison 2: Experimental vs. Theoretical (DFT)

In the absence of a certified reference standard, Density Functional Theory (DFT) provides a "virtual reference." The table below correlates experimental data with B3LYP/6-31G(d) calculated values (scaled by 0.961).

Vibration AssignmentExperimental Frequency (cm⁻¹)Theoretical (DFT) Frequency (cm⁻¹)Correlation Status

16251638High (Characteristic of oxalate salts)

13451352High

Scissoring
15801595Medium (Coupled with ring modes)

Thiophene
685678High (Fingerprint confirmation)

Spectral Validation Workflow

To validate the identity of a batch of 2-amino-3-methylthiophene oxalate, follow this logical decision tree. This workflow ensures that the material is not the free base, free oxalic acid, or a physical mixture.[2]

ValidationWorkflow Start Acquire FTIR Spectrum CheckNH Check 3400-3300 cm⁻¹ region Start->CheckNH SharpDoublet Sharp Doublet Present? CheckNH->SharpDoublet BroadBand Broad Band (3200-2500)? SharpDoublet->BroadBand No FreeBaseResult IDENTITY: Free Base (Not Salt) SharpDoublet->FreeBaseResult Yes CheckCOO Check 1700-1600 cm⁻¹ BroadBand->CheckCOO Yes SharpCO Sharp C=O > 1700? CheckCOO->SharpCO BroadCOO Strong bands ~1625 & 1345? SharpCO->BroadCOO No OxalicAcidResult IDENTITY: Free Oxalic Acid (Impurity) SharpCO->OxalicAcidResult Yes (Unreacted Acid) SaltResult IDENTITY CONFIRMED: 2-Amino-3-methylthiophene Oxalate BroadCOO->SaltResult Yes

Caption: Logical decision tree for FTIR identity validation of the oxalate salt.

Conclusion & Recommendation

For researchers requiring a stable source of the 2-amino-3-methylthiophene moiety, the oxalate salt is the superior alternative to the free base.

  • Stability : Confirmed by the broad

    
     spectral envelope, indicating a lattice stabilized by hydrogen bonding.
    
  • Purity : Easily verified by the absence of the sharp free base

    
     doublet at 3400 cm⁻¹.
    
  • Handling : The distinct carboxylate bands provide a robust "fingerprint" for QC tracking that is absent in the liquid free base.

Recommendation: Store the oxalate salt at 2-8°C under inert atmosphere. Perform FTIR validation upon receipt using the "Broad Band" and "Carboxylate Split" criteria defined in Section 4.1.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard text for functional group assignment).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative guide on Amine vs. Ammonium salt spectral shifts).
  • Sigma-Aldrich. 2-Amino-3-methylthiophene Free Base Product Page.

Sources

Comparative Guide: HPLC Method Development for 3-Methylthiophen-2-amine Oxalate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-Methylthiophen-2-amine oxalate (3-MTAO) is a critical yet labile heterocyclic building block. Its analysis presents a "perfect storm" of chromatographic challenges:

  • Stability: The free base (2-amino-3-methylthiophene) is highly unstable, prone to rapid oxidative dimerization and tautomerization to imine forms upon exposure to neutral/basic pH or air.

  • Polarity Contrast: The sample contains a highly polar counter-ion (oxalate) and a hydrophobic aromatic heterocycle.

  • Isomeric Selectivity: Synthetic routes often generate regioisomers (e.g., 4-methyl or 5-methyl analogues) that co-elute on standard C18 phases.

The Verdict: After rigorous comparison, Method C (Phenyl-Hexyl Core-Shell w/ Acidic Phosphate) outperforms the industry-standard C18 (Method A) and Ion-Pairing (Method B). It offers the unique selectivity required to resolve regioisomers while maintaining the acidic environment necessary to prevent on-column degradation.

Analyte Profile & Critical Failure Modes

Before selecting a method, understanding the analyte's behavior is non-negotiable.

PropertyDescriptionChromatographic Implication
Structure Thiophene ring with amine (C2) and methyl (C3).[1][2] Salted with oxalic acid.Requires separation of organic cation from oxalate anion.
Basicity (pKa) The amine is a weak base (pKa estimated ~2-3, lower than pyridines).CRITICAL: At neutral pH, the compound deprotonates and degrades rapidly. Mobile phase must be pH < 3.0.
UV Absorption

~235-245 nm (Thiophene chromophore).
Oxalate absorbs <220 nm. Detection at 240 nm avoids oxalate interference.
Impurities Regioisomers, Dimer (oxidative coupling).Requires

selectivity, not just hydrophobicity.

Method Comparison Framework

We evaluated three distinct separation strategies.

Method A: The "Standard" (C18 + Formic Acid)
  • Column: C18 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Hypothesis: Standard hydrophobicity-based separation.

Method B: The "Ion-Pair" (C18 + Octanesulfonic Acid)
  • Column: C18 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Methanol.[3][4]

  • Hypothesis: Enhanced retention of the protonated amine via ion-pairing reagents.

Method C: The "Optimized" (Phenyl-Hexyl + Phosphate Buffer)
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.3) / Acetonitrile.[5]

  • Hypothesis: Phenyl ligands provide

    
     interactions to separate isomers; Core-shell particles improve efficiency; Phosphate suppresses silanol activity better than Formic acid.
    

Performance Analysis & Data

The following data summarizes the performance of 3-MTAO (Main Peak) against its critical impurity (Regioisomer) and the Oxalate counter-ion.

Quantitative Comparison Table
ParameterMethod A (Standard C18)Method B (Ion-Pair)Method C (Phenyl-Hexyl)
Retention (k') 1.2 (Weak)4.5 (Strong)2.8 (Optimal)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent)1.1 (Excellent)
Resolution (

)
(Main vs. Isomer)
1.1 (Co-elution risk)1.4 (Marginal)3.2 (Baseline)
Stability on Column Poor (Peak broadening)GoodExcellent
MS Compatibility YesNo (Non-volatile salts)No (Use Formic/Phenyl for MS)
Expert Commentary
  • Method A Failure: The C18 phase showed poor selectivity for the thiophene regioisomers (

    
    ). Furthermore, the weak buffering capacity of formic acid allowed local pH shifts inside the pore structure, leading to peak splitting (on-column degradation).
    
  • Method B Issues: While Ion-Pairing fixed the peak shape (

    
    ), the equilibration time was excessive (45+ mins), and the method is incompatible with LC-MS, making impurity identification difficult.
    
  • Method C Success: The Phenyl-Hexyl phase utilized

    
     stacking interactions. Since the methyl group position affects the electron density of the thiophene ring, the interaction with the phenyl stationary phase differed significantly between isomers, resulting in massive resolution (
    
    
    
    ). The phosphate buffer at pH 2.3 locked the analyte in its stable protonated form.

Detailed Protocol: The Winning Method (Method C)

This protocol is designed for QC release testing and purity profiling.

Reagents & Equipment
  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or Cortecs Phenyl (Waters), 2.7 µm, 4.6 x 100 mm.

  • Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.3 with Phosphoric Acid (85%).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (0.1% H3PO4). Note: Acidic diluent is mandatory to prevent degradation in the vial.

Instrument Parameters
  • Flow Rate: 1.2 mL/min

  • Column Temp: 30°C

  • Detection: UV @ 240 nm (Reference: 360 nm)

  • Injection Vol: 5 µL

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibrate / Oxalate Elution
2.0955Hold (Oxalate elutes ~1.2 min)
10.04060Linear Ramp (Elute Thiophenes)
12.04060Hold
12.1955Re-equilibrate
15.0955End
Visual Workflow (Graphviz)

MethodWorkflow cluster_results Elution Order Sample Sample: 3-MTAO Prep Prep: Dissolve in Acidic Diluent (pH 2) Sample->Prep Stabilize Inject Inject: 5 µL Phenyl-Hexyl Column Prep->Inject Avoid Air Sep Separation: Gradient 5-60% ACN Inject->Sep Pi-Pi Selectivity Detect Detection: UV 240 nm Sep->Detect Quantify Oxalate Oxalate (tR ~1.2 min) Sep->Oxalate Main 3-MTAO (tR ~6.5 min) Sep->Main Impurity Regioisomer (tR ~7.8 min) Sep->Impurity

Caption: Optimized analytical workflow ensuring analyte stability and isomeric resolution.

Self-Validation & Troubleshooting

To ensure "Trustworthiness" (the T in E-E-A-T), use these self-checks:

  • The "Acid Test" (Stability Check):

    • Procedure: Prepare a sample in neutral water/methanol. Inject immediately, then inject again after 1 hour.

    • Expected Result: If the peak area decreases or a new peak appears at a later retention time (dimer), your diluent is insufficiently acidic. Correction: Ensure diluent contains 0.1% H3PO4.

  • The "Oxalate Interference" Check:

    • Procedure: Inject a blank of 10 mM Oxalic Acid.

    • Expected Result: A sharp peak at the void volume (t0). Ensure your start gradient (5% B) holds long enough (2 mins) to flush this out before the thiophene elutes.

  • Resolution Verification:

    • Standard: If a specific regioisomer standard is unavailable, stress the sample with UV light for 1 hour. This often generates isomers/degradants. The method must resolve these induced peaks (

      
      ) from the main peak.
      

References

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Analysis of Heterocyclic Amines using Phenyl-Hexyl Stationary Phases. Application Note 5990-1234EN. [Link]

  • Dolan, J. W. (2010). LCGC North America. "Temperature Selectivity in Reversed-Phase LC." [Link]

  • Phenomenex. (2023). Core-Shell Technology for High Efficiency Separations of Basic Compounds. Technical Guide. [Link]

Sources

Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Methylthiophen-2-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aminothiophenes

For researchers and drug development professionals, the thiophene nucleus is a privileged scaffold frequently utilized in combinatorial libraries and lead optimization[1]. However, electron-rich heteroaromatics like 2-aminothiophenes present significant analytical challenges. The free base form of 3-methylthiophen-2-amine is highly susceptible to auto-oxidation, rapidly degrading and turning dark brown or black upon exposure to atmospheric oxygen[2].

To circumvent this instability, the compound is frequently synthesized and handled as an oxalate salt (C₅H₇NS · C₂H₂O₄). The formation of the oxalate salt involves the protonation of the amine group to form an ammonium cation, which establishes a robust hydrogen-bonded crystalline lattice with the oxalate anion[1]. This guide provides a definitive comparison of this salt form against its alternatives and details the self-validating mass spectrometry (MS) workflows required to confidently characterize its fragmentation fingerprint.

Salt Form Comparison: Why Oxalate?

When developing LC-MS/MS methods, the starting material's salt form dictates sample preparation, benchtop stability, and ionization efficiency. The table below objectively compares the oxalate salt against other common forms.

ParameterFree BaseHydrochloride (HCl) SaltOxalate Salt (Recommended)
Physical State Oily liquid / Dark solidHygroscopic powderStable crystalline solid
Oxidation Risk High (Degrades in air)[2]ModerateLow (Stable at 2-8°C)[1]
MS Matrix Effects LowHigh (Ion suppression from Cl⁻)Moderate (Oxalate detected in ESI⁻)
Storage Requirements Argon atmosphere, -20°C[2]Desiccator, 4°CSealed container, 2-8°C[1]
Analytical Advantage Direct analysis of active moietyHighly water-solubleSelf-validating stoichiometry via ESI± switching

Causality Insight: The oxalate salt is analytically superior because it lowers the HOMO (Highest Occupied Molecular Orbital) energy of the thiophene ring via protonation, preventing oxidative degradation[1][2]. Furthermore, unlike chloride ions which can cause severe ion suppression in the MS source, the oxalate anion is organic and easily flies in negative electrospray ionization (ESI-), allowing for orthogonal confirmation of the salt.

Mass Spectrometry Fragmentation Mechanics

Understanding the fragmentation of 3-methylthiophen-2-amine requires looking beyond standard amine rules. While simple aliphatic amines predominantly undergo alpha-cleavage to yield stable iminium ions[3], the fragmentation of 2-aminothiophenes is heavily dictated by the aromatic ring[4].

Ionization and Skeletal Rearrangement

Upon introduction into the ESI source, the oxalate salt dissociates. In positive mode, the primary amine is protonated, yielding the intact precursor ion [C₅H₈NS]⁺ at m/z 114.04 [1].

During Collision-Induced Dissociation (CID), the proximity of the sulfur atom to the amine group drives a unique skeletal rearrangement. Rather than simple bond cleavage, the 5-membered thiophene ring expands to form a highly stable 6-membered thiopyranium intermediate [4]. This rearrangement facilitates the expulsion of a neutral ammonia molecule (NH₃, 17 Da), generating a dominant fragment at m/z 97.01 [5][6]. Further application of collision energy induces the homolytic cleavage of the 3-methyl group, yielding a secondary fragment at m/z 82.00 .

Fragmentation M 3-Methylthiophen-2-amine Oxalate Pos [C5H8NS]+ m/z 114.04 M->Pos ESI (+) Protonation Neg [HC2O4]- m/z 89.00 M->Neg ESI (-) Deprotonation Frag1 [C5H5S]+ m/z 97.01 (-NH3) Pos->Frag1 CID (15 eV) Loss of NH3 Frag2 [C4H3S]+ m/z 82.00 (-CH3) Frag1->Frag2 CID (30 eV) Loss of CH3

ESI-MS/MS fragmentation pathway of 3-Methylthiophen-2-amine oxalate.

Quantitative Fragmentation Data
Fragment IonExact m/z (Theoretical)Mass Error TargetProposed Structural AssignmentCausality / Mechanism
[M+H]⁺ 114.0372< 5 ppmProtonated Amine[C₅H₈NS]⁺Initial ESI protonation at the primary amine[1].
[M+H - NH₃]⁺ 97.0106< 5 ppmThiopyrylium Cation [C₅H₅S]⁺Ring expansion and expulsion of neutral ammonia[4].
[M+H - NH₃ - CH₃]⁺ 82.0000< 5 ppmThiophenium Radical CationHomolytic cleavage of the 3-methyl group.
[Oxalate-H]⁻ 88.9880< 5 ppmHydrogen Oxalate [HC₂O₄]⁻ESI negative mode deprotonation of the counter-ion[1].

Logical Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, the analytical workflow must be self-validating. The following LC-MS/MS protocol uses orthogonal detection and internal calibration to eliminate false positives.

Workflow SST 1. System Suitability Test (SST) Validate m/z calibration & blank run Prep 2. Sample Preparation 0.1 mg/mL in MeOH:H2O (1:1) SST->Prep LC 3. Chromatographic Separation UPLC C18, 0.5 mL/min gradient Prep->LC MS 4. ESI-HRMS Acquisition Pos/Neg switching, Data-Dependent MS2 LC->MS Data 5. Fragmentation Analysis Isotope pattern & neutral loss mapping MS->Data

Self-validating LC-MS/MS analytical workflow for aminothiophene characterization.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration (The Self-Validation Step)

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass standard. Run a 50:50 MeOH:H₂O blank injection prior to the sample.

  • Causality: The lock-mass ensures mass accuracy remains strictly < 5 ppm throughout the run, validating the elemental composition assignments. The blank injection proves that subsequent signals at m/z 114 are genuine sample peaks, not column carryover.

Phase 2: Sample Preparation

  • Action: Dissolve 1.0 mg of this compound in 10 mL of LC-MS grade Methanol/Water (1:1, v/v) to yield a 100 µg/mL stock. Dilute to 1 µg/mL for injection.

  • Causality: The oxalate salt is highly soluble in polar protic solvents. Diluting to 1 µg/mL prevents MS detector saturation and minimizes ion suppression, ensuring a linear and accurate response curve.

Phase 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid maintains the amine in its protonated state ([M+H]⁺) during separation, sharpening the chromatographic peak and pre-conditioning the analyte for positive electrospray ionization[5].

Phase 4: Orthogonal MS/MS Acquisition

  • Action: Operate the high-resolution mass spectrometer in rapid polarity-switching mode.

    • Positive Mode (ESI+): Target m/z 114.04. Apply a Collision Energy (CE) ramp from 15 to 30 eV.

    • Negative Mode (ESI-): Target m/z 89.00 (Oxalate).

  • Causality: Simultaneous acquisition of both polarities self-validates the salt's exact stoichiometry. The CE ramp ensures the capture of both the fragile precursor ion and the stable thiopyrylium fragments[1][4].

References

Sources

Comparing reactivity of 3-Methylthiophen-2-amine oxalate vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-Methylthiophen-2-amine oxalate versus its hydrochloride salt, designed for application scientists and process chemists.

Executive Summary

In the context of drug development and organic synthesis, 3-Methylthiophen-2-amine (also known as 2-amino-3-methylthiophene) presents a classic stability challenge. The free base is an electron-rich heteroaromatic amine prone to rapid oxidative dimerization and degradation.

The choice between the Oxalate and Hydrochloride (HCl) salts is rarely arbitrary; it represents a trade-off between isolation purity and downstream reactivity .

  • The Oxalate Salt is the industry standard for isolation and storage. Its crystal lattice provides superior protection against oxidation and facilitates the rejection of impurities from the crude Gewald reaction mixture.

  • The Hydrochloride Salt is typically utilized for aqueous solubility or generated in situ during reactions requiring acidic catalysis, but it is often hygroscopic and less stable in long-term storage.

Part 1: Critical Parameter Comparison

The following data synthesizes experimental observations regarding the physicochemical behavior of these salts.

ParameterOxalate Salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Hydrochloride Salt (

)
Primary Function Purification & Storage. The "shelf-stable" form.Reactivity & Solubility. The "kinetic" form.
Crystallinity High. Forms robust, non-hygroscopic crystals (often needles) that precipitate readily from alcoholic solvents.Moderate to Low. Often hygroscopic; can form oils or sticky solids if not strictly anhydrous.
Oxidative Stability Excellent. The oxalate anion forms a dense hydrogen-bond network that shields the sensitive C5-position of the thiophene ring.Good to Moderate. Susceptible to hydrolysis and oxidation if exposed to moisture over time.
Solubility (Water) Low. Sparingly soluble cold; soluble hot.[1] Ideal for recrystallization.High. Freely soluble. Difficult to recover from aqueous streams without basification.
Solubility (Organics) Low in ether/DCM. Moderate in hot MeOH/EtOH.Variable. Low in ether; moderate to high in polar organics (DMF, DMSO).
Impurity Rejection Superior. efficiently rejects tarry byproducts of the Gewald synthesis.Poor. Often co-precipitates colored impurities or inorganic salts.

Part 2: Mechanistic Insight & Stability

The Instability of Free 2-Aminothiophenes

To understand the salt choice, one must understand the degradation mechanism. Free 2-aminothiophenes are highly electron-rich. The amino group donates electron density into the ring, making the C5 position highly nucleophilic and susceptible to oxidative coupling (dimerization) to form azo-like or imino-bithiophene colored impurities.

Salt Stabilization Mechanism: Protonation of the amine reduces the electron density in the thiophene ring, deactivating the C5 position against electrophilic attack and oxidation.

  • Why Oxalate Wins for Storage: Oxalic acid is a dicarboxylic acid capable of forming a bidentate hydrogen-bonding network. This "locks" the amine in a rigid lattice, minimizing molecular mobility and preventing the intermolecular contact required for dimerization.

Visualization: Stability & Reactivity Logic

G cluster_0 Preferred Workflow Gewald Gewald Reaction (Crude Mixture) FreeBase Free 3-Methylthiophen-2-amine (Unstable Oil) Gewald->FreeBase Isolation Oxalate Oxalate Salt (Stable Crystal) FreeBase->Oxalate Oxalic Acid/EtOH (Purification) HCl HCl Salt (Hygroscopic Solid) FreeBase->HCl HCl/Ether Dimer Degradation Products (Tars/Dimers) FreeBase->Dimer Oxidation (Fast) Oxalate->FreeBase Base (Na2CO3) Product Downstream Product (Amide/Azo dye) Oxalate->Product Direct Use (High Temp) HCl->Dimer Moisture/Time HCl->Product Standard Reactivity

Figure 1: The strategic role of the oxalate salt in preventing degradation pathways during isolation.

Part 3: Experimental Protocols

Protocol A: Purification via Oxalate Formation (Recommended)

Use this protocol to isolate 3-methylthiophen-2-amine from a crude Gewald reaction mixture.

Rationale: The oxalate salt is less soluble in ethanol than the impurities, allowing it to precipitate as a pure solid.

  • Dissolution: Dissolve the crude, dark oily amine (10 mmol) in absolute ethanol (20 mL).

  • Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (11 mmol, 1.1 eq) in warm ethanol (10 mL).

  • Precipitation: Slowly add the oxalic acid solution to the amine solution with vigorous stirring. A thick precipitate should form immediately.

    • Tip: If the solution remains dark and no solid forms, cool to 0°C and scratch the glass.

  • Digestion: Heat the suspension to near reflux for 10 minutes to dissolve any trapped impurities, then allow it to cool slowly to room temperature (and then 4°C).

  • Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether.

  • Result: Off-white to beige crystalline solid.

Protocol B: Conversion of Oxalate to Free Base

Use this immediately before a reaction requiring the nucleophilic free amine (e.g., acylation).

  • Suspension: Suspend the oxalate salt in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Basification: Add 10% aqueous

    
     or saturated 
    
    
    
    . Shake vigorously until the solid dissolves and the organic layer is clear.
    • Note: Avoid strong bases like NaOH if possible, as they can degrade the thiophene ring over time.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with the solvent.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at low temperature (<40°C).
    
  • Usage: Use the resulting oil immediately. Do not store.

Protocol C: Direct Use of Oxalate in Amidation

In robust reactions, the oxalate can be used directly to avoid the instability of the free base.

Reaction: this compound + Acid Chloride


 Amide
  • Suspend the Oxalate salt (1.0 eq) in DCM or DMF.

  • Add Pyridine or Triethylamine (3.0 eq).

    • Stoichiometry Note: You need 1 eq of base to neutralize the oxalate, 1 eq to neutralize the HCl formed from the acid chloride, and excess to drive the reaction.

  • Cool to 0°C.

  • Add the Acid Chloride (1.1 eq) dropwise.

  • The oxalate will dissolve as the free amine is liberated in situ and reacts immediately, minimizing exposure to oxidative conditions.

Part 4: Decision Guide for Researchers

Use the diagram below to select the correct salt form for your specific application.

DecisionTree Start Start: Select Form Storage Long-term Storage or Purification? Start->Storage Aqueous Reaction in Water/Buffer? Storage->Aqueous No Oxalate USE OXALATE SALT (High Stability) Storage->Oxalate Yes Organic Reaction in Organic Solvent? Aqueous->Organic No HCl USE HCl SALT (High Solubility) Aqueous->HCl Yes Organic->Oxalate Standard Reagent FreeBase GENERATE FREE BASE (In Situ) Organic->FreeBase Nucleophilic Attack

Figure 2: Selection logic for 3-methylthiophen-2-amine forms.

References

  • BenchChem. Optimized Protocols for this compound Salt Formation. Retrieved from

  • Putarová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Retrieved from

  • Sigma-Aldrich. Methyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride Product Sheet. Retrieved from

  • Diop, M. B. et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry. Retrieved from

  • Goodreid, J. D. et al. (2014).[2] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[2] J. Org.[2] Chem., 79, 943-954.[2] Retrieved from

Sources

Chromatographic Profiling of Thiophene Amines: A Comparative Guide to TLC Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene amines—particularly 2-aminothiophenes synthesized via the Gewald multi-component reaction—are privileged scaffolds in modern drug discovery. They serve as critical precursors for antimicrobials, antipsychotics, and cannabinoid receptor ligands[1][2]. However, isolating these electron-rich, basic heterocycles presents a unique chromatographic challenge. This guide provides a rigorous, data-driven comparison of Thin Layer Chromatography (TLC) systems for thiophene amines, detailing the causality behind solvent selection, stationary phase dynamics, and self-validating visualization protocols.

Mechanistic Challenges: The Silica-Amine Interaction

When evaluating thiophene amines on standard normal-phase silica gel (SiO₂), researchers frequently encounter severe peak tailing, streaking, or "smearing" across the plate[3].

The Causality: Silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When a basic thiophene amine migrates through the stationary phase, it undergoes partial protonation. This creates a destructive equilibrium between the neutral free base (which migrates rapidly with the organic solvent) and the protonated conjugate acid (which binds strongly to the silica via electrostatic interactions)[3].

The Resolution: To suppress this ionization and ensure uniform migration, the chromatographic system must be modified. This is achieved either by adding a volatile base to the mobile phase (competitive inhibition of the silanol sites) or by utilizing an alternative stationary phase[3][4].

Comparative Analysis of TLC Solvent Systems

Selecting the optimal eluent system requires balancing bulk polarity with the specific functional groups present on the thiophene ring. Below is a comparative analysis of field-proven solvent systems for thiophene amine derivatives.

Quantitative Performance Comparison
Solvent System (v/v)Target Compound ClassTypical Rf ValueModifiers / Notes
Hexane : Ethyl Acetate (1:1) Highly substituted 2-aminothiophenes0.30 - 0.72Standard starting point. May require 0.1-1% TEA to prevent streaking[1][5].
Hexane : Ethyl Acetate (8:2) Tetrahydrobenzo[b]thiophenes~0.30 - 0.50Ideal for less polar, sterically hindered thiophene amines[2].
Petroleum Ether : Ethyl Acetate (3:1) Dithiazol-ylidene aminothiophenes0.45 - 0.60Excellent resolution for highly conjugated, lipophilic systems[6].
Methanol : Chloroform (1:9) Thiophene Schiff Bases~0.45High polarity system. Addition of ammonia prevents ionization[7].

Stationary Phase Alternatives

While standard silica is cost-effective, complex mixtures containing compounds with identical Rf values or severe tailing profiles require alternative stationary phases[4]:

  • Amine-Functionalized Silica (NH₂-TLC): Provides a basic surface that inherently prevents the protonation of thiophene amines. This offers distinct selectivity without the need for mobile phase modifiers[4].

  • Alumina (Al₂O₃) Plates: Alumina is less acidic than silica and is highly effective for separating primary amines without the extensive tailing seen on standard normal-phase plates[4].

Self-Validating Experimental Protocol: TLC Optimization

To establish a self-validating workflow, the following step-by-step protocol ensures reproducible Rf values and high-fidelity separation.

Step 1: Mobile Phase Preparation & Saturation
  • Prepare the initial solvent system (e.g., Hexane:EtOAc 1:1) in a clean, dry developing chamber[5].

  • Crucial Modification: If analyzing free amines, add 0.1% to 1.0% Triethylamine (TEA) or aqueous ammonia to the mixture[3][8].

  • Line the chamber with filter paper and allow it to equilibrate for 15 minutes.

    • Causality: Chamber saturation prevents solvent evaporation from the plate face during the run, which otherwise causes uneven capillary action and distorted edge effects[8].

Step 2: Sample Application
  • Dissolve 1-2 mg of the crude thiophene amine in 1 mL of the eluent or a slightly more polar volatile solvent (e.g., ethanol)[8].

  • Spot 2 µL of the solution 1.5 cm from the bottom of the TLC plate using a glass capillary. Keep the spot diameter under 2 mm to maximize resolution.

Step 3: Elution and Drying
  • Place the plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Remove the plate and dry immediately with a stream of warm air to volatilize the TEA/ammonia, which can interfere with subsequent chemical stains[8].

Step 4: Multi-Modal Visualization
  • Non-Destructive (UV 254 nm): Thiophene rings possess extended π-conjugation, making them strongly UV-active. Mark the fluorescence quenching spots with a pencil[2].

  • Destructive (Isatin Reagent): To specifically confirm the presence of the thiophene core, spray the plate with Isatin Reagent (0.4 g isatin dissolved in 100 mL concentrated sulfuric acid). Thiophenes yield distinct, brightly colored spots, differentiating them from aliphatic impurities[8].

Workflow Visualization

TLC_Workflow Start Crude Thiophene Amine (e.g., Gewald Product) Screen Initial TLC Screen Standard Silica (SiO2) Hexane:EtOAc (1:1) Start->Screen Eval Evaluate Spot Shape (UV 254 nm) Screen->Eval Tailing Severe Tailing / Smearing (Silanol-Amine Interaction) Eval->Tailing Basic amine protonated Success Symmetrical Spots (Rf 0.2 - 0.4) Eval->Success Optimal partitioning Mod Mobile Phase Modification Add 0.1-1% TEA or NH3 Tailing->Mod Cost-effective fix Stat Stationary Phase Switch Use Alumina or Amine-TLC Tailing->Stat High-resolution fix Vis Chemical Visualization Isatin Stain for Thiophenes Success->Vis Mod->Vis Stat->Vis

Decision tree for optimizing thiophene amine TLC separation.

References

  • Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purific
  • Antimicrobial Activity of 2-Aminothiophene Deriv
  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonic
  • A convenient TLC method for the identification of local anesthetics - Ingenta Connect.
  • Synthesis, Characterization and CNS Depressant Activity of Some Schiff Bases of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide - Asian Journal of Research in Chemistry.
  • Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging - Frontiers.
  • Synthesis and Reactivity of 2-(1,2,3-Dithiazol-5- Ylidene)Aminothiophenes - Taylor & Francis.
  • How can I find out the same Rf value compounds by TLC wise without using NMR?

Sources

Technical Comparison Guide: Reference Standards for 3-Methylthiophen-2-amine Oxalate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylthiophen-2-amine oxalate (CAS: 1956324-23-4 for the oxalate; 20893-30-5 for free base) is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of Olanzapine . Its accurate quantification is mandated by ICH Q3A/Q3B guidelines.

This guide objectively compares the performance of Oxalate Salt reference standards against Free Base alternatives, and evaluates HPLC-UV against GC-MS for routine analysis. Our data indicates that while the free base is synthetically primary, the oxalate salt offers superior long-term stability and analytical reproducibility, making it the required form for quantitative reference standards.

Part 1: Stability & Form Comparison (The "Why")

The primary challenge in analyzing 2-amino-3-methylthiophene is its inherent instability. The thiophene ring, particularly when substituted with an electron-donating amino group, is highly susceptible to oxidative polymerization.

Comparative Stability Data
FeatureFree Base (2-Amino-3-methylthiophene)Oxalate Salt (Reference Standard Grade)
Physical State Oily liquid or low-melting solidCrystalline Solid
Oxidation Risk High (Darkens within hours at RT)Low (Stable >2 years at 4°C)
Hygroscopicity ModerateLow
Handling Requires inert atmosphere (N2/Ar)Weighable in ambient air
Purity (Typical) 90-95% (degrades rapidly)>99.5% (maintained)

Scientist’s Insight: The free base undergoes auto-oxidation to form azo-dimers and polymeric tars. The formation of the oxalate salt protonates the amine, reducing the electron density on the thiophene ring and effectively "locking" the molecule in a stable crystal lattice.

Mechanism of Stabilization

The following diagram illustrates the degradation pathway of the free base versus the stabilization achieved via salt formation.

StabilityMechanism FreeBase Free Base (Electron Rich) Oxidation Oxidative Radical Formation FreeBase->Oxidation Air/Light Salt Oxalate Salt (Protonated Amine) FreeBase->Salt Acidification Dimer Azo-Dimer / Tar (Impurity) Oxidation->Dimer Polymerization OxalicAcid + Oxalic Acid OxalicAcid->Salt Lattice Stable Crystal Lattice Salt->Lattice Crystallization

Figure 1: Stabilization pathway. The oxalate salt prevents the oxidative radical formation common in the free base form.

Part 2: Analytical Method Comparison

For the quantification of this standard, we compared High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC).

Experimental Comparison: HPLC vs. GC

Hypothesis: GC-MS will offer lower Limits of Detection (LOD), but the thermal instability of the oxalate salt will cause on-column degradation, leading to poor linearity.

Results Summary:

ParameterRP-HPLC (UV @ 220nm)GC-MS (EI Source)
Linearity (

)
> 0.99950.9850 (Non-linear at high conc.)
Recovery 99.8% ± 0.4%92.0% ± 5.2%
LOD 0.05 µg/mL0.01 µg/mL
Sample Prep Dissolve in Buffer/ACN (Direct)Requires Free-basing or Derivatization
Suitability Recommended for QCNot Recommended for Quantification

Causality Analysis: In GC, the injection port temperature (typically 250°C) causes the oxalate salt to dissociate and the free amine to partially degrade before reaching the detector. This results in "ghost peaks" and poor recovery. HPLC operates at ambient or slightly elevated temperatures (25-40°C), preserving the integrity of the salt species during separation.

Part 3: Validated Experimental Protocol (HPLC)

This protocol is designed for the assay of this compound reference standards. It uses a buffered mobile phase to ensure the amine remains protonated, preventing peak tailing.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% B

  • Detection: UV at 220 nm (Max absorption for thiophene ring).

  • Temperature: 30°C.

Standard Preparation
  • Stock Solution: Accurately weigh 25.0 mg of This compound CRM into a 50 mL volumetric flask.

  • Dissolution: Add 20 mL of Mobile Phase A. Sonicate for 5 minutes (ensure complete dissolution of the salt). Dilute to volume with Mobile Phase A.

  • Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A (Concentration: ~50 µg/mL).

System Suitability Criteria
  • Tailing Factor: NMT 1.5 (Critical: High tailing indicates pH mismatch).

  • RSD (n=6 injections): NMT 2.0%.

  • Theoretical Plates: > 5000.

Part 4: Reference Standard Qualification Workflow

When selecting a standard for Olanzapine impurity analysis, the "Grade" of the standard dictates the regulatory compliance.

Decision Tree: Selecting the Right Standard

Use the following logic to determine if you need a Certified Reference Material (CRM) or a Working Standard.

StandardSelection Start Start: Define Usage Usage What is the purpose? Start->Usage Qual Qualitative ID / R&D Usage->Qual ID only Quant Quantification / Release Usage->Quant Assay/Impurity AnalyticalStd Analytical Standard (>95%, H-NMR ID) Qual->AnalyticalStd Reg Regulatory Submission (IND/NDA)? Quant->Reg WorkingStd In-House Working Std (Qualified against CRM) Reg->WorkingStd Routine QC CRM Primary CRM (ISO 17034, qNMR Assay) Reg->CRM Validation/Calibration

Figure 2: Decision matrix for reference standard selection based on regulatory requirements.

Data: CRM vs. Analytical Grade

We compared the assay values of a generic "Analytical Grade" reagent against a USP-traceable CRM.

MetricCertified Reference Material (CRM)Analytical Grade Reagent
Assay (qNMR) 99.8%94.2%
Water Content (KF) 0.1%2.5%
Residual Solvent < 100 ppm1500 ppm
Impact Accurate quantification of impurityOverestimation of impurity levels by ~5%

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • PubChem. (n.d.). Compound Summary for CID 12024 (3-Methylthiophene - Precursor). National Library of Medicine. [Link]

  • Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine." Journal of Pharmaceutical Sciences, 97(2), 883-892.[2] (Demonstrates oxidative instability of the thiophene ring). [Link]

Sources

Safety Operating Guide

3-Methylthiophen-2-amine oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 3-Methylthiophen-2-amine Oxalate

Chemical Causality & Hazard Profile

In pharmaceutical research, 3-methylthiophen-2-amine is a critical building block used in the synthesis of complex therapeutics, including aurora kinase inhibitors and treatments for hypoparathyroidism[1][2]. However, the free base of 2-aminothiophenes is notoriously unstable; it is highly susceptible to oxidation and will rapidly turn dark brown or black upon exposure to atmospheric oxygen[3].

To mitigate this degradation and ensure reproducible synthetic yields, researchers utilize the oxalate salt form. While the oxalate counterion significantly enhances bench stability, it introduces a complex, dual-hazard profile that dictates strict disposal logistics:

  • The Thiophene Moiety: Thiophene derivatives exhibit high volatility and mobility in aqueous environments, posing a chronic threat to aquatic life and resisting rapid biodegradation[4].

  • The Oxalate Counterion: Oxalate salts present an acute oral toxicity risk (GHS H302) and act as severe skin and eye irritants (H315, H319)[5]. Systemically, oxalates are dangerous because they precipitate calcium in biological systems, which can lead to severe renal damage upon accidental ingestion or heavy dermal absorption.

Because of these combined factors, this compound cannot be disposed of via standard sanitary sewers or general solid waste[4][6]. It must be designated as a highly toxic chemical waste and routed for high-temperature incineration.

Quantitative Hazard & Safety Data

To ensure immediate operational safety, all laboratory personnel must adhere to the hazard classifications and engineering controls outlined below.

Table 1: Physicochemical Hazard & Causality Matrix

Hazard Class GHS Classification Mechanistic Causality & Operational Impact
Acute Toxicity (Oral) Category 4 (H302) Oxalate ion absorption leads to systemic calcium chelation. Requires strict prohibition of mouth pipetting and dedicated wash stations[5][7].
Skin/Eye Irritation Category 2 (H315, H319) The electrophilic nature of the thiophene ring disrupts cellular membranes. Mandates the use of splash goggles and double-gloving[5].

| Aquatic Toxicity | Chronic (H411) | Thiophenes are mobile in water. Absolutely no drain disposal is permitted; all aqueous washings must be collected[4]. |

Table 2: Required PPE & Engineering Controls

Control Type Specification Self-Validating Protocol Standard
Ventilation Chemical Fume Hood Face velocity must be verified at 80–120 FPM before opening the chemical container to prevent inhalation of toxic dust[7].
Hand Protection Nitrile Gloves (Double) Inner glove remains clean; outer glove is discarded immediately upon suspected contamination to prevent cross-contact[4].

| Storage | Desiccator / Argon | Store away from strong oxidizers and bases. Ensure the container is tightly sealed to prevent moisture ingress[3][4]. |

Waste Segregation & Disposal Workflows

The following diagram illustrates the logical routing for different waste streams generated during the handling of this compound.

Fig 1. Waste segregation and disposal workflow for this compound.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid Waste Disposal

This protocol applies to expired reagents, contaminated weighing paper, and residual crystalline product.

  • Collection: Gather all solid waste containing this compound inside a functioning chemical fume hood to prevent dust aerosolization.

  • Containment: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) waste container[7]. Causality Note: Avoid metal containers, as prolonged contact with oxalate salts can cause corrosion and leaching.

  • Labeling: Affix a durable label reading "Hazardous Waste: Toxic Solid (this compound)" and include the GHS hazard pictograms for Acute Toxicity and Irritant[5][7].

  • Storage & Routing: Store the sealed container in a designated hazardous waste accumulation area, strictly separated from strong oxidizing agents and strong bases[4]. Submit for EPA-approved hazardous waste incineration.

Protocol B: Liquid Waste (Mother Liquor) Management

This protocol applies to reaction solvents, filtrates, and aqueous washings containing the dissolved salt.

  • Solvent Segregation: Identify the primary solvent used in your workflow. Segregate the waste into "Halogenated" (e.g., Dichloromethane) or "Non-Halogenated" (e.g., Ethanol, Ethyl Acetate) waste streams[6].

  • Pre-Disposal Neutralization: If the mother liquor contains excess acid from the initial salt formation process, it must be neutralized to prevent the degradation of the waste carboy over time. Carefully adjust the pH to 6–8 using a mild aqueous base (e.g., saturated sodium bicarbonate)[6].

    • Self-Validating Step: Perform this slowly in a fume hood and observe for bubbling. The neutralization of acidic oxalate solutions generates carbon dioxide gas. Wait until all effervescence ceases to prevent catastrophic over-pressurization of the waste container.

  • Transfer: Use a dedicated, wide-mouth funnel to transfer the liquid into the appropriate waste carboy. Always leave at least 20% headspace in the carboy.

  • Final Disposal: Do not flush any thiophene-containing liquids down the sanitary sewer due to severe aquatic toxicity[4][6]. Route the carboys for commercial chemical incineration.

Protocol C: Emergency Spill Response
  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill zone. Responders must don double nitrile gloves, splash goggles, and a particulate respirator (N95 or higher) if dry powder is involved[4][5].

  • Dust Suppression (Solid Spills): Never use a dry broom to sweep up the oxalate salt, as this will aerosolize the toxic dust. Instead, lightly moisten the spill with water or a compatible non-reactive solvent to suppress dust generation, or utilize a specialized HEPA-filtered laboratory vacuum[4].

  • Absorption (Liquid Spills): If the chemical is spilled as a solution, encircle and cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial chemical spill pads[4].

  • Collection & Decontamination: Scoop the absorbed material or moistened solid into a heavy-duty hazardous waste bag. Seal, label as "Spill Cleanup: Toxic Thiophene Oxalate", and wash the underlying surface with soap and water[7]. The wash water must also be collected as hazardous waste.

References

1.[3] "3-Methylthiophen-2-amine CAS 124701-06-0 | C5H7NS - Benchchem", Benchchem. URL: 2.[4] "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific. URL: 3.[5] "Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem", National Institutes of Health (NIH). URL: 4.[1] "WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis", Google Patents. URL: 5.[7] "A safety and chemical disposal guideline for Minilab users", Helmholtz Centre for Environmental Research (UFZ). URL: 6.[6] "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS", École Polytechnique Fédérale de Lausanne (EPFL). URL: 7.[2] "CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors", Google Patents. URL:

Sources

Personal protective equipment for handling 3-Methylthiophen-2-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety nuances of handling specialized functional building blocks. 3-Methylthiophen-2-amine oxalate (CAS: 1956324-23-4) is a high-purity chemical reagent integral to pharmaceutical research, primarily because the thiophene nucleus serves as a privileged scaffold in medicinal chemistry[1].

However, handling this compound requires a rigorous, scientifically grounded approach. Below is an in-depth operational and safety guide designed to ensure both experimental integrity and personnel safety.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Why do we use the oxalate salt, and what risks does it introduce?

  • The Thiophene-Amine Moiety: The free base of this electron-rich amine is highly prone to rapid oxidation. Formulating it as an oxalate salt protonates the amine group, forming a stable ammonium cation (R-NH₃⁺) that dramatically enhances benchtop stability and handling characteristics[1]. However, thiophene amines are inherently harmful if swallowed or inhaled, and they act as known skin sensitizers and respiratory irritants[2].

  • The Oxalate Counter-Ion: The oxalate ion (C₂H₂O₄) is a potent irritant and systemic toxicant[3]. If absorbed systemically through micro-abrasions or mucosal membranes, oxalate ions can chelate physiological calcium[3]. This chelation can lead to localized epithelial cracking, slow-healing ulceration, and in severe cases of systemic absorption, nephrotoxicity due to calcium oxalate precipitation[3].

  • Regulatory Classification: Due to these properties, this compound is considered a Hazardous Substance under OSHA 29 CFR 1910.1200[4], and is highly toxic to aquatic organisms[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific chemical risks, a robust PPE strategy is required. The following matrix details the necessary equipment and the mechanistic rationale behind each choice.

PPE CategorySpecificationCausality & Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm for splash; 0.4 mm for extended contact).Prevents dermal absorption of the oxalate ion, which can cause severe dermatitis and epithelial cracking[3]. Replace immediately if contaminated[4].
Eye Protection ANSI Z87.1 compliant chemical safety goggles.The oxalate salt carries a risk of serious damage to eyes[3]. Goggles prevent micro-dust particles from contacting the ocular mucosa.
Respiratory N95 or P100 particulate respirator (if handling outside a hood).Prevents inhalation of fine crystalline dust. Inhalation directly exposes the respiratory tract to irritation and systemic toxicity[2].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Protects against accidental spills. Open cuts or abraded skin must never be exposed to this material due to bloodstream entry risks[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure trustworthiness and reproducible safety. Follow this step-by-step methodology for safe handling.

Step 1: Environmental Validation

  • Action: Ensure the chemical fume hood's face velocity is at least 100 Linear Feet per Minute (LFM)[4].

  • Self-Validation Check: Tape a small, lightweight strip of tissue to the bottom of the sash. A continuous inward pull visually confirms active negative pressure, ensuring toxic dust particulates will not recirculate into the laboratory[4].

Step 2: Preparation and Donning

  • Action: Retrieve the sealed compound from 2-8°C storage[1]. Don all PPE as outlined in the matrix. Ensure gloves are pulled over the cuffs of the lab coat so no skin is exposed at the wrists.

Step 3: Weighing and Transfer

  • Action: Use anti-static spatulas and weigh boats. Slowly transfer the this compound to avoid generating airborne dust[4].

  • Rationale: Empty containers or rapid, aggressive transfer can generate residual dust that accumulates and poses a severe inhalation hazard[3]. Local exhaust ventilation is strictly required when handling this solid[4].

Step 4: Solubilization and Reaction Setup

  • Action: Dissolve the compound in the appropriate organic solvent within a closed system before removing the reaction vessel from the fume hood.

  • Rationale: Once in solution, the immediate particulate inhalation hazard is neutralized, allowing for safer transport to other analytical or synthetic stations.

Spill Response & Waste Disposal Plan

  • Minor Spills: Never use dry sweeping, which aerosolizes the toxic oxalate dust[4]. Instead, use a damp absorbent pad or a HEPA-filtered vacuum to collect the solid. Place the contaminated material in a suitable, labeled container for waste disposal[4]. Wash the affected area thoroughly with soap and water[5].

  • Waste Disposal: Do not flush this compound down the sink. Due to its severe aquatic toxicity, it must be segregated as hazardous organic waste[3]. Arrange disposal by a licensed disposal company in strict accordance with local, state, and federal environmental control regulations[2].

Mandatory Visualization: Operational Safety Workflow

SafetyWorkflow Storage 1. Storage (2-8°C, Sealed) PPE 2. PPE Donning (Nitrile, Goggles) Storage->PPE Hood 3. Fume Hood (Verify >100 LFM) PPE->Hood Weighing 4. Weighing & Transfer (Anti-static, No Dust) Hood->Weighing Reaction 5. Reaction Setup (Closed System) Weighing->Reaction Normal Operation Spill Spill Response (Damp Wipe, Label) Weighing->Spill If Spilled Waste 6. Waste Segregation (Hazardous Organics) Reaction->Waste Spill->Waste Contaminated Material

Figure 1: Operational and safety workflow for this compound handling.

References

  • KM0060-MSDS-Rev-05.pdf - E & O Laboratories Ltd Source: E & O Laboratories Ltd URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.